Ondansetron Hydrochloride
説明
特性
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLHFILKIKSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99614-02-5 (Parent) | |
| Record name | Ondansetron hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701027913 | |
| Record name | Ondansetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99614-01-4 | |
| Record name | Ondansetron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ondansetron hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ondansetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ONDANSETRON HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999F27MAD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ondansetron Hydrochloride Signaling Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron (B39145), a carbazole (B46965) derivative, is a potent and selective antagonist of the serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] Its primary clinical application is in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] This technical guide provides a comprehensive analysis of the signaling pathways modulated by Ondansetron Hydrochloride. It delves into the molecular mechanics of 5-HT3 receptor function, the downstream signaling cascades affected by its blockade, and detailed experimental protocols for studying these interactions. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction to the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[3][4] Unlike G-protein coupled serotonin receptors, the 5-HT3 receptor mediates rapid, excitatory neurotransmission.[5][6] Structurally, it is a pentameric assembly of subunits surrounding a central ion pore.[3][4] The binding of serotonin (5-HT) to the extracellular domain of the receptor induces a conformational change, opening the channel and allowing the influx of cations, primarily Na+, K+, and Ca2+.[3][5] This influx leads to depolarization of the neuron, initiating an action potential.[6]
These receptors are densely located in the central and peripheral nervous systems, including vagal nerve terminals and the chemoreceptor trigger zone (CTZ) in the area postrema of the brain.[7][8] In the gastrointestinal tract, chemotherapy or radiation can trigger the release of serotonin from enterochromaffin cells, which then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[7][9]
Mechanism of Action of this compound
This compound exerts its antiemetic effect by competitively and selectively blocking the action of serotonin at 5-HT3 receptors.[1][10] This antagonism occurs at both peripheral sites in the gastrointestinal tract and central sites within the CTZ.[7][8] By preventing serotonin from binding, Ondansetron inhibits the initiation of the vomiting reflex.[10] The blockade of the ion channel prevents the influx of cations and subsequent neuronal depolarization.[8]
Downstream Signaling Consequences of 5-HT3 Receptor Blockade
The activation of 5-HT3 receptors and the subsequent influx of calcium ions (Ca2+) are critical triggers for downstream signaling cascades. A proposed significant pathway involves Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK).[3]
Upon 5-HT3 receptor activation, the initial influx of extracellular Ca2+ can trigger further calcium release from intracellular stores, such as the endoplasmic reticulum, through ryanodine (B192298) receptors in a process known as calcium-induced calcium release (CICR).[3][11] This amplification of the intracellular calcium signal leads to the activation of CaMKII, which in turn can phosphorylate and activate the ERK1/2 signaling pathway.[3] This pathway is implicated in the emetic reflex.
Ondansetron, by blocking the initial Ca2+ influx through the 5-HT3 receptor, effectively inhibits this entire downstream cascade, preventing the activation of CaMKII and ERK1/2, thereby suppressing the emetic response.[3]
Quantitative Analysis of Ondansetron Binding
The affinity of Ondansetron for the 5-HT3 receptor has been quantified in various studies, typically reported as the inhibitor constant (Ki) or pKi (-logKi). These values provide a measure of the drug's potency.
| Compound | Species | Tissue/Cell Line | pKi | Reference |
| Ondansetron | Rat | Cerebral Cortex Membranes | 8.70 | [12] |
| Ondansetron | Rat | Vagus Nerve | 8.63 (pA2 value) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Ondansetron with the 5-HT3 receptor and its downstream effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Ondansetron to the 5-HT3 receptor.
Objective: To quantify the binding affinity (Ki) of Ondansetron for the 5-HT3 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]granisetron).
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
[3H]granisetron (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the 5-HT3 receptor and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]granisetron, and varying concentrations of unlabeled Ondansetron. To determine non-specific binding, a set of wells should contain the membrane preparation, [3H]granisetron, and a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Ondansetron concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion channel activity of the 5-HT3 receptor and the inhibitory effect of Ondansetron.
Objective: To characterize the effect of Ondansetron on 5-HT-induced currents in cells expressing 5-HT3 receptors.
Materials:
-
HEK293 cells expressing the 5-HT3 receptor
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
Serotonin (5-HT)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution. Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply 5-HT to the cell to evoke an inward current mediated by the 5-HT3 receptors.
-
Drug Application: After recording a stable baseline response to 5-HT, co-apply 5-HT with varying concentrations of Ondansetron to measure the inhibition of the 5-HT-induced current.
-
Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of Ondansetron. Plot the percentage of inhibition as a function of the Ondansetron concentration to determine the IC50 value.
In Vivo Model of Chemotherapy-Induced Emesis
Animal models are crucial for evaluating the antiemetic efficacy of drugs like Ondansetron. The ferret and the dog are commonly used models as they possess a vomiting reflex.
Objective: To assess the antiemetic effect of Ondansetron in a cisplatin-induced emesis model in dogs.
Materials:
-
Beagle dogs
-
This compound
-
Saline solution
-
Intravenous administration supplies
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate the dogs to the experimental environment.
-
Baseline Observation: Observe the animals for a period before drug administration to ensure they are not exhibiting signs of emesis.
-
Drug Administration: Administer Ondansetron (e.g., 0.5 mg/kg, IV) or a vehicle (saline) to the dogs.
-
Emetic Challenge: After a predetermined time (e.g., 45 minutes), administer an emetogenic dose of cisplatin (e.g., 18 mg/m2, IV).[13]
-
Observation: Observe the animals continuously for a set period (e.g., 8 hours) and record the number of vomiting and retching episodes.[13]
-
Data Analysis: Compare the number of emetic episodes in the Ondansetron-treated group to the vehicle-treated group. A significant reduction in the number of episodes indicates an antiemetic effect.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Ondansetron blocks serotonin binding to the 5-HT3 receptor, preventing ion influx and neuronal depolarization.
Caption: 5-HT3 receptor activation leads to a Ca2+-dependent signaling cascade involving CaMKII and ERK1/2, culminating in emesis.
Experimental Workflow Diagrams
Caption: Workflow for determining the binding affinity of Ondansetron using a radioligand binding assay.
References
- 1. Activation of 5-HT3 receptors in the rat and mouse intestinal tract: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]
- 11. 5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ondansetron Hydrochloride: A Technical Guide for Serotonin Receptor Research
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Ondansetron (B39145), a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a cornerstone tool for investigating the serotonergic system.[1][2] Initially developed for its antiemetic properties in managing chemotherapy-induced and postoperative nausea and vomiting, its precise mechanism of action makes it an invaluable ligand for studying the structure, function, and pharmacology of the 5-HT3 receptor.[3][4][5] The 5-HT3 receptor, unique among serotonin (B10506) receptors, is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[6][7] This guide provides an in-depth overview of Ondansetron Hydrochloride's pharmacology, detailed experimental protocols for its use in receptor characterization, and a summary of its application in elucidating 5-HT3 receptor-mediated signaling pathways.
Introduction to this compound
Ondansetron is a carbazole (B46965) derivative that acts as a competitive antagonist at the 5-HT3 receptor.[8] Its development marked a significant advancement in understanding the role of serotonin in emesis and provided researchers with a highly selective tool to probe the function of the 5-HT3 receptor subtype.[9] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine (B1216132) and GABA-A receptors.[6][10] This structural and functional distinction is central to its physiological role and its utility as a research tool.
Mechanism of Action
Ondansetron exerts its effects by competitively and reversibly binding to 5-HT3 receptors.[11] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the brain's chemoreceptor trigger zone (CTZ) within the area postrema.[1][12][13][14]
-
Peripheral Action: Stimuli like chemotherapy can cause the release of serotonin from enterochromaffin cells in the small intestine.[1] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, initiating signals that are relayed to the central vomiting system.[1] Ondansetron blocks these peripheral receptors, preventing the initiation of this emetic reflex.[12][13]
-
Central Action: The CTZ in the brainstem is a key area for detecting emetic substances in the blood. 5-HT3 receptors are also present in this zone.[1][13] By antagonizing these central receptors, ondansetron further inhibits the vomiting reflex.[13][14]
Because it does not possess agonist properties, ondansetron is not expected to produce serotonergic effects on its own.[15]
Pharmacology and Selectivity Profile
The utility of ondansetron in research stems from its high affinity and selectivity for the 5-HT3 receptor. While it is highly selective, some studies note that at higher concentrations, it may also interact with other receptors.[8]
| Property | Value | Reference |
| Drug Class | Selective 5-HT3 Receptor Antagonist | [2][12][16] |
| Binding Affinity (pKi) | 8.07 for 5-HT3 receptor | [17] |
| IC50 Value | 4.9 nM | [18] |
| Plasma Half-life | Approximately 3-6 hours | [19][20] |
| Metabolism | Hepatic (Cytochrome P450 system) | [2][17][19] |
Table 1: Pharmacological Properties of Ondansetron. This table summarizes key quantitative data for this compound.
Ondansetron's selectivity is a critical feature. While it binds potently to the 5-HT3 receptor, its affinity for other serotonin receptor subtypes and other neurotransmitter receptors is significantly lower. However, some binding to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors has been reported, the clinical relevance of which is not fully clear.[8]
The 5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by serotonin leads to the rapid opening of its integral, non-selective cation channel.[6][21] This allows the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, resulting in neuronal depolarization and an excitatory response.[6][7] This influx of calcium can trigger downstream signaling cascades, including the activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and subsequent ERK1/2 signaling, which has been implicated in the emetic reflex.[22] Ondansetron blocks the initial binding of serotonin, thereby preventing channel opening and all subsequent downstream events.
Experimental Protocols for Studying 5-HT3 Receptors
Ondansetron is a standard tool in various assays to characterize 5-HT3 receptor pharmacology.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a receptor.[21][23] The assay measures the competition between a radiolabeled ligand and an unlabeled test compound (ondansetron) for binding to the 5-HT3 receptor.[21]
Objective: To determine the inhibitory constant (Ki) of ondansetron for the 5-HT3 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).[23]
-
Radioligand: A tritiated 5-HT3 antagonist, such as [3H]GR65630 or [3H]granisetron, used at a concentration near its dissociation constant (Kd).[23]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[24]
-
Test Compound: Ondansetron at a range of concentrations.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT3 antagonist like granisetron (B54018) to saturate all specific binding sites.[23]
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) presoaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[24]
-
Scintillation Counter: To measure the radioactivity trapped on the filters.[24]
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration using a standard method like a BCA assay.[23][24]
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + NSB Control.
-
Competition: Membrane preparation + Radioligand + varying concentrations of Ondansetron.[23]
-
-
Incubation: Add the components to the wells, typically starting with the membranes, followed by the test compound/buffer, and finally the radioligand. Incubate the plate, often for 60 minutes at room temperature or 30°C, with gentle agitation to reach binding equilibrium.[23][24]
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[24]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[24]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of ondansetron.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of ondansetron that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Electrophysiological Recording
Electrophysiology is used to study the function of ion channels like the 5-HT3 receptor.
Objective: To characterize the antagonistic effect of ondansetron on serotonin-induced currents in cells expressing 5-HT3 receptors.
Methodology:
-
Cell Preparation: Use a system like Xenopus oocytes or HEK293 cells transfected to express 5-HT3A receptor subunits.[11][25]
-
Recording: Using two-electrode voltage-clamp or patch-clamp techniques, hold the cell membrane at a negative potential (e.g., -60 mV).
-
Agonist Application: Apply a known concentration of serotonin (agonist) to the cell, which will open the 5-HT3 channels and elicit a measurable inward current.
-
Antagonist Application: After washing out the serotonin, pre-incubate the cell with a specific concentration of ondansetron.
-
Competitive Challenge: While ondansetron is present, re-apply the same concentration of serotonin. The resulting inward current will be reduced in amplitude.
-
Data Analysis: Construct dose-response curves for serotonin in the presence of different concentrations of ondansetron. A Schild analysis can then be performed, which will show a parallel rightward shift in the agonist dose-response curve, characteristic of a competitive antagonist.[11] This allows for the calculation of ondansetron's equilibrium dissociation constant (Kb).
In Vivo Models
In vivo models are essential for understanding the physiological effects of receptor modulation.
A. Cisplatin-Induced Emesis Model (Ferret)
Objective: To evaluate the anti-emetic efficacy of ondansetron.[23]
Methodology:
-
Animal Acclimatization: Male ferrets are acclimatized to the laboratory environment.[23]
-
Drug Administration: A treatment group receives ondansetron (e.g., 1 mg/kg, i.p.) while a control group receives a vehicle (saline).[23]
-
Emesis Induction: Approximately 30 minutes after treatment, all animals are administered an emetogenic agent like cisplatin (B142131) (e.g., 5 mg/kg, i.p.).[23]
-
Observation: The animals are continuously observed for several days, and the number of retches and vomits is recorded. Efficacy is determined by comparing the emetic events in the ondansetron-treated group versus the control group.[23]
B. In Vivo Microdialysis
Objective: To measure how 5-HT3 receptor antagonism affects neurotransmitter levels in specific brain regions of a freely moving animal.[26][27][28]
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens).[27]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.[29]
-
Sample Collection: The resulting fluid (dialysate) is collected at regular intervals (e.g., every 3-20 minutes).[29]
-
Systemic Drug Administration: The animal is administered ondansetron systemically (e.g., i.p. or i.v.).
-
Analysis: The concentration of serotonin (or other neurotransmitters like dopamine) in the dialysate samples is measured using highly sensitive techniques like HPLC.[29][30]
-
Data Interpretation: By comparing neurotransmitter levels before and after ondansetron administration, researchers can infer the role of 5-HT3 receptors in modulating neurotransmitter release in that brain region.
Applications in Research and Drug Development
Beyond its established antiemetic role, ondansetron's selectivity makes it a critical tool in drug development and neuroscience research.[3][4]
-
CNS Disorders: Researchers use ondansetron to investigate the role of 5-HT3 receptors in conditions like anxiety, addiction (alcoholism, cocaine), and obsessive-compulsive and tic disorders.[4][31][32]
-
Cognitive Function: Studies have explored the effects of ondansetron on cognitive performance, suggesting a role for the 5-HT3 receptor in learning and memory processes.[33]
-
Gastrointestinal Motility: It is used to study disorders like irritable bowel syndrome (IBS).[5]
-
Neurotransmitter Interactions: By blocking 5-HT3 receptors, researchers can use techniques like microdialysis to untangle the complex interactions between the serotonergic system and other neurotransmitter systems, such as dopamine (B1211576) and acetylcholine.[26][34]
Conclusion
This compound is more than a therapeutic agent; it is a fundamental pharmacological tool for the specific and selective investigation of the 5-HT3 receptor. Its well-characterized binding properties and mechanism of action allow researchers to dissect the role of this unique ligand-gated ion channel in a wide array of physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for leveraging ondansetron to advance our understanding of the serotonergic system and to aid in the development of novel therapeutics targeting 5-HT3-mediated pathways.
References
- 1. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ondansetron: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNS drug development: lessons from the development of ondansetron, aprepitant, ramelteon, varenicline, lorcaserin, and suvorexant. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ondansetron. A review of its pharmacology and preliminary clinical findings in novel applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Can 5-HT3 Antagonists Really Contribute to Serotonin Toxicity? A Call for Clarity and Pharmacological Law and Order - PMC [pmc.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Use of intravenous microdialysis to monitor changes in serotonin release and metabolism induced by cisplatin in cancer patients: comparative effects of granisetron and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. Randomized Controlled Trial of the Effects of High-Dose Ondansetron on Clinical Symptoms and Brain Connectivity in Obsessive-Compulsive and Tic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Ondansetron Hydrochloride Pharmacodynamics in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron (B39145) hydrochloride is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy, as well as in the postoperative setting.[2][3] Understanding its pharmacodynamic profile in preclinical models is crucial for the development of new antiemetic therapies and for elucidating the complex mechanisms of emesis. This guide provides a comprehensive overview of the preclinical pharmacodynamics of ondansetron, focusing on its receptor binding, efficacy in various animal models, and the underlying molecular mechanisms.
Mechanism of Action: Selective 5-HT3 Receptor Antagonism
Ondansetron's primary mechanism of action is the competitive and reversible blockade of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[4] This receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[5] 5-HT3 receptors are strategically located in the peripheral and central nervous systems, playing a key role in the emetic reflex.[6]
In the periphery, they are densely expressed on vagal afferent nerve terminals in the gastrointestinal tract.[4] Chemotherapeutic agents and radiation can trigger the release of serotonin from enterochromaffin cells in the gut, which then activates these vagal 5-HT3 receptors, initiating the vomiting reflex.[4] Centrally, 5-HT3 receptors are found in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem, a critical site for detecting emetic stimuli in the blood.[4] Ondansetron exerts its antiemetic effect by blocking these receptors at both peripheral and central sites.[7]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data on the pharmacodynamics of ondansetron in various preclinical models.
Table 1: Receptor Binding Affinity and Antagonist Potency of Ondansetron
| Species | Preparation | Radioligand | Parameter | Value | Reference |
| Rat | Cerebral Cortex Membranes | [3H]GR65630 | pKi | 8.70 (8.64-8.77) | [8] |
| Rat | Isolated Vagus Nerve | - | pA2 | 8.63 (8.23-9.68) | [8] |
pKi is the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist to a receptor. A higher pKi value signifies a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the potency of a competitive antagonist.
Table 2: In Vivo Efficacy of Ondansetron in Preclinical Models of Emesis
| Animal Model | Emetic Stimulus | Ondansetron Dose | Route of Administration | % Inhibition of Emesis | Reference |
| Ferret | Cisplatin (10 mg/kg, i.p.) | 0.5 - 5 mg/kg | Single injection | Effective antagonism for ~4 hours | [9] |
| Ferret | Cisplatin (10 mg/kg, i.p.) | 0.03, 0.1, 0.3 mg/kg (suboptimal) | Intraperitoneal | >50% reduction in vomiting and retching (as monotherapy) | [10] |
| Suncus murinus (Musk Shrew) | Cisplatin (30 mg/kg, i.p.) | 3 mg/kg | Subcutaneous | 98% reduction in emesis | [11] |
| Mink | Cisplatin (7.5 mg/kg, i.p.) | 2 mg/kg | Intraperitoneal | Significant inhibition of retching and vomiting | [12] |
Signaling Pathways
The binding of ondansetron to the 5-HT3 receptor blocks the downstream signaling cascade initiated by serotonin. The activation of the 5-HT3 receptor, a ligand-gated ion channel, directly leads to cation influx and neuronal depolarization. Recent studies have further elucidated the intracellular signaling events following 5-HT3 receptor activation that contribute to emesis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline typical experimental protocols used to evaluate the pharmacodynamics of ondansetron.
Cisplatin-Induced Emesis in the Ferret
This model is widely used to assess the anti-emetic potential of novel compounds against both acute and delayed emesis.
Protocol Details:
-
Animals: Male ferrets are individually housed and acclimatized to the laboratory conditions with ad libitum access to food and water.[5]
-
Drug Administration: Ondansetron or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the administration of cisplatin.[5]
-
Induction of Emesis: Cisplatin is administered i.p. at a dose of 5-10 mg/kg to induce emesis.[5][9]
-
Observation: The animals are continuously observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits are recorded.[9][13]
-
Data Analysis: The efficacy of ondansetron is determined by comparing the number of emetic episodes in the treated group to the vehicle control group, often expressed as a percentage of inhibition.
Cisplatin-Induced Emesis in the Suncus murinus (Musk Shrew)
The musk shrew is another valuable model for studying emesis due to its robust vomiting reflex.
Protocol Details:
-
Animals: Suncus murinus are used for the study.
-
Drug Administration: Ondansetron (e.g., 3 mg/kg) or vehicle is administered subcutaneously.[11]
-
Induction of Emesis: Cisplatin is administered i.p. at a dose of 30 mg/kg.[11]
-
Observation: The number of emetic episodes is recorded.
-
Data Analysis: The anti-emetic effect is quantified by comparing the emetic response in the ondansetron-treated group to the control group.
In Vitro Electrophysiology: Patch-Clamp Technique
The patch-clamp technique allows for the direct measurement of ion channel activity and is used to characterize the antagonistic effects of ondansetron on the 5-HT3 receptor at the molecular level.
Protocol Details:
-
Cell Preparation: Cells stably expressing 5-HT3 receptors (e.g., HEK293 cells) are cultured.[5]
-
Electrophysiological Recording: A whole-cell patch-clamp configuration is established to record ion currents.[1]
-
Agonist Application: Serotonin (5-HT) is applied to the cell to evoke an inward current mediated by the 5-HT3 receptor. A dose-response curve is typically generated.[1]
-
Antagonist Application: The cells are pre-incubated with varying concentrations of ondansetron.[1]
-
Agonist Re-application: In the presence of ondansetron, a second 5-HT dose-response curve is generated.[1]
-
Data Analysis: A rightward shift in the 5-HT dose-response curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value can be calculated from these data.[1]
Conclusion
Preclinical pharmacodynamic studies have been instrumental in characterizing ondansetron as a highly selective and potent 5-HT3 receptor antagonist. In vivo models, particularly the ferret and shrew, have consistently demonstrated its efficacy in preventing chemotherapy-induced emesis. In vitro electrophysiological studies have confirmed its competitive antagonistic mechanism at the molecular level. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the next generation of antiemetic therapies. The continued use of these and other refined preclinical models will be essential for advancing our understanding of nausea and vomiting and for the development of more effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Action of ondansetron and CP-99,994 on cisplatin-induced emesis and locomotor activity in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Ondansetron Hydrochloride: A Technical Guide to its Non-Emetic Applications
For Immediate Release
A Deep Dive into the Pharmacological Profile and Novel Therapeutic Avenues of a Well-Established 5-HT3 Receptor Antagonist
This technical guide provides a comprehensive overview of the non-emetic effects of Ondansetron (B39145) Hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Primarily known for its efficacy in managing nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery, a growing body of evidence highlights its therapeutic potential across a spectrum of other clinical conditions. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, summarizes key quantitative data from clinical and preclinical studies, and provides detailed experimental protocols to facilitate further investigation into these promising non-emetic applications.
Core Mechanism of Action: Beyond Emesis Control
Ondansetron's primary mechanism of action is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] This receptor is densely expressed on peripheral vagal afferent neurons in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4] By blocking the binding of serotonin (B10506) (5-HT) to these receptors, ondansetron effectively mitigates the signaling cascade that leads to nausea and vomiting.[3]
However, the therapeutic utility of ondansetron extends beyond this well-characterized anti-emetic pathway. The 5-HT3 receptor is implicated in a variety of physiological processes, including visceral sensation, gut motility, and the modulation of neurotransmitter release in the central nervous system.[5][6] It is through the modulation of these pathways that ondansetron exerts its non-emetic effects.
Binding Affinity:
| Compound | Receptor | Ki (nM) |
| Ondansetron | 5-HT3 | 6.16[7] |
Non-Emetic Therapeutic Applications: A Data-Driven Overview
Irritable Bowel Syndrome with Diarrhea (IBS-D)
Ondansetron has demonstrated efficacy in alleviating the primary symptoms of IBS-D by slowing colonic transit and improving stool consistency.[8]
Clinical Trial Data Summary: Ondansetron in IBS-D
| Study Outcome | Ondansetron Group | Placebo Group | p-value | Reference |
| FDA Composite Endpoint Responders | 40.5% (15/37) | 27.9% (12/43) | 0.19 | [9][10] |
| Stool Consistency Responders | 67.6% (25/37) | 51.2% (22/43) | 0.07 | [9] |
| Diarrhea Frequency Response Rate | 77.5% | 34.7% | <0.001 | [11] |
| Mean Stool Consistency (Bristol Scale) | 3.29 ± 1.19 | 4.55 ± 1.17 | <0.001 | [11] |
| Change in Whole Gut Transit Time (hours) | +3.8 | -2.2 | 0.01 | [9] |
Neuropsychiatric Disorders
Ondansetron is being investigated as an adjunctive therapy for several neuropsychiatric conditions, with notable findings in schizophrenia, particularly for negative symptoms.
Clinical Trial Data Summary: Adjunctive Ondansetron in Schizophrenia
| Study Outcome (PANSS Scores) | Ondansetron vs. Placebo (Standardized Mean Difference) | 95% Confidence Interval | p-value | Reference |
| Total Score Reduction | -1.06 | -2.10 to -0.02 | 0.04 | [12] |
| Negative Symptom Score Reduction | -0.96 | -1.71 to -0.22 | 0.01 | [12] |
| General Psychopathology Score Reduction | -0.97 | -1.91 to -0.02 | 0.04 | [12] |
| Study Outcome (PANSS Scores) | Ondansetron vs. Placebo (Mean Difference) | 95% Confidence Interval | p-value | Reference |
| Negative Subscale Improvement (12 weeks) | -2.96 | -4.69 to -1.24 | 0.00007 | [13][14] |
| General Psychopathology Scale Improvement | -2.71 | -3.52 to -1.90 | <0.05 | [13][14] |
Alcohol Use Disorder (AUD)
Pharmacogenetic studies suggest that ondansetron's efficacy in reducing alcohol consumption may be dependent on an individual's genetic makeup, particularly variations in the serotonin transporter gene (SLC6A4).[13][15][16]
Clinical Trial Data Summary: Ondansetron in Alcohol Use Disorder (Genotype-Specific Effects)
| Genotype | Outcome | Ondansetron Effect | Reference |
| LL genotype (5-HTTLPR) | Reduced Drinks per Drinking Day | Significant Reduction vs. Placebo | [15][17] |
| LL genotype (5-HTTLPR) | Increased Percentage of Abstinent Days | Significant Increase vs. Placebo | [17] |
| rs1150226-AG, rs1176713-GG (HTR3A) & rs17614942-AC (HTR3B) | Reduced Drinks per Drinking Day | Significant Reduction vs. Placebo | [13] |
Anti-inflammatory Effects
Preclinical studies have revealed that ondansetron possesses anti-inflammatory properties, mediated at least in part through the 5-HT3 receptor. This has been demonstrated in models of intestinal inflammation.
Preclinical Data Summary: Ondansetron in TNBS-Induced Colitis in Rats
| Parameter | Ondansetron Treatment Effect | Reference |
| Macroscopic and Microscopic Colonic Damage | Significant Decrease | [12][18] |
| Myeloperoxidase (MPO) Activity | Dramatic Reduction | [12][18] |
| TNF-α, IL-6, IL-1β Levels | Significant Reduction | [12][18] |
Analgesic Effects
The role of ondansetron in pain management is an emerging area of research, with some studies suggesting a modest analgesic effect in the postoperative setting.
Clinical Data Summary: Ondansetron in Postoperative Pain
| Study | Pain Assessment (VAS) | Ondansetron Effect | p-value | Reference |
| Post-Laparoscopic Cholecystectomy | Pain at 2 hours | Ranked highest in reducing VAS scores | <0.05 | [2] |
| Post-Hysterectomy | Nausea Score (0-10) | ED50 of 0.54 mg | <0.05 | [19] |
Experimental Protocols
TNBS-Induced Colitis Model in Rats (Anti-inflammatory Effect)
Objective: To induce colitis in rats to evaluate the anti-inflammatory potential of ondansetron.
Protocol:
-
Animal Model: Male Wistar rats.
-
Induction of Colitis:
-
Fast rats for 36 hours with free access to water.
-
Under light ether anesthesia, administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) at a dose of 50 mg/kg, dissolved in 0.25 ml of 50% ethanol, intracolonically via a polyethylene (B3416737) catheter inserted 8 cm proximal to the anus.[12]
-
Maintain the rats in a head-down position for 2-3 minutes to prevent leakage.[12]
-
-
Treatment:
-
Assessment:
-
Sacrifice animals at the end of the treatment period.
-
Assess distal colons macroscopically and histologically for damage.
-
Measure biochemical markers of inflammation, such as myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colonic tissue homogenates.[12]
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
Objective: To assess the anxiolytic potential of ondansetron in a rodent model of anxiety.
Protocol:
-
Animal Model: Male albino mice.
-
Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.
-
Procedure:
-
Administer ondansetron (e.g., 0.04, 0.08, 0.16 mg/kg, i.p.) or vehicle to the mice.[9] A positive control such as diazepam (e.g., 1 mg/kg, i.p.) can be used.[9]
-
After a set time (e.g., 30 minutes), place each mouse individually in the center of the EPM, facing an enclosed arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).[20]
-
-
Data Analysis:
-
Record the number of entries into and the time spent in the open and enclosed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[9]
-
Signaling Pathways and Logical Relationships
5-HT3 Receptor Downstream Signaling
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, initiates a rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane.[21] This initial electrical signal can then trigger a cascade of downstream events.
Caption: Downstream signaling cascade of the 5-HT3 receptor and the inhibitory action of Ondansetron.
Ondansetron's Role in the Gut-Brain Axis
Ondansetron's effects on the gut-brain axis are central to its therapeutic actions in conditions like IBS-D. By modulating serotonergic signaling in the gut, it can influence visceral perception and central processing of gut-related signals.
Caption: Modulation of the gut-brain axis by Ondansetron in the gastrointestinal tract.
Conclusion
The evidence presented in this technical guide underscores the expanding therapeutic potential of Ondansetron Hydrochloride beyond its established anti-emetic role. The data strongly support its utility in managing symptoms of IBS-D and as an adjunctive treatment for the negative symptoms of schizophrenia. Furthermore, its anti-inflammatory and potential analgesic properties, along with its genotype-dependent efficacy in alcohol use disorder, open new avenues for personalized medicine. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further explore and validate these promising non-emetic applications of ondansetron, ultimately contributing to the development of novel therapeutic strategies for a range of challenging clinical conditions.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Neurotransmitter and Intestinal Interactions: Focus on the Microbiota-Gut-Brain Axis in Irritable Bowel Syndrome [frontiersin.org]
- 6. Neurotransmitter and Intestinal Interactions: Focus on the Microbiota-Gut-Brain Axis in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effect of ondansetron through 5-HT3 receptors on TNBS-induced colitis in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Serotonin Transporter Genomic Biomarker for Quantitative Assessment of Ondansetron Treatment Response in Alcoholics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A randomized, double-blind, placebo-controlled, pharmacogenetic study of ondansetron for treating alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genes Predict Success of Ondansetron Treatment for Alcoholism [medscape.com]
- 18. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmsh.ac.in [jmsh.ac.in]
- 21. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ondansetron Hydrochloride's Central Nervous System Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron (B39145), a carbazole (B46965) derivative, is a potent and highly selective serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist.[1][2] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[3][4] While its peripheral effects on the gastrointestinal tract are well-established, its therapeutic efficacy is also critically dependent on its interaction with targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the CNS targets of Ondansetron Hydrochloride, detailing its mechanism of action, receptor binding profile, downstream signaling effects, and the experimental methodologies used to elucidate these properties.
Primary CNS Target: The 5-HT3 Receptor
The principal CNS target of Ondansetron is the 5-HT3 receptor, a unique member of the Cys-loop superfamily of ligand-gated ion channels.[5] Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is an ionotropic receptor that, upon binding with serotonin, opens a non-selective cation channel, leading to rapid neuronal depolarization.[1]
Mechanism of Action at the 5-HT3 Receptor
Ondansetron exerts its effects through competitive antagonism at the 5-HT3 receptor.[1] By binding to the receptor, it prevents serotonin from docking and inducing the conformational change necessary for ion channel opening. This blockade inhibits the influx of sodium, potassium, and calcium ions, thereby preventing the initiation of an action potential in the postsynaptic neuron.[1]
The anti-emetic action of Ondansetron in the CNS is primarily mediated through its effects on the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata.[6][7] The CTZ is outside the blood-brain barrier and is rich in 5-HT3 receptors.[8] By blocking these receptors, Ondansetron prevents emetic signals from reaching the vomiting center in the brainstem.[6]
Quantitative Data: Receptor Binding Affinity
The affinity and selectivity of Ondansetron for its primary target and potential off-targets have been quantified through various in vitro assays.
| Target Receptor | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 5-HT3 | Ondansetron | - | Radioligand Binding | 6.16 | - | [9] |
| 5-HT3A | Ondansetron | Human | Functional Assay | - | 4.9 | [10] |
| CCK2 | Ondansetron | Rat | Radioligand Binding | 680 | - | [8] |
| α2A-adrenoceptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| CCK1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| δ opioid receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| D1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| D2 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| Glycine receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| Histamine H1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| Muscarinic M1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
| μ opioid receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |
Modulation of Neurotransmitter Systems
Ondansetron's interaction with 5-HT3 receptors in the CNS leads to the modulation of various neurotransmitter systems, although quantitative data on the direct effects of Ondansetron alone on basal neurotransmitter release is limited.
| Neurotransmitter System | CNS Region | Effect of Ondansetron | Evidence |
| Dopaminergic | Nucleus Accumbens, Striatum | Does not appear to affect basal dopamine (B1211576) release but can antagonize stimulated dopamine release (e.g., by morphine or nicotine).[9][11] | In vivo microdialysis studies have shown that 5-HT3 receptor antagonists can block the increase in dopamine release in the nucleus accumbens induced by drugs of abuse.[1] However, studies on the effect of Ondansetron alone on basal dopamine levels have shown no significant changes.[12] |
| Serotonergic | Cortex, Hippocampus | Potentiates the increase in extracellular serotonin levels when co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs).[13] | In vivo microdialysis studies in rats demonstrated that the combination of Ondansetron with an SSRI (paroxetine or citalopram) resulted in a significantly greater increase in extracellular 5-HT levels compared to the SSRI alone.[13] |
| GABAergic | Hippocampus, Cortex | Leads to disinhibition of postsynaptic neurons by blocking serotonin-induced GABA release from interneurons.[1] | 5-HT3 receptors are located on GABAergic interneurons, and their activation by serotonin triggers GABA release. By blocking these receptors, Ondansetron can reduce this GABAergic inhibition.[1] |
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by serotonin initiates a rapid influx of cations, leading to depolarization of the neuronal membrane. Downstream signaling can involve calcium-dependent pathways. Ondansetron blocks the initial step of this cascade.
Caption: 5-HT3 receptor signaling and Ondansetron's antagonistic action.
Experimental Workflow for In Vivo Microdialysis
In vivo microdialysis is a key technique to measure the levels of neurotransmitters in specific brain regions of freely moving animals.
Caption: Workflow for a typical in vivo microdialysis experiment.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Ondansetron for the 5-HT3 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells expressing recombinant human 5-HT3 receptors or from specific brain regions (e.g., cortex).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand such as [3H]granisetron.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of Ondansetron are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Ondansetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of Ondansetron on extracellular neurotransmitter levels in a specific CNS region.
Materials:
-
Animals: Typically rats or mice.
-
Surgical Equipment: Stereotaxic apparatus for precise probe implantation.
-
Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Fraction Collector: To collect dialysate samples at timed intervals.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for neurotransmitter quantification.
Procedure:
-
Probe Implantation: A guide cannula is surgically implanted into the target brain region of an anesthetized animal using stereotaxic coordinates.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Equilibration: aCSF is perfused through the probe for a stabilization period.
-
Baseline Collection: Dialysate samples are collected to establish baseline neurotransmitter levels.
-
Drug Administration: Ondansetron is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Dialysate samples are continuously collected post-drug administration.
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using HPLC-ECD.
Whole-Cell Patch Clamp Electrophysiology
Objective: To investigate the effect of Ondansetron on the electrophysiological properties of CNS neurons and 5-HT3 receptor-mediated currents.
Materials:
-
Brain Slices or Cultured Neurons: From a relevant CNS region.
-
Recording Chamber and Microscope: For visualization and manipulation of neurons.
-
Micromanipulators: For precise positioning of the recording electrode.
-
Patch-clamp Amplifier and Data Acquisition System.
-
Glass Micropipettes: Filled with an internal solution mimicking the intracellular environment.
-
External Solution: Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Cell Visualization: A neuron is identified for recording.
-
Gigaseal Formation: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.
-
Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane in response to the application of serotonin, with and without Ondansetron, are recorded.
-
Data Analysis: The effect of Ondansetron on the amplitude and kinetics of the 5-HT3 receptor-mediated current is analyzed.[11]
Conclusion
This compound's primary mechanism of action in the central nervous system is the selective and competitive antagonism of 5-HT3 receptors, particularly in the chemoreceptor trigger zone. This action effectively blocks the central pathways of the emetic reflex. While its affinity for other CNS receptors is low, its blockade of 5-HT3 receptors can indirectly modulate other neurotransmitter systems, including the dopaminergic and GABAergic systems. The experimental protocols detailed herein provide the foundational methods for the continued investigation and characterization of Ondansetron and novel 5-HT3 receptor modulators, which hold therapeutic promise for a range of CNS disorders beyond emesis.
References
- 1. 5-HT3 receptors control dopamine release in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased extracellular dopamine in nucleus accumbens in response to unconditioned and conditioned aversive stimuli: studies using 1 min microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sources Contributing to the Average Extracellular Concentration of Dopamine in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for 5-HT4 receptor subtype involvement in the enhancement of striatal dopamine release induced by serotonin: a microdialysis study in the halothane-anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose ondansetron reduces activation of interoceptive and sensorimotor brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of a 5-HT3 receptor antagonist, ondansetron, on brain stimulation reward, and its interaction with direct and indirect stimulants of central dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron, a highly selective 5-HT3 receptor antagonist, reduces L-DOPA-induced dyskinesia in the 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of chronic administration of ondansetron (GR38032F), a selective 5-HT3 receptor antagonist, on monoamine metabolism in mesolimbic and nigrostriatal dopaminergic neurons and on striatal D2-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT4 receptor involvement in the serotonin-enhanced dopamine efflux from the substantia nigra of the freely moving rat: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ondansetron Hydrochloride: A Technical Guide for Interrogating Non-Emetic Serotonin Pathways
Executive Summary: Ondansetron (B39145), a potent and highly selective 5-HT3 receptor antagonist, is well-established for its anti-emetic properties in clinical practice.[1] Its mechanism of action, centered on the blockade of serotonin-gated ion channels, extends far beyond the control of nausea and vomiting. The widespread distribution of 5-HT3 receptors throughout the central and peripheral nervous systems provides a compelling rationale for using ondansetron as a pharmacological tool to investigate a variety of non-emetic neurological processes.[1][2] This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals on the application of Ondansetron Hydrochloride in studying non-emetic serotonin (B10506) pathways, including those involved in cognition, mood disorders, substance dependence, and interoception. It consolidates quantitative pharmacological data, details key experimental protocols, and visualizes the underlying mechanisms and workflows.
Ondansetron: Pharmacology and Mechanism of Action
Ondansetron is a carbazole (B46965) derivative structurally similar to serotonin, allowing it to act as a competitive antagonist at the 5-HT3 receptor.[3] Unlike many other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel permeable to Na+, K+, and Ca2+ ions.[2] Upon binding of serotonin, this channel opens, leading to rapid, transient depolarization of the neuron.
Ondansetron's primary anti-emetic effect is achieved by blocking this process at two critical sites:
-
Peripherally: On vagal afferent nerves in the gastrointestinal tract, preventing the transmission of emetogenic signals to the brainstem.[4][5]
-
Centrally: In the chemoreceptor trigger zone (area postrema) and the nucleus tractus solitarius of the brainstem.[2][4][5]
The high selectivity of ondansetron for the 5-HT3 receptor minimizes off-target effects, making it a precise tool for isolating the function of this specific serotonin pathway.
References
- 1. Ondansetron. A review of its pharmacology and preliminary clinical findings in novel applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Ondansetron Hydrochloride: A Technical Guide for the Study of 5-HT3 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Ondansetron (B39145) Hydrochloride as a pharmacological tool for the characterization and differentiation of 5-hydroxytryptamine type 3 (5-HT3) receptor subtypes. Ondansetron, a first-generation selective 5-HT3 receptor antagonist, is a carbazole (B46965) derivative widely used for its antiemetic properties.[1][2] Its utility in research extends to probing the function and pharmacology of the diverse family of 5-HT3 receptors.
The 5-HT3 Receptor Family: A Brief Overview
The 5-HT3 receptor is unique among serotonin (B10506) receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of five subunits arranged around a central ion-conducting pore. To date, five distinct subunits have been identified: 5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E.
Functional 5-HT3 receptors can be either homopentameric, consisting of five 5-HT3A subunits, or heteropentameric, comprising a combination of 5-HT3A and at least one other subunit type, with the 5-HT3AB receptor being the most extensively studied heteromer.[1][3] This subunit diversity gives rise to a variety of receptor subtypes with distinct pharmacological and physiological properties.
Ondansetron's Pharmacological Profile at 5-HT3 Receptors
Ondansetron functions as a competitive and reversible antagonist at the 5-HT3 receptor.[3][4] It exhibits high affinity and selectivity for this receptor class, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[2]
Binding Affinity and Potency
Quantitative analysis of ondansetron's interaction with 5-HT3 receptors is crucial for its use as a research tool. The following tables summarize key binding affinity and functional potency values reported in the literature. It is important to note that for many competitive antagonists, the binding affinity for 5-HT3A and 5-HT3AB receptors is similar.[5]
| Parameter | Receptor/Tissue | Value | Reference |
| pKi | Rat Cortical Membranes | 8.70 | [2] |
| Ki | 5-HT3 Receptor | 6.16 nM | [6] |
| pA2 | Rat Vagus Nerve | 8.63 | [2] |
Table 1: Binding Affinity and Functional Potency of Ondansetron
| Antagonist | Receptor Subtype | Ki (nM) | Reference |
| Ondansetron | 5-HT3A | Data not consistently available for direct comparison | |
| 5-HT3AB | Data not consistently available for direct comparison | ||
| VUF10166 (for comparison) | 5-HT3A | 0.04 | [6] |
| 5-HT3AB | 22 | [6] |
Table 2: Comparative Binding Affinities of 5-HT3 Receptor Antagonists
| Antagonist | Receptor Subtype | IC50 (nM) | Reference |
| Ondansetron | 5-HT3A (from HEK 293 cells) | 4.9 | [4] |
Table 3: Functional Potency (IC50) of Ondansetron
Signaling Pathways and Mechanism of Action
Activation of the 5-HT3 receptor by serotonin leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and K⁺ ions and, to a lesser extent, Ca²⁺. This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP). Ondansetron competitively blocks the binding of serotonin to the receptor, thereby preventing channel opening and subsequent neuronal depolarization.
While the fundamental mechanism of action is consistent across subtypes, the biophysical properties of homomeric 5-HT3A and heteromeric 5-HT3AB receptors differ. For instance, 5-HT3AB receptors exhibit a lower affinity for serotonin, a smaller single-channel conductance, and faster desensitization kinetics compared to 5-HT3A receptors. These differences may influence the functional consequences of ondansetron's blockade, although further research is needed to fully elucidate these subtype-specific effects.
Experimental Protocols
Ondansetron's utility as a research tool is dependent on robust and well-defined experimental protocols. The following sections detail standard methodologies for characterizing the interaction of ondansetron with 5-HT3 receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of ondansetron for 5-HT3 receptors.
Objective: To quantify the affinity of ondansetron for 5-HT3 receptor subtypes.
Materials:
-
Membrane Preparations: Membranes from cell lines (e.g., HEK293) stably expressing either human 5-HT3A or 5-HT3A/B receptors.
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium, such as [³H]granisetron.
-
Test Compound: Ondansetron hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Methodology:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of ondansetron.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of ondansetron that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effects of ondansetron on 5-HT3 receptor-mediated ion currents.
Objective: To determine the functional potency (IC50) and mechanism of antagonism of ondansetron at 5-HT3 receptor subtypes.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA for human 5-HT3A or 5-HT3A and 5-HT3B subunits.
-
Recording Equipment: Two-electrode voltage clamp amplifier, microelectrodes, and perfusion system.
-
Solutions: Oocyte Ringer's solution (OR2), agonist solution (serotonin), and antagonist solutions (ondansetron at various concentrations).
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with the desired 5-HT3 receptor subunit cRNA.
-
Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a fixed concentration of serotonin to elicit an inward current.
-
Antagonist Application: Co-apply serotonin with varying concentrations of ondansetron and measure the inhibition of the serotonin-induced current.
-
Data Analysis: Plot the concentration-response curve for ondansetron's inhibition of the serotonin-induced current to determine the IC50 value. For competitive antagonism, a Schild analysis can be performed by measuring the rightward shift of the serotonin concentration-response curve in the presence of different concentrations of ondansetron to determine the pA2 value.
Conclusion
This compound remains a valuable and highly selective tool for the investigation of 5-HT3 receptors. Its competitive antagonist nature allows for the characterization of receptor-ligand interactions and the elucidation of the physiological roles of these ion channels. While the currently available data often does not differentiate between subtypes, the distinct biophysical and pharmacological properties of homomeric 5-HT3A and heteromeric 5-HT3AB receptors suggest that ondansetron may have subtle, yet important, subtype-dependent effects. Future research employing the detailed methodologies outlined in this guide, with a specific focus on direct comparative studies of ondansetron's affinity and potency at different receptor subunit combinations, will be crucial for fully understanding its utility in dissecting the complex pharmacology of the 5-HT3 receptor family.
References
- 1. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discriminating between 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Preclinical Anxiolytic Potential of Ondansetron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Ondansetron Hydrochloride's anxiolytic effects. Ondansetron, a selective 5-HT3 receptor antagonist, is primarily known for its antiemetic properties. However, a growing body of preclinical evidence suggests its potential as a non-sedating anxiolytic agent. This document summarizes key quantitative data from various animal models, details the experimental protocols used in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings and Data Presentation
Ondansetron has demonstrated significant anxiolytic-like activity across a range of preclinical models. Unlike traditional anxiolytics like benzodiazepines, Ondansetron does not appear to cause sedation or have addictive potential, highlighting its favorable profile for further investigation.[1] The anxiolytic effects are observed at doses that do not significantly alter locomotor activity.[2][3]
Table 1: Anxiolytic Effects of Ondansetron in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Entries in Open Arms (Mean ± SD) | Time Spent in Open Arms (seconds, Mean ± SD) | Reference |
| Control (Vehicle) | - | 5.00 ± 0.89 | 50.89 ± 2.73 | [4] |
| Ondansetron | 0.08 | Significantly increased (P < 0.01) | Significantly increased (P < 0.001) | [5] |
| Ondansetron | 0.1 | 5.50 ± 0.54 | 28.54 ± 2.44 | [4] |
| Ondansetron | 0.16 | Significantly increased (P < 0.01) | Significantly increased (P < 0.001) | [5] |
| Ondansetron | 0.5 | 5.00 ± 0.63 | 55.99 ± 3.81 | [4] |
| Ondansetron | 1.0 | 7.83 ± 3.18 | 72.84 ± 3.99 | [4] |
| Diazepam (Standard) | 1.0 | 14.5 ± 1.50 | 112.04 ± 5.61 | [4] |
Table 2: Anxiolytic Effects of Ondansetron in the Hole Board Test (HBT) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head Dips (Mean ± SD) | Number of Line Crossings (Mean ± SD) | Reference |
| Control (Vehicle) | - | 15.33 ± 1.86 | 50.89 ± 0.73 | [4] |
| Ondansetron | 0.1 | 18.17 ± 1.47 | 53.61 ± 1.21 | [4] |
| Ondansetron | 0.5 | 22.33 ± 1.63 | 61.35 ± 1.49 | [4] |
| Ondansetron | 1.0 | 25.17 ± 1.47 | 72.84 ± 3.99 | [4] |
| Diazepam (Standard) | 1.0 | 35.17 ± 1.47 | 42.15 ± 1.31 | [4] |
Table 3: Anxiolytic Effects of Ondansetron in Other Preclinical Models
| Animal Model | Species | Ondansetron Dose (mg/kg) | Key Findings | Reference |
| Mirrored Chamber | Mice | 0.01, 0.1, 1 (i.p.) | Significant anxiolytic action compared to naive mice. | [6] |
| Social Interaction Test | Rats | Not specified | Equally efficacious but more potent than diazepam. | [7] |
| Black:White Test | Mice | Not specified | Anxiolytic-like activity demonstrated. | [1] |
| Marmoset Human Threat Test | Marmosets | Not specified | Anxiolytic-like activity demonstrated. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[2] It is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) connected by a central platform (e.g., 10x10 cm).[2]
-
The maze is elevated above the ground (e.g., 50 cm).[2]
Procedure:
-
Male Swiss albino mice (20-30 g) are divided into groups (e.g., control, Ondansetron low dose, Ondansetron high dose, standard drug).[4]
-
Animals receive intraperitoneal (i.p.) injections of either vehicle (e.g., distilled water), Ondansetron (e.g., 0.1, 0.5, 1 mg/kg), or a standard anxiolytic like Diazepam (e.g., 1 mg/kg).[2][4]
-
30 minutes after drug administration, each mouse is individually placed on the central platform of the EPM, facing a closed arm.[2]
-
The behavior of the mouse is recorded for a 5-minute period.[2]
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.[2] An entry is typically defined as all four paws entering an arm.[2]
-
The apparatus is cleaned with a 10% ethanol (B145695) solution between trials to eliminate olfactory cues.[2]
Hole Board Test (HBT)
The HBT assesses the exploratory and anxiety-related behaviors of rodents.[8] A decrease in head-dipping behavior is often associated with higher levels of anxiety.
Apparatus:
-
A square wooden board (e.g., 40x40 cm) with a number of equidistant holes (e.g., 16) drilled into the floor.[2]
-
The board is typically raised above the ground (e.g., 25 cm).[2]
Procedure:
-
Similar to the EPM test, mice are pre-treated with vehicle, Ondansetron, or a standard anxiolytic.
-
30 minutes post-injection, each mouse is placed in the center of the hole board.[2]
-
The animal's behavior is observed for a set period (e.g., 3-5 minutes).[2][8]
-
The primary measures recorded are the number of head dips (when the head enters a hole up to the ears) and the number of line crossings (locomotor activity).[2]
Social Interaction Test
This test evaluates the social behavior of rodents, where anxiolytic drugs are expected to increase social engagement.
Procedure:
-
Pairs of unfamiliar male rats are placed in a neutral, dimly lit arena.
-
One animal in each pair is treated with the test compound (Ondansetron), while the other receives a vehicle.
-
The duration of active social interactions (e.g., sniffing, grooming, following) is recorded over a specific time period.
-
An increase in the time spent in active social interaction by the treated animal is indicative of an anxiolytic effect.
Visualizations: Signaling Pathways and Workflows
Ondansetron's Anxiolytic Mechanism of Action
Ondansetron exerts its anxiolytic effects primarily through the antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[8] These receptors are ligand-gated ion channels located on the terminals of the vagus nerve and in specific brain regions.[9] Blockade of these receptors is thought to modulate the activity of various neurotransmitter systems implicated in anxiety, including GABAergic pathways.[10]
References
- 1. jmsh.ac.in [jmsh.ac.in]
- 2. jmsh.ac.in [jmsh.ac.in]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Antianxiety profile of ondansetron, a selective 5-HT3 antagonist, in a novel animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hole-board test - Wikipedia [en.wikipedia.org]
- 9. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Ondansetron Hydrochloride: A Technical Guide on its Effects in Visceral Hypersensitivity Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), represents a significant challenge in drug development. This technical guide provides an in-depth analysis of the effects of Ondansetron (B39145) Hydrochloride, a selective 5-HT₃ receptor antagonist, in preclinical models of visceral hypersensitivity. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the development of novel therapeutics for visceral pain.
Introduction
Visceral pain is a complex sensory experience originating from internal organs, often characterized by a diffuse nature and referral to somatic structures.[1] Hypersensitivity of visceral afferent nerves is a key pathophysiological mechanism underlying chronic visceral pain states.[2] Serotonin (B10506) (5-hydroxytryptamine, 5-HT) plays a crucial role in modulating visceral sensation, primarily through the activation of 5-HT₃ receptors on afferent nerve terminals and in the central nervous system.[3][4] Ondansetron, a potent and selective 5-HT₃ receptor antagonist, has been investigated for its potential to ameliorate visceral hypersensitivity. This guide synthesizes the available preclinical evidence on the efficacy of ondansetron in various visceral hypersensitivity models.
Mechanism of Action: The Role of 5-HT₃ Receptor Antagonism
Ondansetron exerts its effects by blocking the action of serotonin at 5-HT₃ receptors. These ligand-gated ion channels are located on peripheral and central terminals of visceral afferent neurons, as well as on neurons within the dorsal horn of the spinal cord.[3][4]
Peripheral Action: In the gut, enterochromaffin cells release 5-HT in response to various stimuli, including inflammation and mechanical distension. This 5-HT activates 5-HT₃ receptors on primary afferent neurons, leading to depolarization and the initiation of nociceptive signals that travel to the spinal cord.[3] Ondansetron blocks this initial step, thereby reducing the transmission of pain signals from the viscera.
Central Action: 5-HT₃ receptors are also present on the central terminals of primary afferent neurons and on second-order neurons in the dorsal horn of the spinal cord.[3][5] Descending serotonergic pathways from the brainstem can facilitate pain transmission in the spinal cord through these receptors.[3][5] By antagonizing these central 5-HT₃ receptors, ondansetron can modulate the processing of visceral pain signals at the spinal level.
Signaling Pathway of 5-HT₃ Receptor-Mediated Visceral Nociception
Quantitative Data from Preclinical Models
The efficacy of ondansetron in attenuating visceral hypersensitivity has been evaluated in various rodent models. The following tables summarize the key quantitative findings.
| Model | Species | Ondansetron Dose | Route of Administration | Key Finding | Percentage Reduction in Visceral Pain Response | Reference |
| Acetic Acid-Induced Writhing | Mouse | 0.5 mg/kg | Intraperitoneal (i.p.) | Significant reduction in the number of writhes. | 77.0% | |
| Acetic Acid-Induced Writhing | Mouse | 1.0 mg/kg | Intraperitoneal (i.p.) | Significant reduction in the number of writhes. | 66.1% | |
| Rectal Distension (Normal) | Rat | 0.1 mg/kg | Intraperitoneal (i.p.) | Significant reduction in abdominal response to distension. | 28.0% | |
| Rectal Distension (TNB-induced colitis) | Rat | 0.1 mg/kg | Intraperitoneal (i.p.) | Significant reduction in the enhanced abdominal response to distension. | Data not specified as percentage, but significant reduction reported. | |
| Rectal Distension (TNB-induced colitis) | Rat | 1.0 mg/kg | Intraperitoneal (i.p.) | Significant reduction in the enhanced abdominal response to distension. | Data not specified as percentage, but significant reduction reported. |
Detailed Experimental Protocols
Reproducibility of findings is paramount in preclinical research. This section provides detailed methodologies for two key models used to assess the effects of ondansetron on visceral pain.
Acetic Acid-Induced Writhing Model in Mice
This model is a widely used screening tool for analgesic drugs, inducing a visceral inflammatory pain response.
Objective: To evaluate the effect of Ondansetron Hydrochloride on visceral pain as measured by the reduction in the number of abdominal writhes induced by acetic acid.
Materials:
-
Male Swiss Albino mice (25-30 g)
-
This compound solution
-
Diclofenac sodium solution (positive control)
-
0.9% sterile saline (vehicle)
-
1% acetic acid solution
-
Syringes and needles for intraperitoneal injection
-
Observation chambers (e.g., glass beakers)
-
Timer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide the mice into four groups (n=6 per group):
-
Group 1 (Control): Vehicle (0.9% saline)
-
Group 2 (Positive Control): Diclofenac (e.g., 5 mg/kg)
-
Group 3 (Test I): Ondansetron (0.5 mg/kg)
-
Group 4 (Test II): Ondansetron (1.0 mg/kg)
-
-
Drug Administration: Administer the respective substances intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of 1% acetic acid solution i.p. to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a 5-minute latency period, count the number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) for a period of 10 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.
Visceromotor Response to Colorectal Distension in Rats
This model provides a more specific and quantifiable measure of visceral sensitivity by recording the electromyographic (EMG) activity of the abdominal muscles in response to a mechanical stimulus.
Objective: To assess the effect of this compound on the visceromotor response (VMR) to colorectal distension (CRD) in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution
-
Vehicle (0.9% sterile saline)
-
Anesthetic (e.g., isoflurane)
-
EMG electrodes
-
Data acquisition system for EMG recording
-
Distention balloon catheter
-
Pressure control device (barostat)
Procedure:
-
Surgical Implantation of EMG Electrodes:
-
Anesthetize the rats.
-
Implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Exteriorize the electrode leads at the back of the neck.
-
Allow a recovery period of at least 5-7 days.
-
-
Experimental Setup:
-
On the day of the experiment, briefly anesthetize the rat to insert a lubricated balloon catheter into the descending colon and rectum (approximately 6-8 cm from the anus).
-
Secure the catheter to the tail.
-
Allow the rat to acclimate in a restraining device for 30-60 minutes.
-
-
Drug Administration: Administer Ondansetron (0.1 or 1.0 mg/kg) or vehicle intraperitoneally.
-
Colorectal Distension Protocol:
-
After a set time post-injection (e.g., 30 minutes), perform graded, phasic colorectal distensions at varying pressures (e.g., 20, 40, 60, 80 mmHg).
-
Each distension should last for a defined duration (e.g., 20 seconds) with an inter-stimulus interval of several minutes to avoid sensitization.
-
-
Data Acquisition and Analysis:
-
Record the EMG activity of the abdominal muscles before, during, and after each distension.
-
Quantify the VMR by calculating the area under the curve (AUC) of the rectified EMG signal during the distension period, corrected for baseline activity.
-
Compare the VMR at each distension pressure between the ondansetron-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA).
-
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the study design and the relationship between different experimental phases.
Experimental Workflow for a Preclinical Study on Ondansetron in a Visceral Hypersensitivity Model
Conclusion
The preclinical data presented in this guide indicate that this compound can attenuate visceral pain in various animal models. The primary mechanism of action involves the antagonism of 5-HT₃ receptors, both peripherally at the site of nociceptive signaling initiation and centrally within the spinal cord. The acetic acid-induced writhing model and the colorectal distension model provide robust platforms for evaluating the analgesic potential of ondansetron and other 5-HT₃ receptor antagonists. The detailed protocols and workflows provided herein offer a foundation for the design and execution of future studies aimed at further elucidating the role of this therapeutic class in the management of visceral hypersensitivity. Further research is warranted to explore the dose-response relationship in more detail and to investigate its efficacy in other models of visceral pain, such as those induced by chronic stress.
References
- 1. Spinal 5-HT3 Receptor Activation Induces Behavioral Hypersensitivity via a Neuronal-Glial-Neuronal Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinal 5-HT3 receptors facilitate behavioral hypersensitivity induced by elevated calcium channel alpha-2-deltal-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 Subtype of Serotonin Receptor Contributes to Nociceptive Processing via a Novel Subset of Myelinated and Unmyelinated Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of 5-HT3 receptor antagonists in visceromotor and nociceptive responses to rectal distension before and during experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ondansetron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron (B39145), a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, revolutionized the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Its discovery by GlaxoSmithKline in the mid-1980s marked a significant advancement in antiemetic therapy. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of ondansetron hydrochloride. Detailed experimental protocols for the core synthesis, quantitative data, and visualizations of the signaling pathway and synthetic workflow are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Discovery and Development
Ondansetron (marketed under the brand name Zofran) was developed in the mid-1980s by scientists at Glaxo Group Research (now GlaxoSmithKline) in London.[1] The discovery was a culmination of research into the role of serotonin (5-hydroxytryptamine, 5-HT) in the emetic reflex. The compound was patented in 1984 and received approval for medical use in 1990.[1] It is recognized on the World Health Organization's List of Essential Medicines and is available as a generic medication.[1]
Mechanism of Action: A Selective 5-HT3 Receptor Antagonist
Ondansetron exerts its antiemetic effects through the selective blockade of serotonin 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain.[2][3][4][5]
Chemotherapeutic agents and radiation therapy can cause damage to cells in the small intestine, leading to the release of large amounts of serotonin from enterochromaffin cells.[2] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, initiating a signal to the vomiting center in the brainstem, which induces the sensation of nausea and the vomiting reflex.[2][3] Ondansetron competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby blocking the initiation of this emetic signal.[3][4] It does not exhibit any significant affinity for dopamine (B1211576) or muscarinic acetylcholine (B1216132) receptors.[1]
Signaling Pathway
Caption: Ondansetron's blockade of peripheral and central 5-HT3 receptors.
Synthesis of this compound
The synthesis of ondansetron has been approached through various routes since its initial discovery. The core structure is a substituted 1,2,3,9-tetrahydro-4H-carbazol-4-one. The key steps in a common and likely original synthetic pathway involve the formation of this carbazolone ring system, followed by the introduction of the 2-methylimidazole (B133640) side chain.
Synthetic Workflow
Caption: A representative multi-step synthesis of this compound.
Key Synthetic Steps and Experimental Protocols
Step 1: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one
This step involves a Fischer indole synthesis.
-
Reaction: 1,3-Cyclohexanedione is reacted with phenylhydrazine hydrochloride.
-
Protocol: A mixture of 1,3-cyclohexanedione and phenylhydrazine hydrochloride is heated in the presence of a catalyst, such as zinc chloride, to induce cyclization and rearrangement to form the carbazolone ring system.
-
Reagents and Conditions:
-
1,3-Cyclohexanedione
-
Phenylhydrazine hydrochloride
-
Catalyst: Zinc Chloride (ZnCl₂)
-
Solvent: Acetic Acid or Ethanol
-
Temperature: Reflux
-
Step 2: N-Methylation of 1,2,3,9-Tetrahydro-4H-carbazol-4-one
-
Reaction: The nitrogen of the indole ring is methylated.
-
Protocol: 1,2,3,9-Tetrahydro-4H-carbazol-4-one is dissolved in a suitable solvent, and a methylating agent is added in the presence of a base.
-
Reagents and Conditions:
-
1,2,3,9-Tetrahydro-4H-carbazol-4-one
-
Methylating Agent: Dimethyl sulfate (B86663) or Iodomethane
-
Base: Potassium hydroxide (B78521) or Sodium hydride
-
Solvent: Acetone or Dimethylformamide (DMF)
-
Temperature: Room temperature to gentle heating
-
Step 3: Mannich Reaction to form 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
-
Reaction: An aminomethyl group is introduced at the C-3 position of the carbazolone ring.
-
Protocol: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one is reacted with formaldehyde (B43269) and dimethylamine (B145610) (or its hydrochloride salt).
-
Reagents and Conditions:
-
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
-
Formaldehyde (or paraformaldehyde)
-
Dimethylamine hydrochloride
-
Solvent: Glacial acetic acid or Ethanol
-
Temperature: Reflux
-
Step 4: Synthesis of Ondansetron by Reaction with 2-Methylimidazole
-
Reaction: The dimethylamino group is displaced by 2-methylimidazole. This can proceed through a direct nucleophilic substitution or an elimination-addition mechanism via an exocyclic methylene (B1212753) intermediate.
-
Protocol: The Mannich base from the previous step is heated with 2-methylimidazole in a suitable solvent.
-
Reagents and Conditions:
-
3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
-
2-Methylimidazole
-
Solvent: Water, N,N-Dimethylformamide (DMF), or a mixture
-
Temperature: Reflux
-
Step 5: Formation of this compound
-
Reaction: The ondansetron base is converted to its hydrochloride salt to improve its solubility and stability for pharmaceutical formulations.
-
Protocol: Ondansetron base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt.
-
Reagents and Conditions:
-
Ondansetron base
-
Hydrochloric acid (HCl)
-
Solvent: Isopropanol/water mixture
-
Quantitative Data from Synthetic Routes
The following table summarizes representative yields for the key synthetic steps, compiled from various reported methods. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
| Step | Starting Material | Product | Reagents and Conditions | Reported Yield (%) |
| 1. Fischer Indole Synthesis & N-Methylation (combined) | 1,3-Cyclohexanedione and 1-methyl-1-phenylhydrazine | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | p-TsOH, Acetic Acid (continuous flow) | ~75% |
| 2. N-Methylation | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | Dimethyl sulfate, KOH, Acetone | 94% |
| 3. Mannich Reaction and Reaction with 2-Methylimidazole (one-pot) | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | Ondansetron | Paraformaldehyde, Dimethylamine HCl, 2-Methylimidazole, Acetic Acid/Toluene | 90-92% |
| 4. Reaction of Mannich Base with 2-Methylimidazole | 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one HCl | Ondansetron | 2-Methylimidazole, Water/DMF | 96.4% |
| 5. Elimination and Michael Addition (two steps from Mannich intermediate) | 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | Ondansetron | Elimination followed by Michael addition of 2-methylimidazole | 91.8% (over 2 steps) |
| 6. Recrystallization of Ondansetron | Crude Ondansetron | Pure Ondansetron (>99.5% purity) | Ethanol | 93.4% |
Conclusion
The discovery of ondansetron was a landmark in medicinal chemistry, providing a targeted and effective treatment for nausea and vomiting. Its synthesis, centered around the construction of a carbazolone core and the subsequent introduction of an imidazole-containing side chain, has been refined over the years to improve efficiency and yield. This guide has provided a detailed overview of the key aspects of ondansetron's discovery and synthesis, offering valuable insights for professionals in the pharmaceutical sciences. The provided experimental outlines and quantitative data serve as a foundation for further research and development in this area.
References
- 1. US20040198794A1 - Ondansetron forms and processes of making the same - Google Patents [patents.google.com]
- 2. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 3. US5478949A - Process for preparing ondansetron - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chemical Properties and Structure of Ondansetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron (B39145), a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2] Its hydrochloride salt is the form in which it is most commonly formulated for pharmaceutical use.[3] This technical guide provides a comprehensive overview of the chemical properties and structural features of Ondansetron Hydrochloride, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
Chemical Structure and Nomenclature
Ondansetron is a carbazole (B46965) derivative, and the approved drug is a racemic mixture of its two enantiomers.[4][5] The hydrochloride salt is typically available as a dihydrate.[3]
IUPAC Name: 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride.[4][6]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that different hydrated forms of the salt exist, which can influence properties such as melting point and molecular weight.[7]
| Property | Value | References |
| Molecular Formula | C18H20ClN3O (anhydrous) C18H19N3O·HCl·2H2O (dihydrate) | [3][4] |
| Molecular Weight | 329.8 g/mol (anhydrous) 365.86 g/mol (dihydrate) | [4][8] |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | 178.5-179.5 °C (dihydrate) 186-187 °C (monohydrate) 231-232 °C (base) | [6][7][8] |
| Solubility | Soluble in water and methanol. Sparingly soluble in alcohol. Slightly soluble in isopropyl alcohol and dichloromethane. Very slightly soluble in acetone, chloroform, and ethyl acetate. | [8][9][10] |
| pKa | 7.4 | [6][10] |
Spectroscopic and Crystallographic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks are observed at approximately 3180 cm⁻¹ (N-H stretching), 1640 cm⁻¹ (C=O stretching), 1282 cm⁻¹ (C-N stretching), and 761 and 751 cm⁻¹ (C-H bending), which are indicative of its functional groups and overall structure.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals corresponding to the protons in the molecule. Characteristic signals include singlets around δ 2.7 ppm and δ 3.7 ppm, and AMX-type quartet signals around δ 4.3 ppm and δ 4.7 ppm.[11] The ratio of the integrated intensities of these signals is approximately 3:3:1:1.[11]
UV-Vis Spectroscopy: In aqueous solutions, this compound exhibits a maximum absorbance (λmax) at approximately 310 nm.[12] Another study reported a λmax of 248 nm in distilled water.[10]
X-ray Crystallography: The three-dimensional structure of this compound has been elucidated using X-ray crystallography.[13] Studies have shown that it can crystallize in different forms, including a dihydrate which has a monoclinic crystal system.[13][14] The methyl-substituted imidazole (B134444) ring is oriented approximately perpendicular to the carbazole plane.[14] The existence of various polymorphs and solvates has been investigated, which is of significant interest in pharmaceutical development due to potential differences in stability and bioavailability.[14][15]
Mechanism of Action: 5-HT3 Receptor Antagonism
Ondansetron exerts its antiemetic effects by acting as a selective and competitive antagonist at the serotonin 5-HT3 receptors.[2][4] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[2][16]
Caption: Signaling pathway of 5-HT3 receptor and Ondansetron's mechanism of action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative method involves the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with paraformaldehyde and 2-methylimidazole (B133640) in a "one-pot" reaction, followed by conversion to the hydrochloride salt.[17][18]
Protocol:
-
A mixture of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, paraformaldehyde, and dimethylamine (B145610) hydrochloride in a suitable solvent (e.g., dimethylformamide with acetic acid and acetic anhydride) is heated.[17]
-
After an initial reaction period, 2-methylimidazole is added, and the mixture is stirred at an elevated temperature for several hours.[17]
-
The crude Ondansetron base is then precipitated, filtered, and purified.[1]
-
The purified base is dissolved in a suitable solvent, and hydrochloric acid is added to form this compound.[1]
-
The final product is crystallized, often from an aqueous solution, to yield the dihydrate form.[1][5]
Determination of Physicochemical Properties
Melting Point Determination: The melting point is determined using a standard capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely molten is recorded.
pKa Determination: The pKa can be determined by potentiometric titration. A weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., acetic anhydride (B1165640) and acetic acid).[11] The solution is then titrated with a standardized solution of a strong acid (e.g., 0.1 M perchloric acid), and the potential difference is measured as a function of the titrant volume. The pKa is calculated from the titration curve.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as distilled water.[12]
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution.[12]
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), determined by an initial scan from 200-400 nm, using the solvent as a blank.[10][12]
-
A calibration curve of absorbance versus concentration is plotted.
Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using the KBr (potassium bromide) pellet method or as a paste.[11] A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded using an FTIR spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
X-ray Crystallography
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a suitable solvent, such as methanol, by slow evaporation.[13]
-
Data Collection: A crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in an X-ray diffractometer.[7][19] The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.[13]
Caption: Experimental workflow for X-ray crystallography.
5-HT3 Receptor Binding Assay
A radioligand binding assay is a common method to determine the affinity of a compound for a receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.[4][9]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-Granisetron) and varying concentrations of the unlabeled test compound (Ondansetron).[4][9]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.[4][14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).[9]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies related to this compound. A thorough understanding of these fundamental characteristics is essential for its continued application in medicine and for the development of new and improved therapeutic agents targeting the 5-HT3 receptor. The provided experimental protocols offer a framework for the characterization and analysis of this important pharmaceutical compound.
References
- 1. scribd.com [scribd.com]
- 2. Physiological and pharmacological properties of 5-HT3 receptors--a patch clamp-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. benchchem.com [benchchem.com]
- 5. US7288660B2 - Process for preparing this compound dihydrate having a defined particle size - Google Patents [patents.google.com]
- 6. ijpsm.com [ijpsm.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. nihs.go.jp [nihs.go.jp]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. uspnf.com [uspnf.com]
- 17. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
Ondansetron Hydrochloride's role in modulating neurotransmitter release
An In-Depth Technical Guide to Ondansetron (B39145) Hydrochloride's Role in Modulating Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ondansetron, a carbazole (B46965) derivative, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] While its clinical efficacy in preventing nausea and vomiting is well-established, its mechanism of action extends to the complex modulation of various neurotransmitter systems.[2][3] This technical guide provides a detailed examination of Ondansetron Hydrochloride's core mechanism and its subsequent influence on the release of key neurotransmitters, including serotonin, dopamine (B1211576), acetylcholine (B1216132), and GABA. By elucidating these interactions, this document aims to provide a comprehensive resource for researchers exploring the therapeutic potential and neurological impact of 5-HT3 receptor antagonism.
Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism
Ondansetron's primary pharmacological action is its competitive and selective binding to serotonin 5-HT3 receptors.[2][4] These receptors are unique among serotonin receptors as they are ligand-gated ion channels, primarily permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[5]
Location and Function of 5-HT3 Receptors:
-
Peripheral Nervous System (PNS): Found extensively on vagal afferent nerve terminals in the gastrointestinal tract.[4][6] Activation by serotonin, often released by enterochromaffin cells in response to stimuli like chemotherapy, triggers the vomiting reflex.[2][6]
-
Central Nervous System (CNS): Located in key areas related to emesis and other neurological functions, such as the chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus tractus solitarius.[4][7] They are also found in regions involved in mood and cognition, including the hippocampus and prefrontal cortex.[8]
By binding to these receptors, Ondansetron acts as an antagonist, preventing serotonin from docking and initiating the rapid neuronal depolarization that would normally occur.[1][2] This blockade is the foundation of its antiemetic effect and the primary driver of its influence on other neurotransmitter systems.[7][9]
Modulation of Key Neurotransmitter Systems
Ondansetron's blockade of 5-HT3 receptors creates a ripple effect, indirectly altering the release and function of several other critical neurotransmitters.
Dopamine (DA)
Ondansetron is not a dopamine-receptor antagonist.[4][7] However, it indirectly modulates dopaminergic pathways. Studies suggest that 5-HT3 receptor antagonists can inhibit the morphine-induced stimulation of dopamine release in the mesolimbic system, specifically the nucleus accumbens.[10] Furthermore, research in animal models of Parkinson's disease has shown that 5-HT3 receptor blockade can reduce dopamine levels within the striatum.[11] This mechanism is believed to underlie Ondansetron's potential to reduce L-DOPA-induced dyskinesia (abnormal involuntary movements), a common side effect of long-term Parkinson's treatment.[11][12]
Acetylcholine (ACh)
The relationship between serotonin and acetylcholine is complex and often inhibitory. Evidence suggests that cholinergic axon terminals in the cerebral cortex possess 5-HT3 receptors that inhibit acetylcholine release.[13] By blocking these receptors, Ondansetron can disinhibit this process, leading to an increase in acetylcholine levels.
-
Increased Release: Inhibition of 5-HT3 receptors has been shown to release acetylcholine.[14][15] Studies in rats with cholinergic lesions demonstrated that while Ondansetron alone did not affect ACh release, its combination with the GABAA antagonist flumazenil (B1672878) significantly increased it.[16]
-
Enzyme Inhibition: Recent in vitro research has also identified Ondansetron as a novel inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine.[17] This dual action—promoting release and preventing degradation—suggests a potent pro-cholinergic effect.
Gamma-Aminobutyric Acid (GABA)
Ondansetron also interacts with the primary inhibitory neurotransmitter system in the CNS. Research on rat hypothalamic and hippocampal neurons shows that Ondansetron can reversibly depress the maximal current induced by GABA.[18] This effect is non-competitive and not dependent on voltage.[18] The inhibitory effect of Ondansetron is more potent at lower concentrations of GABA, suggesting a complex modulatory role on GABAergic transmission.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from cited research.
Table 1: Ondansetron's Effect on GABA-Activated Currents in Rat Neurons
| GABA Concentration | Ondansetron Concentration for 50% Depression of Current (IC50) | Reference |
|---|---|---|
| 5 µM | 7 µM | [18] |
| 10 µM | 28 µM |[18] |
Table 2: Ondansetron's Effect on L-DOPA-Induced Dyskinesia in a Rat Model
| Ondansetron Dose (Concurrent with L-DOPA) | Reduction in Abnormal Involuntary Movements (AIMs) Severity | Reference |
|---|---|---|
| 0.0001 mg/kg | 31% (acute co-administration) | [11] |
| 0.0001 mg/kg | 64% (attenuated development over 22 days) |[11] |
Table 3: In Vitro Inhibition of Cholinesterases by Ondansetron
| Enzyme | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Non-competitive | 33 µM | [17] |
| Butyrylcholinesterase (BChE) | Mixed | 2.5 µM |[17] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline protocols for assays central to studying Ondansetron's effects.
Protocol: 5-HT3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the 5-HT3 receptor.[19]
Objective: To quantify the ability of Ondansetron to displace a known radiolabeled 5-HT3 antagonist from the receptor.
Materials:
-
Membranes: Cell membranes from HEK293 cells stably expressing the human 5-HT3 receptor.[5][19]
-
Radioligand: [3H]Granisetron or [3H]GR65630.[19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]
-
Test Compound: Ondansetron at various concentrations.
-
Non-specific Control: 10 µM Granisetron or other high-affinity 5-HT3 antagonist.[5][19]
-
Filtration System: 96-well glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[19][20]
-
Scintillation Counter and fluid.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer. Centrifuge at 40,000 x g to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[5]
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Incubation: Add membrane protein (e.g., 10-20 µ g/well ), followed by the test compound/buffer, and finally the radioligand. Incubate at a controlled temperature (e.g., 25-30°C) for 60 minutes to reach equilibrium.[5][19]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[19][20]
-
Washing: Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]
-
Quantification: Dry filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate Specific Binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of Ondansetron to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol: In Vivo Microdialysis
This technique measures unbound drug and neurotransmitter concentrations in the brain of a living animal.[21]
Objective: To determine the effect of Ondansetron administration on extracellular levels of dopamine or acetylcholine in a specific brain region (e.g., nucleus accumbens, striatum).
Materials:
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic, microdialysis guide cannula, and probes.
-
Perfusion System: Microinfusion pump, tubing, artificial cerebrospinal fluid (aCSF).[21]
-
Sample Collection: Fraction collector with cooled vials.
-
Analytical System: LC-MS/MS or HPLC system for quantifying neurotransmitter levels.[22][23]
Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest. Allow for a post-surgical recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer Ondansetron (e.g., subcutaneously or intraperitoneally).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations over time.
-
Sample Analysis: Analyze the dialysate samples using a validated LC-MS/MS or other sensitive method to quantify the neurotransmitter of interest.[23]
-
Data Analysis: Calculate the percentage change in neurotransmitter concentration from the baseline for each time point after drug administration.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique measures ion flow across the membrane of a single neuron, allowing for the characterization of drug effects on specific currents.[24][25]
Objective: To measure the effect of Ondansetron on GABA-activated currents in isolated neurons.
Materials:
-
Cells: Freshly isolated or cultured neurons (e.g., from rat hippocampus).[18]
-
Recording Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system.[26]
-
Electrodes: Borosilicate glass micropipettes pulled to a fine tip.
-
Solutions: External recording solution (bathing the cell) and internal pipette solution (filling the electrode).
-
Agonist/Antagonist: GABA and Ondansetron.
Methodology:
-
Cell Preparation: Plate isolated neurons in a recording chamber on the microscope stage.
-
Pipette Positioning: Fill a micropipette with internal solution and, using a micromanipulator, bring it into contact with the membrane of a target neuron.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.
-
Recording:
-
Voltage-Clamp Mode: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV).
-
Baseline: Perfuse the cell with the external solution.
-
Agonist Application: Apply a known concentration of GABA to the cell to evoke an inward current.
-
Drug Co-application: Co-apply GABA and varying concentrations of Ondansetron to measure the drug's effect on the GABA-activated current.[18]
-
-
Data Acquisition and Analysis: Record the currents using specialized software. Measure the peak amplitude of the GABA-activated currents in the presence and absence of Ondansetron to determine the degree of inhibition.
Conclusion
This compound's therapeutic utility is rooted in its selective antagonism of the 5-HT3 receptor. This primary mechanism, however, does not occur in isolation. The blockade of this critical ligand-gated ion channel initiates a cascade of downstream effects, significantly modulating the release and activity of dopamine, acetylcholine, and GABA. These interactions are fundamental to understanding its broader neurological effects and are crucial for guiding the development of novel therapeutic strategies for a range of conditions, from movement disorders to cognitive impairments. The data and protocols presented herein offer a technical foundation for professionals engaged in the continued exploration of 5-HT3 receptor antagonists in drug discovery and neuroscience research.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 3. Pharmacology of Ondansetron (Zofran) | PPTX [slideshare.net]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. 5-HT3 receptor antagonists inhibit morphine-induced stimulation of mesolimbic dopamine release and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ondansetron, a highly selective 5-HT3 receptor antagonist, reduces L-DOPA-induced dyskinesia in the 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ondansetron, a highly selective 5-HT3 receptor antagonist, reduces L-DOPA-induced dyskinesia in the 6-OHDA-lesioned rat model of Parkinson's disease | Parkinson's Disease [michaeljfox.org]
- 13. researchgate.net [researchgate.net]
- 14. Ondansetron results in improved auditory gating in DBA/2 mice through a cholinergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ondansetron results in improved auditory gating in DBA/2 mice through a cholinergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facilitation of cholinergic transmission by combined treatment of ondansetron with flumazenil after cortical cholinergic deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico and in vitro studies confirm Ondansetron as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ondansetron modulates GABA(A) current of rat central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microdialysis sampling coupled to HPLC for transdermal delivery study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. drexel.edu [drexel.edu]
- 25. Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for Ondansetron Hydrochloride in Animal Models of Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ondansetron (B39145) hydrochloride, a selective 5-HT3 receptor antagonist, in preclinical animal models of nausea and vomiting. Detailed protocols for commonly used models are provided to facilitate experimental design and execution.
Introduction
Ondansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] It is a cornerstone therapy for the prevention of nausea and vomiting induced by chemotherapy, radiation, and surgery.[2][3] The antiemetic effect of ondansetron is mediated by the blockade of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the brain and peripherally on vagal nerve terminals in the gastrointestinal tract.[2][4] Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine, which then activates vagal afferents via 5-HT3 receptors, initiating the vomiting reflex.[4] Ondansetron effectively interrupts this signaling pathway.[1][4]
Mechanism of Action: Signaling Pathway
The primary mechanism of ondansetron involves the competitive blockade of the 5-HT3 receptor, preventing serotonin binding and subsequent signal transduction that leads to nausea and vomiting.[2]
References
- 1. Understanding How Ondansetron Works for Nausea Relief - Los Angeles Hub [wdch10.laphil.com]
- 2. droracle.ai [droracle.ai]
- 3. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Application Notes and Protocols for HPLC Quantification of Ondansetron Hydrochloride
These application notes provide detailed methodologies for the quantification of Ondansetron Hydrochloride in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a selective 5-HT3 receptor antagonist widely used as an antiemetic, particularly for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy. Accurate and precise quantification of Ondansetron in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. This document outlines several validated RP-HPLC methods for this purpose.
Comparative Summary of HPLC Methods
The following tables summarize the key quantitative parameters of different HPLC methods for the analysis of this compound, providing a clear comparison for method selection.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Methanol: 0.1% OPA (50:50 v/v)[1] | Methanol: 0.02 M Phosphate (B84403) Buffer (60:40 v/v)[2] | Acetonitrile: Water (0.1% OPA) (25:75 v/v)[3] | Buffer (pH 2.2): Acetonitrile (73:27 v/v)[4] |
| Column | Fortis C18 (4.6 x 100 mm, 2.5 µm)[1] | RP C-18 (4.6 x 150 mm, 5 µm)[2] | C18 (4.6 x 250 mm, 5 µm)[3] | Zodiac C18 (4.6 x 250 mm, 5 µm)[4] |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 248 nm[1] | 213 nm[2] | 314 nm[3] | 246 nm[4] |
| Retention Time (min) | 4.77[1] | 2.92[2] | Not Specified | 5.2[4] |
| Internal Standard | None | Doxazocin[2] | None | None |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10 - 50[1] | 0.01 - 50[2] | 4 - 20[3] | 2.5 - 75[4] |
| Correlation Coefficient (r²) | 0.9999[1] | 0.99996 (r)[2] | 0.999[3] | Not Specified |
| LOD (µg/mL) | 0.11[1] | Not Specified | Not Specified | 0.9856[4] |
| LOQ (µg/mL) | 0.32[1] | Not Specified | Not Specified | 2[4] |
| Accuracy (% Recovery) | 99.82 - 101.58[1] | Not Specified | 100.50 (average)[3] | Not Specified |
| Assay (% Purity) | 99.57[1] | 99.8 - 100.5[2] | 99.51[3] | Not Specified |
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: General workflow for HPLC analysis of this compound.
Detailed Experimental Protocols
Method 1: Rapid RP-HPLC Method
This method is designed for rapid analysis of Ondansetron in tablet dosage forms.[1]
1. Apparatus:
-
High-Performance Liquid Chromatograph with UV detector
-
Fortis C18 column (4.6 x 100 mm, 2.5 µm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
2. Reagents and Solutions:
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (OPA) (AR grade)
-
Milli-Q water
-
Mobile Phase: A 50:50 v/v mixture of Methanol and 0.1% OPA in water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.
-
Diluent: Mobile phase is used as the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Ondansetron working standard into a 10 mL volumetric flask. Add 7 mL of Methanol, sonicate to dissolve, and then make up the volume with Methanol.
-
Working Standard Solutions (10-50 µg/mL): Prepare a series of dilutions from the standard stock solution using the diluent to achieve concentrations in the range of 10 to 50 µg/mL.
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Ondansetron and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution of Ondansetron.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range.
6. Analytical Procedure:
-
Inject 20 µL of the blank (diluent), followed by the standard solutions and then the sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of Ondansetron in the sample solution from the calibration curve.
Method 2: RP-HPLC with Internal Standard
This method utilizes an internal standard for improved precision in the quantification of this compound.[2]
1. Apparatus:
-
HPLC system with UV detector
-
RP C-18 column (4.6 x 150 mm, 5 µm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
2. Reagents and Solutions:
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Doxazocin (Internal Standard)
-
Phosphate Buffer (0.02 M): Prepare a 0.02 M solution of potassium dihydrogen phosphate in water.
-
Mobile Phase: A 60:40 v/v mixture of Methanol and 0.02 M Phosphate Buffer. Filter and degas before use.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Doxazocin, dissolve in, and dilute to 100 mL with methanol.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 213 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Ondansetron Stock Solution: Prepare a stock solution of Ondansetron in the mobile phase.
-
Calibration Standards (0.01-50 µg/mL): Prepare a series of dilutions of the Ondansetron stock solution in 10 mL volumetric flasks. To each flask, add a fixed amount of the internal standard solution (e.g., to achieve a final concentration of 5 µg/mL Doxazocin) and make up the volume with the mobile phase.
5. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer an accurately weighed portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask containing about 30 mL of mobile phase.
-
Sonicate to dissolve, then make up to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
Pipette 2 mL of the filtered solution into a 10 mL volumetric flask, add a fixed amount of the internal standard solution, and make up the volume with the mobile phase.
6. Analytical Procedure:
-
Inject 20 µL of each standard and sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas for Ondansetron and the internal standard (Doxazocin).
-
Calculate the ratio of the peak area of Ondansetron to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Ondansetron.
-
Determine the concentration of Ondansetron in the sample from the calibration curve.
Method 4: Stability-Indicating RP-HPLC Method
This method is suitable for the determination of Ondansetron in the presence of its degradation products.[4]
1. Apparatus:
-
HPLC system with a Photo Diode Array (PDA) detector
-
Zodiac C18 column (4.6 x 250 mm, 5 µm)
-
Sonicator, pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid (OPA) (AR grade)
-
Milli-Q water
-
Buffer Solution: Prepare a solution of water and adjust the pH to 2.2 with OPA.
-
Mobile Phase: A 73:27 v/v mixture of the Buffer solution and Acetonitrile. Filter and degas before use.
-
Diluent: Mobile phase is used as the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 246 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solution:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of pure Ondansetron drug and dissolve it in 70 mL of diluent with the aid of sonication. Make up the volume to 100 mL with the diluent.
-
Working Standard Solution (50 µg/mL): Further dilute the stock solution with the mobile phase to get a concentration of 50 µg/mL.
5. Preparation of Sample Solution:
-
Weigh and powder 10 tablets.
-
Transfer an amount of powder equivalent to 25 mg of Ondansetron into a 50 mL volumetric flask.
-
Add 40 mL of diluent, sonicate to dissolve, and then make up the volume.
-
Further dilute to achieve a final concentration of 50 µg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter.
6. Analytical Procedure:
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
The amount of Ondansetron in the tablet is calculated using the standard formula comparing the peak areas of the sample and the standard.
-
For stability studies, the drug is subjected to stress conditions (acid, base, oxidation, heat, light) and the resulting solutions are analyzed to ensure the method can separate the drug peak from any degradation product peaks.
References
Ondansetron Hydrochloride in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Ondansetron (B39145) Hydrochloride in rodent behavioral studies. This document outlines the mechanism of action, experimental workflows, quantitative data from various behavioral assays, and detailed experimental protocols. The information is intended to assist researchers in designing and executing preclinical studies to investigate the behavioral effects of Ondansetron.
Mechanism of Action: The Role of 5-HT3 Receptor Antagonism
Ondansetron is a highly selective antagonist of the serotonin (B10506) 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[1] By competitively blocking the binding of serotonin to the 5-HT3 receptor, Ondansetron prevents this depolarization and the subsequent downstream signaling.[2][3] This mechanism is central to its well-known antiemetic effects and is also the basis for its influence on various behaviors such as anxiety, depression, and cognition.[2][3][4]
Caption: 5-HT3 Receptor Signaling Pathway Blockade by Ondansetron.
General Experimental Workflow
A standardized workflow is crucial for ensuring the reproducibility and validity of behavioral studies involving Ondansetron. The following diagram outlines the key steps from animal preparation to data interpretation.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following tables provide a summary of the effective doses of Ondansetron and the observed behavioral outcomes in various rodent behavioral assays.
Table 1: Effects of Ondansetron on Anxiety-Like Behaviors
| Behavioral Assay | Species/Strain | Administration Route | Effective Dose (mg/kg) | Observed Effect |
| Elevated Plus Maze (EPM) | Mice (Albino) | Intraperitoneal (i.p.) | 0.08 - 0.16 | Increased time spent in and entries into open arms.[5] |
| Elevated Plus Maze (EPM) | Mice | Intraperitoneal (i.p.) | 0.5 - 1.0 | Exhibited significant anxiolytic activity.[6][7] |
| Mirrored Chamber | Mice (BALB/c) | Intraperitoneal (i.p.) | 0.01, 0.1, 1.0 | Showed significant anxiolytic action.[8] |
Table 2: Effects of Ondansetron on Depression-Like Behaviors
| Behavioral Assay | Species/Strain | Administration Route | Effective Dose (mg/kg) | Observed Effect |
| Forced Swim Test (FST) | Rats (Wistar) | Oral (p.o.) | 0.5 - 1.0 | Significantly decreased immobility time.[9] |
| Tail Suspension Test (TST) | Mice (Swiss Albino) | Oral (p.o.) | 1.0 | Significantly decreased immobility time.[9] |
| Forced Swim Test (FST) | Mice (High-fat diet-fed) | Oral (p.o.) | 0.5 - 1.0 | Inhibited immobility time.[10] |
| Forced Swim Test (FST) | Mice | Oral (p.o.) | 0.5 | Mild reduction in immobility time.[11] |
Table 3: Effects of Ondansetron on Cognitive Function
| Behavioral Assay | Species/Strain | Administration Route | Effective Dose (mg/kg) | Observed Effect |
| Morris Water Maze (MWM) | Rats | Not Specified | 0.03 - 1.0 | Significantly reduced the latencies to find the submerged platform in atropine-treated animals.[12] |
| Morris Water Maze (MWM) | Rats (Aged-impaired) | Not Specified | 0.1 | Decreased the latencies to find the submerged platform.[12] |
| Morris Water Maze (MWM) | Rats (with lesions) | Subcutaneous (s.c.) | 0.001, 0.01, 0.1 | Exhibited marked improvement in learning parameters.[13] |
| T-Maze Reinforced Alternation | Rats | Not Specified | Not Specified | Antagonized a scopolamine-induced impairment.[14] |
| Object Discrimination & Reversal Learning | Marmoset | Not Specified | Not Specified | Improved performance in a reversal learning task.[14] |
Detailed Experimental Protocols
The following are detailed protocols for commonly used behavioral assays in conjunction with Ondansetron administration.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the floor.
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 1 hour prior to the experiment.[15]
-
Drug Administration: Administer Ondansetron or vehicle (e.g., saline) intraperitoneally 30 minutes before testing.
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.[16]
-
Record the session using an overhead video camera.
-
-
Data Analysis: Key parameters to measure include the time spent in the open arms and the number of entries into the open arms.
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms.
Forced Swim Test (FST)
Objective: To assess behavioral despair, an indicator of depression-like behavior.
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from escaping or touching the bottom.[9]
Procedure:
-
Pre-swim Session (for rats): On day 1, place each rat in the cylinder for a 15-minute pre-swim session.[17] This is not scored.
-
Drug Administration: On day 2, administer Ondansetron or vehicle orally 60 minutes before the test.[9]
-
Test Session:
-
Place the animal in the water cylinder for a 6-minute session.[9]
-
Record the session for later analysis.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[9]
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform and various extra-maze visual cues.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer Ondansetron or vehicle prior to each daily training session.
-
In each trial, place the animal in the water at one of four quasi-random starting locations.
-
Allow the animal a maximum of 60-90 seconds to find the submerged platform.
-
If the animal fails to find the platform, guide it to the location.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.
-
Perform multiple trials per day for each animal.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located).
-
-
Interpretation: Improved spatial learning is indicated by a decrease in escape latency and path length across acquisition trials. Strong memory retention is demonstrated by a significant preference for the target quadrant during the probe trial.
Logical Relationships in Assay Selection
The choice of a specific behavioral assay is dictated by the research question and the behavioral domain of interest.
Caption: Decision tree for selecting a behavioral assay.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. jmsh.ac.in [jmsh.ac.in]
- 7. jmsh.ac.in [jmsh.ac.in]
- 8. Antianxiety profile of ondansetron, a selective 5-HT3 antagonist, in a novel animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. Ondansetron ameliorates depression associated with obesity in high-fat diet fed experimental mice: An investigation-based on the behavioral, biochemical, and molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Ondansetron improves cognitive performance in the Morris water maze spatial navigation task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of the 5-HT3 receptor antagonists WAY-100579 and ondansetron on spatial learning in the water maze in rats with excitotoxic lesions of the forebrain cholinergic projection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of ondansetron, a 5-HT3 receptor antagonist, on cognition in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ondansetron Hydrochloride Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] Its primary clinical application is the prevention of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[2][3][4] The mechanism of action involves blocking 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferent neurons in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[1][5] Activation of these receptors by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the initiation of the emetic reflex.[6] Ondansetron competitively inhibits serotonin binding, thereby preventing this signaling cascade.[6]
These application notes provide detailed in vitro cell culture protocols to assess the efficacy of Ondansetron Hydrochloride. The described assays are designed to quantify its ability to antagonize the 5-HT3 receptor and inhibit downstream cellular responses. The protocols are intended for use by researchers and scientists in the field of drug development and pharmacology.
Recommended Cell Lines for 5-HT3 Receptor Studies
The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. The following table summarizes cell lines commonly used for 5-HT3 receptor research. It is crucial to confirm 5-HT3 receptor expression in the selected cell line using methods like qPCR or Western blotting before initiating efficacy studies.[7]
| Cell Line | Type | Key Characteristics | Recommended Use |
| HEK293 | Human Embryonic Kidney | Easily transfected; often used for stable or transient expression of recombinant 5-HT3A or 5-HT3AB receptors.[8] | Ideal for studying specific receptor subunit compositions and for high-throughput screening. |
| SH-SY5Y | Human Neuroblastoma | Expresses endogenous 5-HT3 receptors.[9] | Suitable for studying the effects of Ondansetron on a neuronal-like cell type.[9] |
| HT-22 | Mouse Hippocampal Neuronal | Expresses endogenous 5-HT3 receptors.[9] | A valuable model for investigating the role of 5-HT3 receptors in neuronal processes.[9] |
| NCI-H720 | Human Lung Carcinoid | Exhibits serotonin-induced proliferation that can be inhibited by Ondansetron.[10] | Useful for studying the anti-proliferative effects of Ondansetron in a cancer context.[10] |
| HT29 | Human Colon Adenocarcinoma | Expresses 5-HT3 receptors and shows a proliferative response to 5-HT3 agonists.[11] | A relevant model for investigating the role of 5-HT3 receptors in gastrointestinal cancers.[11] |
Core Experimental Protocols
Intracellular Calcium Influx Assay
This assay directly measures the ability of Ondansetron to block the 5-HT3 receptor-mediated increase in intracellular calcium concentration upon stimulation with a 5-HT3 agonist.
Materials:
-
Selected cell line expressing 5-HT3 receptors
-
Cell culture medium (e.g., DMEM, RPMI 1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
5-HT3 receptor agonist (e.g., Serotonin, 2-methyl-5-HT)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells into a 96-well black, clear-bottom microplate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[6]
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add 100 µL of the Ondansetron dilutions to the respective wells. Include a vehicle control (HBSS).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Measurement of Calcium Flux:
-
Place the microplate in a fluorescence plate reader equipped with injectors.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of a 5-HT3 receptor agonist (e.g., Serotonin) into each well and immediately begin recording the fluorescence intensity over time.
-
After the agonist-induced signal has peaked and started to decline, inject a saturating concentration of Ionomycin to determine the maximum calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the maximum calcium response induced by Ionomycin.
-
Plot the normalized response against the concentration of Ondansetron.
-
Determine the IC50 value of Ondansetron by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of Ondansetron on cell viability and proliferation, particularly in cell lines where 5-HT is known to have a mitogenic effect.
Materials:
-
Selected cell line (e.g., NCI-H720, HT29)
-
Complete cell culture medium
-
This compound
-
Serotonin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Serotonin in fresh cell culture medium.
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include wells with vehicle control, Serotonin alone, and Ondansetron alone.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the concentration of Ondansetron in the presence of Serotonin to determine its inhibitory effect on serotonin-induced proliferation.
-
Western Blot for Downstream Signaling (p-ERK1/2)
Activation of the 5-HT3 receptor can lead to the phosphorylation of downstream signaling molecules like ERK1/2.[7] This assay determines if Ondansetron can inhibit this agonist-induced phosphorylation.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
5-HT3 agonist (e.g., Serotonin)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.[7]
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.[7]
-
Compare the normalized signal in Ondansetron-treated samples to the agonist-only control to determine the extent of inhibition.
-
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of Ondansetron in Different Cell Lines
| Assay | Cell Line | 5-HT3 Agonist (Concentration) | Ondansetron IC50 (nM) |
| Calcium Influx | HEK293-5HT3A | Serotonin (1 µM) | Example: 1.5 ± 0.2 |
| Calcium Influx | SH-SY5Y | 2-methyl-5-HT (10 µM) | Example: 3.2 ± 0.5 |
| Cell Proliferation | NCI-H720 | Serotonin (10 µM) | Example: 0.4[10] |
Note: The provided IC50 values are examples and should be determined experimentally.
Table 2: Inhibition of Serotonin-Induced ERK1/2 Phosphorylation by Ondansetron
| Cell Line | Ondansetron Concentration (nM) | Normalized p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control) |
| HT-22 | 0 (Vehicle) | 1.00 |
| HT-22 | 1 | Example: 0.85 |
| HT-22 | 10 | Example: 0.52 |
| HT-22 | 100 | Example: 0.21 |
Visualizations
Signaling Pathway of 5-HT3 Receptor and Ondansetron Inhibition
Caption: 5-HT3 receptor signaling and Ondansetron's point of inhibition.
Experimental Workflow for Ondansetron Efficacy Testing
Caption: Workflow for assessing Ondansetron efficacy in cell culture.
Logical Relationship of Experimental Design
Caption: Logical framework for the experimental design.
References
- 1. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalaim.com [journalaim.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Ondansetron Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of various Ondansetron Hydrochloride formulations. This compound is a selective 5-HT3 receptor antagonist widely used as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. Its efficacy is closely linked to its dissolution profile, making in vitro dissolution testing a critical component in formulation development, quality control, and ensuring bioequivalence.
This document outlines the methodologies for testing conventional tablets, orally disintegrating tablets (ODTs), and oral dissolving films (ODFs), reflecting the diverse dosage forms available for this active pharmaceutical ingredient.
Core Concepts in Ondansetron Dissolution Testing
In vitro dissolution testing for this compound formulations is essential to:
-
Assess Product Quality and Consistency: Ensuring batch-to-batch consistency is a fundamental requirement of pharmaceutical manufacturing.[1]
-
Guide Formulation Development: Dissolution studies help in optimizing formulation parameters to achieve the desired drug release profile.
-
Predict In Vivo Performance: There is often a correlation between in vitro dissolution and in vivo bioavailability, which can be established through In Vitro-In Vivo Correlation (IVIVC) studies.[2]
-
Ensure Bioequivalence: Comparative dissolution testing is a key requirement for generic drug approval, demonstrating that the generic product performs similarly to the reference listed drug.[3][4][5]
Experimental Protocols
Dissolution Testing of this compound Conventional Tablets
This protocol is based on a common pharmacopeial method for immediate-release tablets.
Objective: To determine the in vitro drug release profile of this compound from a conventional tablet formulation.
Apparatus: USP Apparatus 2 (Paddle Method)[6][7]
Materials:
-
This compound tablets
-
Dissolution medium: 900 mL of deaerated water[6] or 0.1 N Hydrochloric (HCl) acid.[7]
-
This compound Reference Standard (RS)
-
Membrane filters (0.45 µm pore size)
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and place 900 mL of the medium in each vessel.
-
Equilibrate the medium to a temperature of 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Start the apparatus at a rotation speed of 50 rpm.[6]
-
Withdraw samples (e.g., 10 mL) at specified time points (e.g., 5, 10, 15, and 30 minutes).[8]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[6]
-
Analyze the samples for this compound content using a validated analytical method (UV-Vis Spectrophotometry or HPLC).
Analytical Method (HPLC Example): [6]
-
Wavelength: 216 nm
-
Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm, 4.6 mm x 15 cm)
-
Column Temperature: 25°C
-
Mobile Phase: A mixture of a pH 5.4 sodium dihydrogen phosphate (B84403) dihydrate buffer and acetonitrile (B52724) (50:50).
-
Flow Rate: Adjusted to achieve a retention time of approximately 6 minutes for Ondansetron.
Dissolution Testing of Ondansetron Orally Disintegrating Tablets (ODTs)
ODTs are designed to disintegrate rapidly in the oral cavity. Their dissolution testing requires specific considerations.
Objective: To evaluate the in vitro drug release from Ondansetron ODTs.
Apparatus: USP Apparatus 2 (Paddle Method)[9][10]
Materials:
-
Ondansetron ODTs
-
Dissolution medium: 500 mL of 0.1 N HCl (pH 1.2)[9][10] or pH 6.8 phosphate buffer.[11][12]
-
This compound Reference Standard (RS)
Procedure:
-
Prepare the dissolution medium.
-
Set up the dissolution apparatus with 500 mL of the medium in each vessel.
-
Maintain the medium temperature at 37 ± 0.5°C.
-
Place one ODT in each vessel.
-
Withdraw samples at shorter time intervals due to the rapid disintegration and dissolution (e.g., 1, 2, 3, 4, 5, 10, 20, and 30 minutes).[9]
-
Filter and analyze the samples as described for conventional tablets.
Analytical Method (UV-Vis Spectrophotometry Example): [9][10]
-
Wavelength: 310 nm
Dissolution Testing of Ondansetron Oral Dissolving Films (ODFs)
ODFs are another rapidly dissolving dosage form, and their dissolution testing is crucial to ensure rapid drug release.
Objective: To assess the in vitro drug release from Ondansetron ODFs.
Apparatus: USP Apparatus 2 (Paddle Method)[13]
Materials:
-
Ondansetron ODFs
-
Dissolution medium: 500 mL of simulated salivary fluid (pH 6.8)[13] or 900 mL of 0.1 N HCl.[14]
-
This compound Reference Standard (RS)
Procedure:
-
Prepare the dissolution medium.
-
Fill the dissolution vessels with the appropriate volume of medium and maintain the temperature at 37 ± 0.5°C.
-
Carefully place one ODF in each vessel.
-
Set the paddle rotation speed to 100 rpm.[13]
-
Withdraw samples at very short intervals (e.g., every 30 seconds) for the initial phase, followed by longer intervals.[13]
-
Filter and analyze the samples as previously described.
Analytical Method (UV-Vis Spectrophotometry Example): [13]
-
Wavelength: 310 nm
Data Presentation
The quantitative data from the dissolution studies should be summarized in tables for clear comparison.
Table 1: Dissolution Parameters for Different this compound Formulations
| Formulation Type | Apparatus | Speed (rpm) | Dissolution Medium | Volume (mL) | Sampling Times (minutes) |
| Conventional Tablet | USP II (Paddle) | 50 | Water (deaerated) | 900 | 5, 10, 15, 30[6][8] |
| Orally Disintegrating Tablet (ODT) | USP II (Paddle) | 50 | 0.1 N HCl (pH 1.2) | 500 | 1, 2, 3, 4, 5, 10, 20, 30[9] |
| Oral Dissolving Film (ODF) | USP II (Paddle) | 100 | Simulated Salivary Fluid (pH 6.8) | 500 | 0.5, 1, 1.5, 2, 5, 10[13] |
Table 2: Example of Comparative Dissolution Profile Data (% Drug Released)
| Time (minutes) | Formulation A (Conventional) | Formulation B (ODT) | Formulation C (ODF) |
| 1 | 5 | 60 | 75 |
| 2 | 15 | 85 | 95 |
| 5 | 40 | 99 | >98 |
| 10 | 65 | - | - |
| 15 | 80 | - | - |
| 30 | >85 | - | - |
Mandatory Visualizations
Experimental Workflow for Dissolution Testing
Caption: General workflow for in vitro dissolution testing of pharmaceutical dosage forms.
Logical Relationship for Formulation Selection Based on Dissolution
Caption: Decision-making process for formulation selection based on dissolution data.
References
- 1. rssl.com [rssl.com]
- 2. iajpr.com [iajpr.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. nihs.go.jp [nihs.go.jp]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Making sure you're not a bot! [bjpharm.org.uk]
- 11. Central Composite Designed Fast Dissolving Tablets for Improved Solubility of the Loaded Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. journals.sums.ac.ir [journals.sums.ac.ir]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Sublingual Film Formulation of Ondansetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research and development of sublingual film formulations of Ondansetron Hydrochloride. The protocols outlined below are based on established methodologies reported in peer-reviewed scientific literature, offering a framework for formulation development, characterization, and in-vitro evaluation.
Introduction
This compound is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly that associated with chemotherapy and radiotherapy.[1][2][3] Oral administration of Ondansetron is subject to first-pass metabolism, resulting in a bioavailability of approximately 60-70% and a relatively short half-life of 3-5 hours.[1][4][5] Sublingual film formulations offer a promising alternative by delivering the drug directly into the systemic circulation through the highly permeable sublingual mucosa. This route of administration bypasses the gastrointestinal tract and first-pass metabolism, potentially leading to a faster onset of action, improved bioavailability, and enhanced patient compliance, especially for patients experiencing dysphagia.[4][5][6]
Formulation Development: Solvent Casting Method
The solvent casting method is a common and effective technique for preparing thin, uniform sublingual films.[1][4][7][8]
Materials and Reagents:
-
Film-Forming Polymers: Polyvinyl Alcohol (PVA), Polyvinyl Pyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Carbopol 934P, Eudragit®[1][4][5][7]
-
Plasticizers: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[1][4][10]
-
Sweeteners/Taste-Masking Agents: Mannitol, Sodium Saccharin, Aspartame[4][11]
-
Other Excipients: Citric Acid (Saliva stimulating agent)[9][11]
Experimental Workflow: Solvent Casting Method
Caption: Workflow for the solvent casting method.
Protocol: Preparation of this compound Sublingual Films
-
Preparation of the Polymer Solution: Dissolve the chosen film-forming polymer(s) (e.g., PVA, HPMC) in a suitable solvent (e.g., distilled water, ethanol) with continuous stirring. Gentle heating may be required for complete dissolution of some polymers like PVA.[7][8][9]
-
Preparation of the Drug Solution: Accurately weigh and dissolve this compound in a small amount of the solvent.
-
Addition of Excipients: Incorporate the plasticizer (e.g., Propylene Glycol or PEG 400) and any other excipients like sweeteners or taste-masking agents into the drug solution and stir until a homogenous mixture is obtained.[4][9]
-
Mixing: Add the drug-excipient solution to the polymer solution and stir thoroughly to ensure uniform distribution.
-
Deaeration: Sonicate the resulting solution to remove any entrapped air bubbles, which can affect the uniformity and appearance of the film.[7]
-
Casting: Pour the bubble-free solution into a leveled Petri dish or onto another suitable flat surface.[7][9]
-
Drying: Dry the cast solution in a hot air oven at a controlled temperature (e.g., 40-60°C) until a flexible film is formed.[7][9]
-
Film Cutting and Storage: Carefully peel the dried film and cut it into the desired size (e.g., 2x2 cm). Store the prepared films in a desiccator to protect them from moisture.[6]
Physicochemical Characterization of Sublingual Films
A series of tests should be performed to ensure the quality and consistency of the prepared films.
| Parameter | Typical Method | Purpose |
| Weight Uniformity | Weighing individual films of a specific size and calculating the average weight and standard deviation.[6] | To ensure dosage consistency. |
| Thickness | Using a micrometer screw gauge to measure the thickness at different points of the film.[4] | To ensure uniformity of the film. |
| Surface pH | Moistening the film with a small amount of distilled water and measuring the pH using a pH meter with a surface electrode.[2][4] | To assess the potential for mucosal irritation; a pH close to neutral (6.8) is desirable.[12] |
| Folding Endurance | Repeatedly folding a film at the same place until it breaks. The number of folds is the folding endurance value.[4] | To evaluate the flexibility and mechanical strength of the film. |
| Drug Content Uniformity | Dissolving a film of known size in a suitable solvent (e.g., simulated salivary fluid pH 6.8) and quantifying the drug content using UV-Vis spectrophotometry at the drug's λmax (approx. 248 nm or 310 nm).[4][7][10] | To ensure that each film contains the intended amount of the drug. |
| Tensile Strength | Measuring the force required to break the film using a tensile strength tester.[9] | To assess the mechanical properties of the film. |
| Swelling Index | Weighing a film, immersing it in simulated salivary fluid, and reweighing it at specific time intervals to determine the water uptake.[4] | To evaluate the film's ability to absorb saliva and swell, which is crucial for drug release. |
| Bioadhesive Strength | Measuring the force required to detach the film from a model mucosal surface (e.g., porcine sublingual mucosa).[4] | To determine the film's ability to adhere to the sublingual mucosa for a sufficient duration to allow for drug release and absorption. |
In-Vitro Drug Release and Permeation Studies
Protocol: In-Vitro Dissolution Study
-
Apparatus: USP Dissolution Testing Apparatus II (Paddle type).[4][10]
-
Dissolution Medium: 300-500 mL of simulated salivary fluid (pH 6.8) maintained at 37 ± 0.5°C.[4][10]
-
Procedure:
-
Place a single film in the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 100 rpm).[10]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., every 30 seconds for the first few minutes).[4][10]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Analyze the samples for Ondansetron concentration using a validated analytical method, such as UV-Vis spectrophotometry.[4][10]
-
Protocol: Ex-Vivo Permeation Study
-
Apparatus: Franz diffusion cell.
-
Membrane: Freshly excised porcine sublingual or buccal mucosa.[1][4][5]
-
Procedure:
-
Mount the porcine mucosa on the Franz diffusion cell with the mucosal side facing the donor compartment.
-
Place the Ondansetron sublingual film on the mucosal surface.
-
Fill the receptor compartment with a suitable buffer (e.g., simulated salivary fluid pH 6.8) and maintain it at 37 ± 0.5°C with constant stirring.
-
Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.
-
Analyze the samples for the amount of Ondansetron that has permeated through the mucosa.
-
Summary of In-Vitro Performance Data
| Formulation Type | In-Vitro Release (within 7 min) | Ex-Vivo Permeation (within 40 min) | Reference |
| PVA/PVP/Carbopol based films | 81-96% | 66-77% | [1][4] |
| PVA/PVP based films | 81-88% | 67-70% | [5] |
| HPMC/Eudragit based buccal films | - | ~53% in 120 min, ~98% in 180 min (formulation dependent) | [7] |
Note: The release and permeation profiles can be significantly influenced by the specific polymers, plasticizers, and other excipients used in the formulation.
Stability Studies
Stability testing is crucial to determine the shelf-life of the formulation.
Protocol: Stability Testing
-
Storage Conditions: Store the packaged sublingual films under different conditions as per ICH guidelines, for example:
-
Testing Intervals: Evaluate the films at specified time points (e.g., 0, 1, 3, and 6 months).
-
Parameters to Evaluate:
-
Physical appearance
-
Drug content
-
Surface pH
-
In-vitro dissolution profile
-
Studies have shown that Ondansetron sublingual films can be stable for at least 8 weeks with no significant changes in drug content, surface pH, or in-vitro drug release.[1][4][5]
Mechanism of Action of Ondansetron
Ondansetron exerts its antiemetic effect by selectively blocking the action of serotonin (B10506) (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors.[2][3] These receptors are located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain.[2][3]
Signaling Pathway of Ondansetron's Antiemetic Action
Caption: Ondansetron's mechanism of action.
Emetogenic stimuli like chemotherapy lead to the release of serotonin from enterochromaffin cells in the small intestine.[2][3] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the CTZ and the nucleus tractus solitarius in the brainstem, ultimately triggering the vomiting reflex.[3] Ondansetron competitively inhibits the binding of serotonin to these 5-HT3 receptors, thereby blocking the initiation of this signaling cascade.[3][14]
Conclusion
The development of this compound sublingual films presents a valuable strategy to improve the therapeutic efficacy and patient experience in managing emesis. The protocols and data presented in these application notes provide a solid foundation for researchers to formulate, characterize, and evaluate these advanced drug delivery systems. Further optimization of formulations can be achieved by systematically studying the effects of different polymers and excipients on the physicochemical properties and in-vitro performance of the films.
References
- 1. Fast Dissolving Sublingual Films of this compound: Effect of Additives on in vitro Drug Release and Mucosal Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Fast Dissolving Sublingual Films of this compound: Effect of Additives on in vitro Drug Release and Mucosal Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Oral buccoadhesive films of ondansetron: Development and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. journals.sums.ac.ir [journals.sums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Formulation and Evaluation of Sublingual Drug Delivery of Ondanse...: Ingenta Connect [ingentaconnect.com]
- 14. ClinPGx [clinpgx.org]
Application Notes and Protocols for Utilizing Ondansetron Hydrochloride to Inhibit Serotonin-Induced Currents in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron Hydrochloride is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) mediates fast excitatory neurotransmission in the central and peripheral nervous systems.[2][3] In patch clamp electrophysiology, Ondansetron is an invaluable tool for isolating and studying 5-HT3 receptor-mediated currents. By competitively blocking the binding of serotonin to the 5-HT3 receptor, Ondansetron effectively inhibits the influx of cations (primarily Na+, K+, and Ca2+) that generate the characteristic rapid inward current.[2][4] These application notes provide detailed protocols and quantitative data for the use of Ondansetron in blocking serotonin-induced currents in patch clamp studies.
Mechanism of Action
Ondansetron acts as a competitive antagonist at the 5-HT3 receptor.[5][6] This means that it binds to the same site as the endogenous ligand, serotonin, but does not activate the channel. By occupying the binding site, Ondansetron prevents serotonin from opening the ion channel pore, thereby blocking the flow of ions and the subsequent depolarization of the cell membrane.[2] This inhibitory action is reversible and concentration-dependent.
Quantitative Data: Inhibition of Serotonin-Induced Currents by Ondansetron
The following table summarizes the quantitative data for Ondansetron's inhibition of 5-HT3 receptor-mediated currents from patch clamp studies.
| Parameter | Value | Cell Type/Expression System | Agonist Concentration | Experimental Conditions | Reference |
| IC50 | ~1 nM | HEK 293 cells stably expressing 5-HT3A receptors | 10 µM 5-HT | Whole-cell patch clamp, holding potential -60 mV | [7] |
| Concentration for complete block | 1 µM | Enteric neurons | 50 µM 5-HT | Whole-cell patch clamp | [8] |
| IC50 (Na+ channels) | 12 µM | Rat brain neurons | N/A | Whole-cell patch clamp | [9] |
Note: The IC50 value for Na+ channels is included to highlight a potential off-target effect at higher concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and the experimental workflow for assessing the inhibitory effect of Ondansetron.
Experimental Protocols
Preparation of Solutions
Extracellular Solution (aCSF)
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Bubble with 95% O2 / 5% CO2. Adjust pH to 7.4.[10]
Intracellular Solution
-
115 mM K-Gluconate
-
4 mM NaCl
-
2 mM MgCl2
-
10 mM HEPES
-
10 mM EGTA
-
2 mM ATP-Mg
-
0.3 mM GTP-Na
Stock Solutions
-
Serotonin: Prepare a 10 mM stock solution in deionized water. Store at -20°C.
-
This compound: Prepare a 10 mM stock solution in deionized water or DMSO. Store at -20°C. Dilute to the desired final concentrations in the extracellular solution on the day of the experiment.[2]
Whole-Cell Patch Clamp Protocol
-
Cell Preparation:
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.[2]
-
-
Establishing Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[12]
-
Clamp the cell at a holding potential of -60 mV to -70 mV.[2][11]
-
-
Recording Serotonin-Induced Currents:
-
Using a rapid perfusion system, apply a known concentration of serotonin (e.g., 10-100 µM) for a short duration (e.g., 2-5 seconds) to evoke a baseline inward current.[2]
-
Ensure the response is stable and reproducible over several applications with adequate washout periods between applications.
-
-
Application of Ondansetron:
-
To determine the IC50, pre-incubate the cell with various concentrations of Ondansetron for 2-5 minutes by adding it to the perfusion solution.[2]
-
While continuing to perfuse with the Ondansetron-containing solution, co-apply serotonin at the same concentration and duration as the baseline recording.
-
Record the peak amplitude of the inward current in the presence of each concentration of Ondansetron.
-
Data Analysis
-
Measure the peak amplitude of the serotonin-induced inward current in the absence (control) and presence of different concentrations of Ondansetron.
-
Calculate the percentage of inhibition for each Ondansetron concentration using the formula: % Inhibition = (1 - (I_Ondansetron / I_Control)) * 100 where I_Ondansetron is the peak current in the presence of Ondansetron and I_Control is the peak current in the absence of Ondansetron.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ondansetron concentration and fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).[13]
Conclusion
This compound is a highly effective and selective tool for the study of 5-HT3 receptor-mediated currents in patch clamp electrophysiology. Its competitive and reversible antagonism allows for the precise and quantifiable inhibition of serotonin-induced currents. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Ondansetron in their investigations of serotonergic signaling.
References
- 1. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective 5HT3 antagonists and sensory processing: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ondansetron exhibits the properties of a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Immunohistochemical (IHC) Localization of 5-HT3 Receptors and the Role of Ondansetron
Introduction
The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel.[1][2] Composed of five subunits arranged around a central pore, its activation by serotonin leads to a rapid influx of cations (primarily Na+, K+, and Ca2+), resulting in neuronal depolarization and fast excitatory neurotransmission.[1][2] These receptors are densely expressed in the central and peripheral nervous systems, particularly in regions critical for emesis, such as the area postrema and nucleus tractus solitarius in the brainstem, and on vagal afferent nerves in the gastrointestinal tract.[3][4]
Localization of 5-HT3 receptors is crucial for understanding their physiological roles and for the development of targeted therapeutics. Immunohistochemistry (IHC) is the gold-standard method for visualizing the distribution of these receptor proteins within tissue sections. It is important to note that IHC utilizes specific antibodies that bind to epitopes on the receptor protein itself. Ondansetron, a carbazole (B46965) derivative, is a potent and selective competitive antagonist of the 5-HT3 receptor.[2][5] While it is an indispensable pharmacological tool for studying receptor function in vitro and in vivo and a cornerstone antiemetic therapy, it is not used as a reagent for the immunohistochemical labeling of the receptor.[2][6] These application notes will provide a detailed protocol for the IHC localization of 5-HT3 receptors using specific antibodies and discuss the pharmacological profile of Ondansetron as a key tool for functional analysis.
Data Presentation: Pharmacological Profile of 5-HT3 Receptor Antagonists
The following tables summarize the binding affinities and selectivity of Ondansetron and other common antagonists. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
Table 1: Comparative Binding Affinity and Potency at the 5-HT3 Receptor
| Compound | Receptor | pKi | pA2 | Reference |
|---|---|---|---|---|
| Ondansetron | 5-HT3 | 8.70 | 8.63 | [2] |
| Granisetron | 5-HT3 | 9.15 | 9.44 | [2] |
| Palonosetron | 5-HT3 | ~10.4 | - |[2] |
Table 2: Selectivity Profile of Ondansetron
| Receptor | Binding Affinity (pKi) / Notes |
|---|---|
| 5-HT3 | High affinity (pKi 8.70) [2] |
| 5-HT1B | Lower affinity binding noted.[7][8] |
| 5-HT1C | Lower affinity binding noted.[7][8] |
| α1-adrenergic | Lower affinity binding noted.[7][8] |
| μ-opioid | Lower affinity binding noted.[7][8] |
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: 5-HT3 Receptor Signaling and Antagonism by Ondansetron
Caption: Mechanism of 5-HT3 receptor activation and competitive inhibition by Ondansetron.
Diagram 2: General Workflow for Immunohistochemistry (IHC)
Caption: Standard experimental workflow for localizing 5-HT3 receptors via IHC.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of 5-HT3A Receptors in Paraffin-Embedded Sections
This protocol is a generalized procedure based on common IHC practices and information from commercially available anti-5HT3A receptor antibodies.[9] Researchers should optimize parameters such as antibody concentration and incubation times for their specific tissue and antibody.
Objective: To visualize the distribution of the 5-HT3A receptor subunit in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)[9]
-
Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST)
-
Blocking Solution: 10% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBST
-
Primary Antibody: Rabbit Polyclonal or Monoclonal Anti-5HT3A receptor antibody (e.g., Abcam ab13897, Novus Biologicals NB100-41382).[9] Dilute as per manufacturer's recommendation or optimized concentration (e.g., 3-5 µg/mL).
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin (B73222)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in dH2O.
-
-
Antigen Retrieval:
-
Pre-heat Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[9]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in dH2O, then in PBST.
-
-
Peroxidase Blocking (if using HRP):
-
Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse 3 times in PBST for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-5HT3A antibody in PBST or antibody diluent to the desired concentration.
-
Drain the blocking solution from the slides (do not wash).
-
Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides 3 times in PBST for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides 3 times in PBST for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use.
-
Incubate slides with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in dH2O.
-
-
Counterstaining:
-
Lightly stain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the stain by rinsing in running tap water or a buffer solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and xylene.
-
Apply a drop of permanent mounting medium and cover with a coverslip.
-
Expected Results and Interpretation: Positive staining will appear as a brown precipitate (from DAB) in cellular compartments where the 5-HT3A receptor is expressed. Hematoxylin provides a blue nuclear counterstain for morphological context. The staining pattern should be compared to negative controls (e.g., incubation with isotype control antibody or omission of the primary antibody) to confirm specificity. Quantitative analysis can be performed using image analysis software to measure staining intensity or the percentage of positive area.[10]
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-5HT3A receptor/5ht3 antibody. Rabbit polyclonal (ab13897) | Abcam [abcam.com]
- 10. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with Ondansetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a potent and selective competitive antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] This receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization.[3][4] 5-HT3 receptors are implicated in various physiological processes, including emesis, which makes them a critical target for therapeutic agents like Ondansetron Hydrochloride, widely used to prevent nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[2][5]
Radioligand binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand, such as Ondansetron, for its receptor.[3][6] These assays are crucial for characterizing the binding properties of new chemical entities and for quality control in drug manufacturing. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of Ondansetron for the 5-HT3 receptor.
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[3][6] Upon binding of the endogenous agonist serotonin (5-HT), the channel opens, allowing the influx of cations like Na+, K+, and Ca2+.[4][6] This influx leads to membrane depolarization and subsequent downstream signaling events.[6] Ondansetron, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby blocking its action.[3]
Experimental Protocols
Membrane Preparation from Cells Expressing 5-HT3 Receptors
This protocol describes the preparation of cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[7][8]
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.[9]
-
Cell culture medium (e.g., DMEM with 10% FBS).[9]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis/Homogenization Buffer (50 mM Tris-HCl, pH 7.4), ice-cold.[6][9]
-
Wash Buffer (50 mM Tris-HCl, pH 7.4), ice-cold.[8]
-
High-speed centrifuge.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Culture HEK293-5HT3A cells to confluency.[6]
-
Harvest cells by scraping and transfer to a centrifuge tube.[6]
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.[6][9]
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.[6]
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.[6][9]
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[6][9]
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and repeat the centrifugation step to wash the membranes.[6][9]
-
Resuspend the final membrane pellet in a suitable volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford protein assay.[7]
-
Aliquot the membrane preparation and store at -80°C until use.[6]
Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound.
Materials:
-
Prepared cell membranes expressing 5-HT3 receptors.
-
This compound standard.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Granisetron).[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours.[6][8]
-
Filtration apparatus (cell harvester).[7]
-
Scintillation vials and scintillation cocktail.[6]
-
Liquid scintillation counter.[6]
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 pM to 100 µM.[6]
-
In a 96-well plate, set up the following reactions in triplicate:
-
Add the components to the wells in the following order: Assay Buffer, Ondansetron/NSB control, radioligand (at a concentration near its Kd), and finally the membrane preparation (typically 50-100 µg of protein).[7] The final assay volume is typically 250 µL.[7]
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[6][8]
-
Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.[6][7]
-
Wash the filters three times with ice-cold Wash Buffer.[6]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]
Data Analysis and Presentation
-
The raw data will be in counts per minute (CPM).[6]
-
Calculate the specific binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]
-
-
For the competition assay, calculate the percentage of specific binding at each concentration of Ondansetron.
-
Plot the percentage of specific binding against the logarithm of the Ondansetron concentration to generate a competition curve.[6]
-
Determine the IC50 value (the concentration of Ondansetron that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[6]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Binding Affinity of Ondansetron and Other 5-HT3 Antagonists
The following table summarizes the binding affinities (Ki) of Ondansetron and other common 5-HT3 receptor antagonists.
| Compound | Receptor Subtype | Ki (nM) |
| Ondansetron | 5-HT3 | 0.47 - 6.16[10] |
| Granisetron | 5-HT3 | 0.9[8] |
| Palonosetron | 5-HT3 | 0.04[8] |
| Alosetron | 5-HT3 | ~0.36[10] |
| Tropisetron | 5-HT3 | 0.2[8] |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used, cell type, and assay buffer composition.[10]
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C18H20ClN3O | CID 68647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic Modeling of Ondansetron Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of Ondansetron (B39145) Hydrochloride in various animal models. This document includes a summary of key pharmacokinetic parameters, detailed experimental protocols, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction
Ondansetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Understanding its pharmacokinetic profile in preclinical animal models is crucial for drug development, dose-response characterization, and ensuring the safety and efficacy of new formulations. This document outlines the methodologies for conducting such studies and presents comparative data across different species.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ondansetron hydrochloride observed in various animal studies. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug across different species.
| Parameter | Rat | Dog | Cat | Rabbit |
| Dose (mg/kg) | 8 (Oral) | 0.5 (IV) | 0.43 (Oral) | 0.5% Transdermal Gel |
| Cmax (ng/mL) | 310 | 214 | 92.7 | 22.83 |
| Tmax (h) | 0.31 | 0.25 | ~1.0 | 0.25 |
| AUC (ng·h/mL) | 4% Bioavailability | 463 (AUC0–8h) | 32% Bioavailability | - |
| t1/2 (h) | ~0.5 | 1.9 | 1.18 | - |
| Clearance (CL) | High | - | - | - |
| Volume of Distribution (Vd) | - | - | - | - |
| Route of Administration | Oral | Intravenous | Oral | Transdermal |
Note: The presented values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as drug formulation, analytical methods, and animal strains.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies. Below are generalized protocols for key experiments involving this compound in animal models.
Animal Models
-
Species and Strain: Commonly used species include Sprague-Dawley or Wistar rats, Beagle dogs, and domestic cats.[1] The choice of species should be justified based on the research question and metabolic similarities to humans where possible.
-
Animal Health and Housing: Animals should be healthy and acclimatized to the laboratory environment. Housing conditions, including temperature, humidity, and light-dark cycles, should be standardized and maintained. Animals are typically fasted overnight before drug administration to minimize variability in absorption.
Drug Administration
-
Formulation: this compound can be dissolved in a suitable vehicle, such as sterile water for injection or saline. For oral administration, it can be formulated as a solution or suspension.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a cannulated vein (e.g., femoral or jugular vein in rats, cephalic vein in dogs).[2]
-
Oral (PO): Administered via gavage for rodents or in a capsule/tablet for larger animals like dogs.[3]
-
Subcutaneous (SC): Injected into the loose skin over the back.
-
-
Dose Selection: Doses should be selected based on previous studies or preliminary dose-ranging experiments to achieve therapeutic concentrations.
Blood Sampling
-
Sampling Sites: Blood samples can be collected from various sites depending on the species and sampling frequency. Common sites include the tail vein or saphenous vein for serial sampling in rats[4], and the jugular or cephalic vein in dogs and cats.
-
Sampling Time Points: A sufficient number of time points should be chosen to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases. A typical schedule might include pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[5]
-
Sample Collection and Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate plasma.
-
Harvest the plasma and store it at -20°C or -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying ondansetron in biological matrices.[4]
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[4]
-
Liquid-Liquid Extraction (LLE): An alternative method that involves extracting the drug from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for ondansetron and an internal standard.
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Mandatory Visualizations
Signaling Pathway of Ondansetron
Ondansetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.
Caption: Mechanism of action of Ondansetron.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of ondansetron in an animal model.
Caption: Experimental workflow for a typical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ondansetron Hydrochloride in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron hydrochloride is a potent and highly selective serotonin (B10506) 5-HT₃ receptor antagonist.[1] While its primary clinical application is the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy, its specific mechanism of action makes it a valuable pharmacological tool for in vitro studies in organ bath experiments.[1][2] These experiments allow for the investigation of the role of 5-HT₃ receptors in the physiological and pathophysiological responses of isolated tissues, particularly smooth muscle from the gastrointestinal tract.[3][4]
These application notes provide a detailed overview of the use of this compound in organ bath experiments, including its mechanism of action, experimental protocols for various tissues, and data presentation.
Mechanism of Action
Ondansetron exerts its effects by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT₃ receptors.[1] These receptors are ligand-gated ion channels, and their activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution of Ca²⁺), resulting in depolarization of the cell membrane. In the context of organ bath experiments, this depolarization of neurons within the enteric nervous system or directly on smooth muscle cells can trigger a contractile response.[4] By blocking these receptors, Ondansetron can inhibit or reduce the contractile responses induced by 5-HT or selective 5-HT₃ receptor agonists.
Signaling Pathway
The signaling pathway initiated by the activation of the 5-HT₃ receptor is a direct consequence of its ion channel nature. The subsequent increase in intracellular calcium can trigger a cascade of downstream events.
Data Presentation
The following tables summarize quantitative data for Ondansetron from various organ bath experiments. These values can serve as a reference for experimental design and data interpretation.
Table 1: Antagonist Potency of Ondansetron in Gastrointestinal Tissues
| Tissue | Species | Agonist | Parameter | Value | Reference(s) |
| Jejunum | Rat | Serotonin | pKB | 7.18 ± 0.17 | [3] |
| Ileum | Rat | Serotonin | pKB | 7.21 ± 0.11 | [3] |
| Proximal Colon | Rat | Serotonin | pKB | 7.20 ± 0.15 | [3] |
| Distal Colon | Rat | Serotonin | pKB | 7.22 ± 0.13 | [3] |
| Jejunum | Mouse | Serotonin | pKB | 7.25 ± 0.12 | [3] |
| Ileum | Mouse | Serotonin | pKB | 7.29 ± 0.10 | [3] |
| Proximal Colon | Mouse | Serotonin | pKB | 7.31 ± 0.14 | [3] |
| Distal Colon | Mouse | Serotonin | pKB | 7.28 ± 0.11 | [3] |
| Ileum | Guinea Pig | Serotonin | pKB | 6.90 ± 0.04 | [5] |
Table 2: Other Pharmacological Parameters of Ondansetron in Isolated Tissues
| Tissue | Species | Parameter | Value | Conditions | Reference(s) |
| Ileum | Guinea Pig | EC₅₀ (facilitation) | 1.3 x 10⁻⁵ M | Enhancement of submaximal electrically induced contractions | [6] |
| Ileum | Guinea Pig | EC₅₀ (inhibition) | 1 x 10⁻⁴ M | Decrease of electrically induced contractions at higher concentrations | [6] |
| Myometrium | Human | No significant effect | - | Spontaneous contractions of tissue from term pregnant women | [7] |
Experimental Protocols
The following are detailed protocols for the use of Ondansetron in organ bath experiments with various isolated tissues.
General Organ Bath Experimental Workflow
The general workflow for an organ bath experiment to study the effect of Ondansetron is as follows:
Protocol 1: Antagonism of Serotonin-Induced Contractions in Guinea Pig Ileum
This protocol describes how to determine the potency of Ondansetron as a competitive antagonist of serotonin-induced contractions in the guinea pig ileum.
1. Materials:
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1. The solution should be continuously gassed with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Drugs: Serotonin (5-HT) hydrochloride, this compound, Acetylcholine (B1216132) chloride, Potassium chloride (KCl).
-
Equipment: Organ bath system with temperature control (37°C), isometric force transducers, data acquisition system, and aeration with carbogen.
2. Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie silk ligatures to each end of the ileal segments.
3. Experimental Procedure:
-
Mount the ileal segments in the organ baths containing Krebs-Henseleit solution at 37°C and aerate with carbogen.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes.
-
After equilibration, test the viability of the tissue with a submaximal concentration of acetylcholine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM). Wash the tissue and allow it to return to baseline.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for serotonin (e.g., 10⁻⁹ M to 10⁻⁵ M) by adding increasing concentrations of the agonist to the bath.
-
Wash the tissue repeatedly until the baseline is stable.
-
Antagonist Incubation: Add a known concentration of Ondansetron (e.g., 10⁻⁸ M, 10⁻⁷ M, or 10⁻⁶ M) to the organ bath and incubate for 30-60 minutes.
-
Antagonist-Treated Concentration-Response Curve: In the presence of Ondansetron, repeat the cumulative concentration-response curve for serotonin.
-
Repeat steps 5-7 with different concentrations of Ondansetron on separate tissue preparations.
4. Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Construct log concentration-response curves for serotonin in the absence and presence of different concentrations of Ondansetron.
-
Perform a Schild analysis by plotting log(concentration ratio - 1) against the log molar concentration of Ondansetron. The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[8]
Protocol 2: Investigation of Ondansetron on Spontaneous Contractions of Isolated Uterine Muscle
This protocol is designed to assess the effect of Ondansetron on the spontaneous contractility of uterine smooth muscle.
1. Materials:
-
Tissue: Myometrial strips from non-pregnant or pregnant rats or humans (with appropriate ethical approval).
-
Physiological Salt Solution (PSS): De Jalon's solution or Krebs-Henseleit solution, gassed with carbogen at 37°C.
-
Drugs: this compound.
-
Equipment: Organ bath system, isometric force transducers, data acquisition system.
2. Tissue Preparation:
-
Obtain uterine horns and place them in cold PSS.
-
Dissect longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).
-
Tie silk ligatures to each end of the strips.
3. Experimental Procedure:
-
Mount the myometrial strips in the organ baths under a resting tension of 1 g.
-
Allow the tissue to equilibrate for 60-90 minutes, during which spontaneous contractions should develop. Wash with fresh PSS every 20-30 minutes.
-
Once a stable pattern of spontaneous contractions is established, record a baseline period of 20-30 minutes.
-
Add Ondansetron to the bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing each concentration to act for a sufficient period (e.g., 15-20 minutes) to observe any effect.
-
At the end of the experiment, wash the tissue to see if the effects of Ondansetron are reversible.
4. Data Analysis:
-
Analyze the frequency, amplitude, and duration of spontaneous contractions before and after the addition of Ondansetron.
-
Express the changes as a percentage of the baseline activity.
Protocol 3: Evaluation of Ondansetron on Serotonin-Induced Responses in Isolated Trachea
This protocol investigates the potential role of 5-HT₃ receptors in the modulation of airway smooth muscle tone.
1. Materials:
-
Animals: Male guinea pigs (300-400 g).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution.
-
Drugs: Serotonin, this compound, Carbachol (B1668302) (for pre-contraction).
-
Equipment: Organ bath system, isometric force transducers, data acquisition system.
2. Tissue Preparation:
-
Humanely euthanize the guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
-
Cut the cartilage opposite the smooth muscle to form a tracheal strip.
-
Tie silk ligatures to each end of the strip.
3. Experimental Procedure:
-
Mount the tracheal strips in organ baths containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
To study antagonism of contraction:
-
Generate a cumulative concentration-response curve for serotonin.
-
Wash the tissue and incubate with Ondansetron for 30-60 minutes.
-
Repeat the serotonin concentration-response curve in the presence of Ondansetron.
-
-
To study effects on pre-contracted tissue (relaxation):
-
Induce a stable, submaximal contraction with carbachol (e.g., 10⁻⁶ M).
-
Once the contraction is stable, add Ondansetron in a cumulative manner to observe any relaxant effect.
-
4. Data Analysis:
-
For antagonism studies, analyze the data as described in Protocol 1.
-
For relaxation studies, express the relaxation as a percentage of the pre-contraction induced by carbachol.
Conclusion
This compound is a valuable tool for in vitro pharmacological research in organ bath systems. Its high selectivity for the 5-HT₃ receptor allows for the specific investigation of the role of this receptor in the function of various isolated tissues. The protocols provided here offer a framework for conducting robust and reproducible experiments to characterize the effects of Ondansetron and elucidate the involvement of 5-HT₃ receptors in physiological and pathological processes. Careful experimental design and data analysis are crucial for obtaining meaningful results.
References
- 1. Activation of 5-HT3 receptors in the rat and mouse intestinal tract: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-hydroxytryptamine on gastrointestinal motility in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organ bath - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ondansetron facilitates neuromuscular transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists do not alter spontaneous contraction of pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Measuring the Brain Penetration of Ondansetron Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ondansetron (B39145), a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is widely used as an antiemetic, particularly in the context of chemotherapy and postoperative nausea and vomiting. Its therapeutic effects in other central nervous system (CNS) disorders, such as anxiety and substance abuse, are also being explored. A critical factor in the development and application of Ondansetron for CNS indications is its ability to cross the blood-brain barrier (BBB). These application notes provide an overview of the techniques available to measure the brain penetration of Ondansetron Hydrochloride, along with detailed protocols for key experimental methods.
I. In Vivo Techniques for Measuring Brain Penetration
In vivo methods provide the most physiologically relevant data on drug disposition in the brain. The primary techniques used for Ondansetron include cerebrospinal fluid (CSF) sampling, brain tissue homogenate analysis, and microdialysis.
Cerebrospinal Fluid (CSF) Sampling
CSF analysis is a well-established, minimally invasive method for estimating a drug's penetration into the CNS. The concentration of a drug in the CSF is often used as a surrogate for its unbound concentration in the brain's extracellular fluid. The key metric derived is the CSF-to-plasma concentration ratio (Kp,csf).
Quantitative Data Summary from Human Studies
| Study Population | Ondansetron Dose | CSF Concentration Range (ng/mL) | Plasma Concentration Range (ng/mL) | CSF:Plasma Ratio | Citation |
| Healthy Volunteers | Oral dosing to steady state | 2.6 - 15.4 | 39.5 - 147 | < 0.15 | [1] |
| Patients | 16 mg IV infusion | 0.018 - 11.93 | 1.22 - 235.90 | 0.08 - 0.26 | [2][3][4][5] |
Experimental Protocol: CSF and Plasma Collection in Humans
This protocol is based on methodologies described in clinical trials[2][4][5][6].
1. Subject Preparation and Dosing:
- Recruit subjects who are scheduled to undergo a procedure requiring spinal anesthesia.
- Administer a single intravenous infusion of Ondansetron (e.g., 16 mg over 15 minutes).
2. Blood Sampling:
- Collect serial blood samples at predefined time points (e.g., pre-infusion, and at 15, 30, 60, 120, and 180 minutes post-infusion) into heparinized tubes.[6]
- Immediately place the blood samples on ice.
- Centrifuge the samples at 5000 RPM for 10 minutes to separate the plasma.[2]
- Transfer the plasma into labeled vials and store at -80°C until analysis.[2]
3. CSF Sampling:
- Collect a single CSF sample (approximately 4 mL) from each patient immediately following the insertion of the spinal needle and before the administration of spinal anesthesia.[2]
- Schedule the timing of the Ondansetron infusion to allow for CSF collection between 30 and 90 minutes after the start of the infusion.[2]
- Transfer the CSF sample into a labeled vial and store at -80°C until analysis.[2]
4. Sample Analysis:
- Quantify Ondansetron concentrations in plasma and CSF samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][7]
Workflow for CSF Sampling and Analysis
Caption: Workflow for CSF sampling and analysis.
Brain Tissue Homogenate Analysis
This technique provides a direct measurement of the total drug concentration in the brain tissue (Cbrain). It is an essential method for determining the brain-to-plasma concentration ratio (Kp), which reflects the overall extent of brain penetration.
Quantitative Data Summary from Animal Studies (Rats)
| Ondansetron Dose | Cmax Plasma (pg/mL) | Cmax Brain (pg/mL) | Brain/Plasma Ratio | Citation |
| 1.0 µg/kg s.c. | ~2000 | ~20 | ~0.01 | [8][9] |
| 10 mg/kg i.v. | >100,000 | ~100 | ~0.001 | [10] |
Experimental Protocol: Brain Tissue Homogenate Analysis in Rats
This protocol is adapted from validated HPLC-MS/MS assays for Ondansetron in rat plasma and brain tissue[8][9][11].
1. Animal Dosing and Sample Collection:
- Administer Ondansetron to rats via the desired route (e.g., subcutaneous injection of 1.0 µg/kg).
- At designated time points, anesthetize the animals and collect blood samples via cardiac puncture.
- Immediately perfuse the animals with ice-cold saline to remove blood from the brain tissue.
- Extract the brains, rinse with cold saline, blot dry, and flash-freeze in liquid nitrogen. Store at -80°C.
2. Brain Tissue Homogenization:
- Weigh the frozen brain tissue.
- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
3. Sample Preparation (Protein Precipitation):
- To an aliquot of the brain homogenate or plasma, add a protein precipitating agent such as methanol (B129727) containing an internal standard (e.g., labeled Ondansetron).[8]
- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
4. LC-MS/MS Analysis:
- Analyze the supernatant using a validated LC-MS/MS method.
- Chromatographic separation can be achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[8]
- Use a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of Ondansetron and the internal standard.
Workflow for Brain Tissue Homogenate Analysis
Caption: Workflow for brain tissue homogenate analysis.
Microdialysis
Microdialysis is a sophisticated technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF). This is particularly valuable as it is the unbound drug that is free to interact with its pharmacological target.
Quantitative Data Summary from Rat Microdialysis Study
| Ondansetron Dose | LLOQ Serum (µg/mL) | LLOQ Microdialysate (ng/mL) | Citation |
| 2 mg/kg i.v. | 0.01 | 0.025 | [12][13][14] |
Experimental Protocol: Brain Microdialysis in Rats
This protocol is based on a validated LC-MS/MS method for Ondansetron in rat serum and brain microdialysates[12][13][14].
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the rat and place it in a stereotaxic frame.
- Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum).
- Allow the animal to recover from surgery.
2. Microdialysis Experiment:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
- Allow for an equilibration period (e.g., 90 minutes).[12]
- Administer Ondansetron (e.g., 2 mg/kg i.v. bolus).[12]
- Collect microdialysate samples at regular intervals (e.g., every 20 minutes) for a specified duration (e.g., 3 hours).[12]
- Simultaneously, collect blood samples at various time points.
- Store all samples at -80°C until analysis.
3. Sample Analysis:
- Due to the small sample volumes and low concentrations, a highly sensitive LC-MS/MS method is required for the analysis of microdialysate samples.
- Serum samples can be prepared by protein precipitation. Microdialysate samples may only require dilution with an internal standard solution.[12][13][14]
- Validate the use of aCSF as a surrogate matrix for the preparation of calibration standards for microdialysate analysis.[12]
II. In Vitro Blood-Brain Barrier (BBB) Models
In vitro BBB models are valuable tools for screening the permeability of compounds and investigating the mechanisms of transport across the BBB. These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane in a Transwell® system.
Types of In Vitro BBB Models:
-
Primary Brain Endothelial Cells: These cells are isolated directly from animal brain tissue and provide a close representation of the in vivo BBB phenotype.[15]
-
Immortalized Brain Endothelial Cell Lines: These are continuously dividing cell lines that are easier to culture and provide more reproducible results than primary cells, though they may have a less restrictive barrier.
-
Co-culture Models: To better mimic the in vivo environment, brain endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes. This often results in a "tighter" barrier with higher transendothelial electrical resistance (TEER) and lower permeability.[16][17]
-
Stem Cell-Derived Models: Human induced pluripotent stem cells (iPSCs) can be differentiated into brain microvascular endothelial cells (BMECs), offering a human-relevant and scalable model system.[18]
Experimental Protocol: In Vitro BBB Permeability Assay
1. Cell Culture:
- Culture a monolayer of brain endothelial cells on the microporous membrane of a Transwell® insert. The insert is placed in a well of a culture plate, creating two compartments: an apical (luminal or "blood") side and a basolateral (abluminal or "brain") side.[17][19]
2. Barrier Integrity Assessment:
- Measure the transendothelial electrical resistance (TEER) to assess the tightness of the cell monolayer.
- Determine the permeability of a marker of paracellular transport (e.g., sucrose (B13894) or Lucifer yellow) to confirm barrier integrity.
3. Permeability Experiment:
- Add Ondansetron to the apical compartment.
- At various time points, take samples from the basolateral compartment.
- Quantify the concentration of Ondansetron in the samples from both compartments using LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) to quantify the rate of Ondansetron transport across the cell monolayer.
III. Signaling Pathway of Ondansetron
Ondansetron exerts its effects by acting as a selective antagonist at 5-HT3 receptors. These receptors are ligand-gated ion channels that are activated by serotonin (B10506) (5-HT).
Mechanism of Action of Ondansetron
Caption: Mechanism of action of Ondansetron.
The selection of a technique to measure the brain penetration of this compound depends on the specific research question. CSF sampling provides a good initial estimate in humans, while brain tissue homogenate analysis offers a direct measure of total drug concentration in preclinical models. Microdialysis is the gold standard for determining the pharmacologically active unbound drug concentration in the brain. In vitro BBB models are invaluable for high-throughput screening and mechanistic studies. A multi-faceted approach, combining both in vivo and in vitro methods, will provide the most comprehensive understanding of Ondansetron's ability to penetrate the CNS.
References
- 1. Concentration of ondansetron in cerebrospinal fluid following oral dosing in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma and cerebrospinal fluid pharmacokinetics of ondansetron in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasma and cerebrospinal fluid pharmacokinetics of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly sensitive HPLC-MS/MS assay for the quantitation of ondansetron in rat plasma and rat brain tissue homogenate following administration of a very low subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive HPLC-MS/MS assay for the quantitation of ondansetron in rat plasma and rat brain tissue homogenate following administration of a very low subcutaneous dose. | Semantic Scholar [semanticscholar.org]
- 10. Optimizing a therapy for opiate use disorders: Characterizing ondansetron pharmacokinetics in blood and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. ane.pl [ane.pl]
- 17. dovepress.com [dovepress.com]
- 18. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ondansetron Hydrochloride in Neuroimaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ondansetron (B39145) Hydrochloride is a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, widely recognized for its antiemetic properties in managing nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures.[1][2][3] Beyond this primary application, Ondansetron is increasingly utilized as a pharmacological tool in neuroimaging research to investigate the role of the serotonergic system in various brain functions and psychiatric disorders.[4][5] Its ability to modulate neural circuits involved in interoception, sensory processing, and reward makes it a valuable agent for studies using functional Magnetic Resonance Imaging (fMRI) and Single Photon Emission Computed Tomography (SPECT).[4][6] These notes provide an overview of its application, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
Ondansetron exerts its effects by selectively and competitively blocking 5-HT3 receptors. These ligand-gated ion channels are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in areas of the brainstem like the chemoreceptor trigger zone (CTZ) in the area postrema.[1][7][8] In the context of neuroimaging, this antagonism is leveraged to probe the function of brain circuits modulated by serotonin, particularly those dense with 5-HT3 receptors, such as the insula, somatosensory cortex, and amygdala.[4][6]
Quantitative Data from Neuroimaging Studies
Ondansetron has been shown to modulate brain activity in a dose-dependent manner. The following tables summarize key quantitative findings from fMRI and SPECT studies.
Table 1: Summary of Ondansetron Neuroimaging Studies
| Study Type | Population | Ondansetron Dose | Key Findings (Brain Regions with Reduced Activation/Connectivity) |
|---|---|---|---|
| fMRI | Healthy Volunteers | 8, 16, 24 mg (single dose) | Dose-dependent reduction in activation of bilateral insula, somatosensory cortex, premotor regions, cingulate cortex, and temporal cortex. The effect was most robust at the 24 mg dose.[4][9][10] |
| fMRI | Obsessive-Compulsive Disorder (OCD) and/or Tourette's Disorder | 24 mg/day (4 weeks) | In a subsample also taking SRIs, Ondansetron reduced overall OCD severity and decreased global connectivity of the medial sensorimotor cortex compared to placebo.[11][12] |
| SPECT | Abstinent Cocaine-Addicted Individuals | 0.15 mg/kg (IV) | Increased regional cerebral blood flow (rCBF) in the right posterior parahippocampus, left anterior insula, and subthalamic nucleus in early-onset subjects; decreased rCBF in similar regions for late-onset subjects.[6] |
Table 2: Pharmacokinetic Properties of Ondansetron
| Parameter | Value | Notes |
|---|---|---|
| Route | Oral | Bioavailability is ~60% due to first-pass metabolism.[13] |
| Tmax (Oral) | ~1.5 hours | Time to peak plasma concentration after an 8 mg oral dose.[13] |
| Tmax (ODT) | 0.5 - 2 hours | Orally disintegrating tablet formulation.[14] |
| Half-life | ~3-4 hours | Elimination half-life.[14] |
| Metabolism | Hepatic | Primarily metabolized by cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A2).[8][13] |
| Excretion | Renal | Less than 5% is excreted unchanged in the urine.[13] |
Experimental Protocols
Protocol 1: fMRI Investigation of Interoceptive Circuit Modulation
This protocol is based on studies examining the dose-dependent effects of Ondansetron on brain activation in response to interoceptive stimuli.[4][9]
1. Objective: To assess the effect of Ondansetron on the neural correlates of interoception using BOLD fMRI.
2. Study Design:
-
Design: Double-blind, placebo-controlled, crossover design.
-
Participants: Healthy adult volunteers with no history of psychiatric or neurological disorders.[9]
-
Intervention: Participants receive a single oral dose of Ondansetron (e.g., 8 mg, 16 mg, or 24 mg) and a placebo on separate days, with a washout period between sessions.[9]
3. Materials:
-
Ondansetron Hydrochloride tablets (8, 16, 24 mg).
-
Identical placebo tablets.
-
3T MRI Scanner.
-
fMRI task stimuli (e.g., videos depicting body movements/sensations vs. control videos).[9]
4. Procedure:
-
a. Drug Administration: Administer the encapsulated Ondansetron or placebo orally. The timing should be based on its Tmax, typically 60-90 minutes before the fMRI scan.[13][14]
-
b. fMRI Task: While in the scanner, subjects perform a task designed to engage interoceptive circuits. An example is viewing blocks of videos showing bodily sensations (e.g., scratching an itch, heartbeat) contrasted with control videos (e.g., neutral moving shapes).[9]
-
c. Image Acquisition:
-
Structural: Acquire a high-resolution T1-weighted anatomical scan for registration.
-
Functional: Use a T2*-weighted echo-planar imaging (EPI) sequence to acquire BOLD data throughout the task. Typical parameters: TR = 2000 ms, TE = 30 ms, flip angle = 90°, voxel size = 3x3x3 mm.
-
-
d. Data Analysis:
-
Preprocessing: Standard fMRI preprocessing steps include motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.
-
First-Level Analysis: Use a General Linear Model (GLM) to model the BOLD response to the task conditions (e.g., Body Videos vs. Control Videos) for each subject under both drug and placebo conditions.
-
Second-Level Analysis: Perform group-level analyses to compare the activation contrasts (e.g., [Body > Control]) between the Ondansetron and placebo conditions. A repeated-measures ANOVA can test for dose-dependent effects.[9]
-
Applications and Considerations for Drug Development
-
Target Engagement Biomarker: Neuroimaging can provide direct evidence that Ondansetron engages its intended neural targets. For example, demonstrating reduced insula activation can serve as a biomarker for target engagement in trials for disorders characterized by interoceptive abnormalities, like OCD and tic disorders.[4][5][15]
-
Patient Stratification: As seen in SPECT studies of cocaine dependence, the neural response to Ondansetron may differ based on patient characteristics like age of onset.[6] Neuroimaging could help identify patient subgroups most likely to respond to 5-HT3 antagonist therapies.
-
Circuit-Based Drug Discovery: By elucidating how Ondansetron modulates specific neurocircuits, researchers can better understand the pathophysiology of disorders and develop novel treatments that target these circuits.[11][15] The drug's effect on the sensorimotor cortex "hubness" in OCD patients taking SRIs is a prime example of this application.[11][12]
References
- 1. droracle.ai [droracle.ai]
- 2. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ondansetron: a selective 5-HT(3) receptor antagonist and its applications in CNS-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose ondansetron reduces activation of interoceptive and sensorimotor brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of ondansetron on neural systems and symptoms associated with sensory phenomena - Emily Stern [grantome.com]
- 6. Differences in Regional Cerebral Blood Flow Response to a 5HT3 Antagonist in Early- and Late-Onset Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-dose ondansetron reduces activation of interoceptive and sensorimotor brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized Controlled Trial of the Effects of High-Dose Ondansetron on Clinical Symptoms and Brain Connectivity in Obsessive-Compulsive and Tic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Ondansetron Hydrochloride as a pharmacological tool in brain slice electrophysiology
Application Notes and Protocols for Researchers
Introduction
Ondansetron (B39145) Hydrochloride, a potent and highly selective 5-HT3 receptor antagonist, serves as an invaluable pharmacological tool for investigating the role of serotonin (B10506) in synaptic transmission, network activity, and plasticity within the central nervous system (CNS).[1] Its primary mechanism of action is the blockade of the ligand-gated ion channels known as 5-HT3 receptors, which are predominantly expressed on GABAergic interneurons in various brain regions, including the hippocampus and cortex.[2] By antagonizing these receptors, Ondansetron effectively inhibits the fast, excitatory effects of serotonin on these interneurons, thereby modulating downstream synaptic events and neuronal excitability. These application notes provide a comprehensive overview of the use of Ondansetron in brain slice electrophysiology, complete with detailed protocols and quantitative data to guide experimental design and execution.
Data Presentation: Quantitative Effects of Ondansetron
The following table summarizes the key quantitative parameters of Ondansetron's action in the central nervous system, compiled from various electrophysiological and pharmacological studies. This data is crucial for determining appropriate experimental concentrations and interpreting results.
| Parameter | Value | Brain Region/Preparation | Method | Effect | Reference |
| IC50 | 7 µM | Rat Hypothalamic & Hippocampal Neurons | Whole-cell patch clamp | Inhibition of GABA-induced current (at 5 µM GABA) | [3] |
| IC50 | 25 µM | Rat Hippocampal CA1 Pyramidal Neurons | Perforated patch clamp | Depression of glycine-induced current (at 30 µM glycine) | [4] |
| Concentration | 54 µM | Rat Hippocampal CA1 Pyramidal Neurons | Perforated patch clamp | Competitive inhibition of glycine (B1666218) receptors, increasing EC50 from 40 µM to 70 µM | [4] |
| Systemic Dose | 500-1000 µg/kg (i.p.) | Freely moving rat hippocampus | In vivo electrophysiology | Decreased firing rate of CA1 interneurons; increased firing rate of pyramidal cells | [5] |
| Systemic Dose | 1.0 mg/kg (i.p.) | Freely moving rat hippocampus | In vivo electrophysiology | Facilitated induction of Long-Term Potentiation (LTP) | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Signaling Pathway of Ondansetron Action
Caption: Ondansetron blocks 5-HT3 receptors on GABAergic interneurons.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for a brain slice electrophysiology experiment.
Experimental Protocols
The following protocols provide a detailed methodology for conducting brain slice electrophysiology experiments to investigate the effects of Ondansetron.
Acute Brain Slice Preparation
This protocol is adapted from established methods for preparing viable brain slices from rodents.[6][7][8][9][10]
Solutions:
-
NMDG-based Protective Cutting Solution (aCSF): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3–7.4 with hydrochloric acid. Osmolarity should be 300–310 mOsm.[10]
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, and 2 MgSO4. The pH should be adjusted to 7.3–7.4. Osmolarity should be 300–310 mOsm.[10]
-
Intracellular Solution (for whole-cell patch-clamp): (in mM) 145 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na2-GTP, and 2 MgCl2. The pH should be adjusted to 7.3, and osmolarity to 290–300 mOsm.[8]
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based protective cutting solution.[8][9]
-
Rapidly dissect the brain and mount the desired brain region on the vibratome stage.
-
Submerge the brain in ice-cold, carbogenated NMDG-based aCSF and cut slices at the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing NMDG-based aCSF at 32–34 °C for 10-15 minutes.[10]
-
Subsequently, transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for obtaining whole-cell recordings from neurons in acute brain slices.[11][12][13]
Procedure:
-
Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with the intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon observing a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal.
-
Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs) in voltage-clamp mode or membrane potential and firing properties in current-clamp mode.
Application of Ondansetron Hydrochloride
Procedure:
-
Prepare a stock solution of this compound in deionized water or a suitable solvent.
-
Dilute the stock solution in the recording aCSF to the desired final concentration (e.g., 1-10 µM for studying effects on GABAergic transmission).
-
After establishing a stable baseline recording, switch the perfusion to the Ondansetron-containing aCSF.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
-
Record the electrophysiological parameters of interest in the presence of Ondansetron.
-
To assess the reversibility of the drug's effects, switch the perfusion back to the control recording aCSF (washout).
Concluding Remarks
This compound is a powerful and selective tool for dissecting the role of 5-HT3 receptors in neuronal circuit function. By following the detailed protocols and utilizing the quantitative data provided, researchers can effectively employ Ondansetron to investigate its impact on synaptic transmission, neuronal excitability, and plasticity in various brain regions. Careful experimental design and adherence to best practices in brain slice electrophysiology are paramount for obtaining reliable and reproducible results.
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ondansetron modulates GABA(A) current of rat central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of ondansetron on glycine response of dissociated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT3 receptor antagonism on hippocampal cellular activity in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionary.com [precisionary.com]
- 7. [PDF] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method | Semantic Scholar [semanticscholar.org]
- 8. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ondansetron Hydrochloride solubility issues in research buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Ondansetron Hydrochloride in common research buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a weakly basic drug, and its solubility is highly dependent on the pH of the solvent. It is sparingly soluble in water and alcohol, but its solubility increases significantly in acidic conditions.[1][2] For organic solvents, it is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and slightly soluble in ethanol.[3]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: As a weak base with a pKa of approximately 7.4, the solubility of this compound decreases as the pH increases.[4] In acidic environments (low pH), it is protonated and exists in a more soluble salt form. As the pH approaches and surpasses its pKa, it transitions to its less soluble free base form, which can lead to precipitation.[1][2][5]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For high-concentration stock solutions, DMSO is a commonly recommended solvent.[3] It is important to use anhydrous DMSO as absorbed moisture can reduce solubility. Stock solutions in DMSO can be stored at -20°C for extended periods.[3][6]
Q4: Can I dissolve this compound directly in my aqueous research buffer?
A4: Direct dissolution in aqueous buffers, especially those with a neutral or alkaline pH, can be challenging due to the compound's low aqueous solubility at these pH levels.[3] It is often recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[3]
Q5: What is the mechanism of action of Ondansetron?
A5: Ondansetron is a selective antagonist of the serotonin (B10506) 5-HT3 receptor. It exerts its antiemetic effects by blocking serotonin from binding to these receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone in the central nervous system.[7]
Solubility Data
The following tables summarize the quantitative solubility data for this compound in various solvents and conditions.
Table 1: Solubility in Organic Solvents [3]
| Solvent | Solubility (mg/mL) |
| DMSO | ~20 |
| Dimethylformamide (DMF) | ~10 |
| Ethanol | ~0.5 |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solvent/Buffer | Solubility (mg/mL) |
| 1.2 | 0.1N HCl (Simulated Gastric Fluid) | ~23.3[1][2][5] |
| 5.6 | Phosphate Buffer | ~1.7[4] |
| 6.8 | Phosphate Buffer | ~0.036[1][2][5] |
| 7.4 | Phosphate Buffer | ~0.0477[7] |
Note: Specific solubility in other common research buffers like Tris-HCl, HEPES, and MES is not widely reported in the literature. Researchers should empirically determine the solubility in their specific buffer system, starting with low concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Desired sterile aqueous research buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes or vials
Procedure:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
While vortexing the warmed aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution immediately for your experiments, as the stability of this compound in aqueous solutions can be limited.[3]
Troubleshooting Guide
Issue: Precipitation or cloudiness observed when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue due to the pH-dependent solubility of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound | C18H20ClN3O | CID 68647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ondansetron Hydrochloride for in vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ondansetron (B39145) Hydrochloride in in vitro studies. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ondansetron Hydrochloride in in vitro systems?
A1: Ondansetron is a highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] In in vitro systems, it competitively binds to the 5-HT3 receptor, a ligand-gated ion channel, preventing serotonin (5-HT) from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by serotonin, such as the influx of cations and subsequent cellular depolarization.[1][2]
Q2: What is a good starting concentration for my in vitro experiments?
A2: The optimal concentration of Ondansetron depends heavily on the cell type, the specific assay, and the experimental question. Based on published data, a good starting point for many cell-based assays is in the low micromolar (µM) range. For receptor binding or functional assays specifically targeting the 5-HT3 receptor, concentrations in the low nanomolar (nM) range are more appropriate, given its high affinity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and prepare this compound for cell culture?
A3: this compound is sparingly soluble in aqueous buffers.[3] For in vitro studies, it is best to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). A general guideline is to keep the final concentration of DMSO in the cell culture medium between 0.1% and 0.5% to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Is Ondansetron cytotoxic to cells in vitro?
A4: At therapeutic concentrations used to target the 5-HT3 receptor, Ondansetron is generally not considered cytotoxic. However, at higher concentrations, it may exhibit cytotoxic effects. For example, cytotoxicity testing on MDA-MB-231 breast cancer cells showed no significant harmful effects at concentrations up to 500 μg/mL for certain nanoparticle formulations.[5] It is crucial to determine the cytotoxic threshold in your specific cell line using a cell viability assay.
Q5: What are the known off-target effects of Ondansetron that I should be aware of?
A5: While highly selective for the 5-HT3 receptor, Ondansetron has been shown to interact with other molecular targets, which could be relevant in in vitro studies, especially at higher concentrations. These include blockade of hERG potassium channels (IC50 of 0.81 µM in HEK-293 cells) and inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 33 µM and 2.5 µM, respectively.[6][7]
Q6: Which signaling pathways are known to be modulated by Ondansetron?
A6: Beyond its primary role in blocking the 5-HT3 receptor-mediated ion channel activity, Ondansetron has been shown to influence other signaling pathways. Notably, it can attenuate the p38 MAPK and NF-κB signaling pathways, which are involved in inflammatory responses.[8][9][10] Some studies also suggest an effect on the IP3 signaling pathway.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates in my cell culture medium. | Low aqueous solubility of the compound. The final concentration in the aqueous medium exceeds its solubility limit. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous culture medium, ensure the final DMSO concentration does not exceed 0.5%.[4] Perform serial dilutions in pre-warmed medium and vortex gently between dilutions. Before adding to cells, visually inspect the final working solution for any precipitates. |
| I am observing unexpected cytotoxicity or a decrease in cell viability. | The concentration of Ondansetron is too high for your specific cell line. The concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity in your cell line. Always include a vehicle control with the same final concentration of the solvent to differentiate between compound and solvent toxicity. Lower the concentration of Ondansetron in your experiments. |
| I am not observing the expected effect of Ondansetron on the 5-HT3 receptor. | The concentration of Ondansetron is too low. The cells do not express the 5-HT3 receptor or express it at very low levels. The agonist (serotonin) concentration is too high, outcompeting Ondansetron. | Confirm 5-HT3 receptor expression in your cell line (e.g., via RT-PCR, Western blot, or functional assays). Increase the concentration of Ondansetron. Perform a dose-response curve to find the optimal inhibitory concentration. Review the concentration of the agonist used to stimulate the receptor. |
| I am observing effects that seem unrelated to the 5-HT3 receptor. | Off-target effects of Ondansetron. | Be aware of known off-target interactions (e.g., with hERG channels, AChE, BChE).[6][7] Consider if the observed phenotype could be explained by these interactions. If possible, use a structurally different 5-HT3 antagonist as a control to confirm that the observed effect is specific to 5-HT3 receptor blockade. |
Data Presentation: this compound Efficacy and Potency
Table 1: Receptor Binding Affinity (K_i) and Functional Inhibitory Potency (IC50) of Ondansetron
| Target | Assay Type | Cell Line/System | Value | Unit | Reference |
| 5-HT3 Receptor | Radioligand Binding | - | 0.47 - 6.16 | nM (K_i) | [12] |
| hERG K+ Channel | Patch Clamp | HEK-293 | 0.81 | µM (IC50) | [6] |
| hERG K+ Channel | Patch Clamp | CHO | 812.83 | nM (IC50) | [13] |
| Acetylcholinesterase (AChE) | In vitro enzyme assay | - | 33 | µM (IC50) | [7] |
| Butyrylcholinesterase (BChE) | In vitro enzyme assay | - | 2.5 | µM (IC50) | [7] |
Table 2: Exemplary in vitro Concentrations of Ondansetron and Observed Effects
| Concentration | Cell Type/System | Assay | Observed Effect | Reference |
| 75 µM | Human Washed Platelets | Platelet Aggregation | Significant attenuation of agonist-induced platelet aggregation. | [11] |
| 0.1 - 3 mg/kg (in vivo) | Rat Model | Hepatic Injury Model | Attenuation of hepatic injury and proinflammatory responses. | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with this compound
This protocol provides a general framework for assessing the effect of Ondansetron on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Ondansetron in DMSO. Perform serial dilutions of the Ondansetron stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ondansetron or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining) by Flow Cytometry with this compound
This protocol outlines the steps to quantify apoptosis induced by Ondansetron using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of Ondansetron or a vehicle control for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations: Signaling Pathways and Workflows
Caption: Ondansetron's primary mechanism of action.
Caption: Potential off-target pathways of Ondansetron.
Caption: Workflow for Ondansetron cell viability assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In silico and in vitro studies confirm Ondansetron as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic targets and signaling mechanisms of ondansetron in the treatment of critical illness in the ICU [frontiersin.org]
- 9. The therapeutic targets and signaling mechanisms of ondansetron in the treatment of critical illness in the ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ondansetron attenuates hepatic injury via p38 MAPK-dependent pathway in a rat haemorrhagic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-aggregation effects of ondansetron on platelets involve IP3 signaling and MAP kinase pathway, but not 5-HT3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ondansetron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ondansetron Hydrochloride Stability in Physiological Saline: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Ondansetron (B39145) Hydrochloride in physiological saline (0.9% Sodium Chloride).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Ondansetron Hydrochloride when diluted in physiological saline?
A1: this compound is generally stable when diluted in 0.9% sodium chloride injection.[1][2][3] Studies have consistently shown that ondansetron retains over 90% of its initial concentration under various storage conditions, including frozen, refrigerated, and room temperature.[1][2][3]
Q2: What are the recommended storage conditions and corresponding stability times for ondansetron in saline?
A2: The stability of ondansetron in physiological saline is dependent on temperature and storage duration. For specific details, please refer to the data summary tables below. Generally, stability is enhanced at lower temperatures. For instance, solutions can be stable for up to three months at -20°C, followed by up to 14 days at 5°C and 48 hours at 25°C.[1][2]
Q3: Does the concentration of ondansetron affect its stability in saline?
A3: Based on available literature, ondansetron has been found to be stable across a range of concentrations in physiological saline, typically from 0.03 mg/mL to 2 mg/mL.[1][2][4][5][6][7]
Q4: Are there any visual indicators of ondansetron degradation in saline?
A4: Yes, you should always visually inspect the solution for any changes in color, clarity, or the presence of precipitation.[1][2] However, the absence of visual changes does not guarantee stability, and chemical analysis is necessary for confirmation.
Q5: How does pH influence the stability of ondansetron in saline?
A5: While minor pH changes have been observed during storage, they have not been reported to significantly impact ondansetron stability in 0.9% sodium chloride.[1][2] However, forced degradation studies indicate that ondansetron is susceptible to degradation in basic (high pH) conditions.[8][9]
Q6: What is the impact of light exposure on the stability of ondansetron solutions?
A6: Some studies have shown that ondansetron can be sensitive to light.[8][9] It is advisable to protect ondansetron solutions from light, especially during prolonged storage at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness Observed | - Incompatibility with co-administered drugs.- pH shift leading to reduced solubility. | - Do not use the solution.- Review the compatibility of all components in the admixture.[4][6]- Prepare a fresh solution and verify the pH of the saline and the final admixture. |
| Discoloration of the Solution | - Degradation of ondansetron or other components.- Exposure to light. | - Discard the solution.- Prepare a new solution and ensure it is protected from light. |
| Assay shows >10% loss of Ondansetron | - Exceeded stability timeframe for the storage temperature.- Improper storage conditions (e.g., temperature fluctuations).- Degradation due to factors like pH or light exposure. | - Verify storage conditions and duration against stability data.- Review the preparation protocol to ensure accuracy.- Consider performing a forced degradation study to identify potential degradation pathways.[8][9] |
Data Presentation: Stability of Ondansetron HCl in 0.9% Sodium Chloride
Table 1: Stability of Ondansetron HCl in 0.9% NaCl at Various Temperatures
| Concentration (mg/mL) | Storage Temperature (°C) | Duration | Percent Remaining | Reference |
| 0.03 and 0.3 | -20 | 3 months | >90% | [1][2] |
| 0.03 and 0.3 | 5 | 14 days | >90% | [1][2] |
| 0.03 and 0.3 | 25 | 48 hours | >90% | [1][2] |
| 0.024 and 0.096 | Refrigerated | 14 days | >90% | [3] |
| 0.024 and 0.096 | Room Temperature | 14 days | >90% | [3] |
| 0.24 | 3 | 30 days | >95% | [10] |
| 2 | 30 | 7 days | >95% | [10] |
Table 2: Combined Storage Conditions and Stability
| Concentration (mg/mL) | Storage Sequence | Duration | Percent Remaining | Reference |
| 0.03 and 0.3 | Up to 3 months at -20°C, then up to 14 days at 5°C, then 48 hours at 25°C | Total | >90% | [1][2] |
| 0.03 and 0.3 | Up to 14 days at 5°C, then 48 hours at 25°C | Total | >90% | [1][2] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay for Ondansetron
This protocol is a generalized representation based on methods described in the cited literature.[1][2][3][11]
-
Preparation of Solutions:
-
Storage Conditions:
-
Store the prepared solutions under controlled conditions, such as:
-
Frozen: -20°C
-
Refrigerated: 5°C
-
Room Temperature: 25°C
-
-
Protect solutions from light where required.
-
-
Sampling:
-
Sample Analysis:
-
Visual Inspection: At each time point, visually inspect each sample for color change, cloudiness, and precipitation.[1][2]
-
pH Measurement: Measure and record the pH of each sample.[1][2]
-
HPLC Analysis:
-
Assay the concentration of ondansetron in each sample using a stability-indicating HPLC method.
-
A typical method might involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol.[12]
-
Detection is typically performed using a UV detector.
-
The method must be validated to separate the intact drug from any potential degradation products.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of the initial ondansetron concentration remaining at each time point.
-
Stability is generally defined as the retention of at least 90% of the initial concentration.[3]
-
Visualizations
Caption: Workflow for Ondansetron Stability Testing.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
- 1. Stability of this compound in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of ondansetron in large-volume parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sefh.es [sefh.es]
- 5. Chemical stability of this compound with other drugs in admixtures via parenteral; a review [redalyc.org]
- 6. Chemical stability of this compound with other drugs in admixtures via parenteral; a review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 7. redalyc.org [redalyc.org]
- 8. Selective separation and characterization of the stress degradation products of this compound by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective separation and characterization of the stress degradation products of this compound by liquid chromatography with quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Stability of this compound in portable infusion-pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ondansetron Hydrochloride Experimental Stability
This guide provides researchers, scientists, and drug development professionals with essential information to mitigate the degradation of Ondansetron (B39145) Hydrochloride (HCl) in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Ondansetron HCl degradation?
A1: Ondansetron HCl is susceptible to degradation under several conditions. The most significant factors are exposure to light (photodegradation), alkaline pH (base hydrolysis), and, to a lesser extent, acidic conditions, high temperatures, and oxidation.[1][2][3] The molecule shows significant degradation in basic hydrolytic and photolytic stress conditions while in a liquid state.[2][3]
Q2: What are the known degradation products of Ondansetron HCl?
A2: Forced degradation studies have identified several degradation products.[2][3] These are primarily generated through oxidation and hydrolysis of the carbazolone and imidazole (B134444) rings.[4][5] One notable degradation product formed under alkaline hydrolysis is referred to as "Impurity D".[4] Characterization of these products is often achieved using advanced techniques like LC-MS/MS.[2][3]
Q3: How should I prepare and store my experimental Ondansetron HCl solutions to minimize degradation?
A3: To ensure stability, Ondansetron HCl solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly sealed, light-resistant containers, preferably at refrigerated temperatures (2-8°C).[6][7] For longer-term storage, freezing at -20°C has been shown to maintain stability for up to three months.[8][9] The pH of the solution should be maintained between 3.6 and 4.6 for optimal stability.[6]
Q4: Can I use Ondansetron HCl solutions that have changed color?
A4: A color change, often from white to light brown, can indicate degradation, particularly after exposure to light.[10] It is strongly recommended not to use discolored solutions, as the presence of degradation products can confound experimental results. The purity of the solution should be verified using an appropriate analytical method like HPLC if any visual change is observed.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell-based or animal studies. | Degradation of Ondansetron HCl in stock or working solutions, leading to a lower effective concentration. | 1. Prepare fresh solutions for each experiment from a validated powder source. 2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[6][7] 3. Confirm the concentration and purity of your stock solution via HPLC before use. 4. Ensure the pH of your final vehicle/medium is within the stable range for Ondansetron (pH 3.6-4.6).[6] |
| Appearance of unexpected peaks in HPLC chromatograms. | The presence of degradation products. This is common after exposure to alkaline conditions, UV light, or strong oxidizing agents.[2][3][11] | 1. Review your solution preparation and storage protocol against the recommendations. 2. Perform a forced degradation study (see Protocol 2) to identify the retention times of potential degradants. 3. Optimize your HPLC method to ensure baseline separation of Ondansetron from all potential degradation products.[1][2] |
| Visible precipitation or cloudiness in the solution. | pH shift leading to precipitation, especially if mixed with alkaline buffers or other drugs.[9][12] Incompatibility with the solvent or container. | 1. Verify the pH of the solution. Adjust if necessary with dilute acid/base. 2. Ensure compatibility with all components in the admixture. Ondansetron can be incompatible with alkaline drugs.[12] 3. Use recommended solvents like sterile water, 0.9% sodium chloride, or 5% dextrose.[8] Store in Type I glass or polypropylene (B1209903) containers.[6][9] |
Quantitative Data on Stability
The following tables summarize the stability of Ondansetron HCl under various stress conditions as reported in forced degradation studies.
Table 1: Stability of Ondansetron HCl in Solution Under Different Storage Conditions
| Concentration | Vehicle | Storage Condition | Duration | Remaining Drug (%) | Reference |
| 0.24 mg/mL | 0.9% NaCl | 30 days at 3°C, then 24 hrs at 30°C | 31 days | >95% | [13] |
| 2 mg/mL | 0.9% NaCl | Infused over 7 days at 30°C | 7 days | >95% | [13] |
| 0.03 & 0.3 mg/mL | 5% Dextrose | 14 days at 5°C, then 48 hrs at 25°C | 16 days | >90% | [8] |
| 0.03 & 0.3 mg/mL | 0.9% NaCl | 3 months at -20°C, then 14 days at 5°C | ~104 days | >90% | [8] |
Table 2: Results from Forced Degradation Studies
| Stress Condition | Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 20 min | 4.16% | [1] |
| Base Hydrolysis | 0.1 N NaOH, 80°C | 3.07% | [1] |
| Base Hydrolysis | 1 M NaOH, 80°C, 30 hrs | Significant (produced 33.9% degradant peak) | [4] |
| Oxidation | 30% H₂O₂, 80°C | 2.18% | [1] |
| Thermal | 80°C, 3 hours | 3.82% | [1] |
| Photolytic (UV) | 365 nm, 3 hours | 3.29% | [1] |
| Photolytic (UV) | Solution exposed for 5 days | 30% | [11] |
Experimental Protocols
Protocol 1: Preparation and Storage of Ondansetron HCl Stock Solutions
-
Materials : Ondansetron HCl powder (USP grade), sterile water for injection or HPLC-grade water, sterile 0.22 µm syringe filters, amber glass vials or polypropylene tubes.
-
Procedure :
-
Weigh the desired amount of Ondansetron HCl powder in a sterile, clean container.
-
Add the appropriate volume of solvent (e.g., water) to achieve the target concentration (e.g., 1-10 mg/mL).
-
Mix gently by vortexing or inversion until the powder is completely dissolved. Sonication can be used sparingly if needed.
-
Sterile-filter the solution using a 0.22 µm syringe filter into the final sterile, light-resistant container.
-
For immediate use, keep the solution at room temperature, protected from light.
-
For short-term storage (up to 14 days), store at 2-8°C.[8][9]
-
For long-term storage (up to 3 months), aliquot into single-use tubes and store at -20°C.[8] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the drug to identify potential degradation products and validate the stability-indicating power of an analytical method.
-
Prepare Stock Solution : Prepare a 1 mg/mL solution of Ondansetron HCl in methanol (B129727) or water.
-
Acid Hydrolysis : Mix stock solution with 0.1 M HCl. Incubate at 80°C for 20-30 minutes. Cool and neutralize with an equivalent amount of 0.1 M NaOH.[1][11]
-
Base Hydrolysis : Mix stock solution with 0.1 M NaOH. Incubate at 80°C for 20-30 minutes. Cool and neutralize with an equivalent amount of 0.1 M HCl.[1][11]
-
Oxidative Degradation : Mix stock solution with 10-30% H₂O₂. Keep at 80°C for 30 minutes or at room temperature for 24 hours.[1][10][11]
-
Thermal Degradation : Heat the stock solution in a thermostat-controlled oven at 80°C for 3-5 hours.[1][11]
-
Photolytic Degradation : Expose the stock solution in a transparent container to direct UV light (e.g., 365 nm) for 3-24 hours.[1] Prepare a control sample protected from light.
-
Analysis : Dilute all stressed and control samples to a suitable concentration (e.g., 25-50 µg/mL) with the mobile phase and analyze immediately via a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathways for Ondansetron HCl.
Caption: Experimental workflow for a forced degradation study.
References
- 1. jchps.com [jchps.com]
- 2. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. drugfuture.com [drugfuture.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Stability of this compound in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical stability of this compound with other drugs in admixtures via parenteral; a review [redalyc.org]
- 10. iajps.com [iajps.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Chemical stability of this compound with other drugs in admixtures via parenteral; a review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 13. Stability of this compound in portable infusion-pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Ondansetron Hydrochloride off-target effects in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the off-target effects of Ondansetron (B39145) Hydrochloride in your cell line experiments.
Troubleshooting Guide
Unexpected experimental outcomes when using Ondansetron may be attributable to its off-target activities. This guide provides strategies to identify and mitigate these effects.
| Observed Issue | Potential Off-Target Cause | Affected Cell Lines (Examples) | Troubleshooting & Minimization Strategies |
| Unexpected changes in cell proliferation or viability | Inhibition of MAPK/ERK and p38 MAPK pathways.[1][2][3] | Platelets, liver cells, various cancer cell lines. | - Dose-Response Curve: Determine the lowest effective concentration for 5-HT3 receptor antagonism to minimize effects on other pathways. - Use a Structurally Unrelated 5-HT3 Antagonist: Compare results with a different 5-HT3 antagonist to see if the effect is specific to Ondansetron's chemical structure. - Pathway Analysis: Use western blotting to check the phosphorylation status of key pathway proteins like ERK, p38, and NF-κB.[2][3] |
| Alterations in cellular electrophysiology (e.g., changes in action potential duration) | Blockade of hERG potassium channels, voltage-gated sodium channels, or small-conductance calcium-activated potassium (SK) channels. | Cardiomyocytes, neurons, cells engineered to express these channels (e.g., HEK-293). | - Patch-Clamp Electrophysiology: Directly measure the activity of suspected off-target ion channels in the presence of Ondansetron. - Lower Concentration: Use the minimal concentration of Ondansetron required for your primary experimental goal. - Control Experiments: Use known blockers of the suspected off-target channels as positive controls to see if they replicate the observed effect. |
| Unanticipated changes in gene expression related to inflammation | Modulation of the NF-κB signaling pathway.[2] | Immune cells (e.g., neutrophils), endothelial cells, epithelial cells. | - NF-κB Reporter Assay: Use a reporter cell line to quantify NF-κB activity in the presence of Ondansetron. - Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to assess the impact on inflammatory signaling.[2] - Target Knockdown/Knockout: If feasible, use siRNA or CRISPR to reduce the expression of the intended 5-HT3 receptor and see if the inflammatory phenotype persists. |
| Inconsistent results between different cell lines | Differential expression levels of on-target (5-HT3R) and off-target proteins (e.g., hERG channels, various kinases). | Any. | - Target Expression Analysis: Quantify the expression levels of the 5-HT3 receptor and key off-target proteins in your cell lines of interest using qPCR or western blotting. - Select Appropriate Cell Line: Choose a cell line with high expression of the 5-HT3 receptor and low expression of known off-target proteins. |
Quantitative Data Summary: Ondansetron Binding Affinities
The following tables summarize the binding affinities of Ondansetron for its primary target and several known off-targets.
On-Target Affinity
| Target | Ligand | Species | Assay | Ki (nM) | Reference |
| 5-HT3 Receptor | [3H]GR65630 | Human | Radioligand Binding | 0.19 | [4] |
Off-Target Affinities
| Target | Ligand | Species | Assay | Ki (nM) | IC50 (nM) | Reference |
| Sigma Receptor | - | - | Radioligand Binding | 340 | - | [4] |
| Muscarinic M1 Receptor | [3H]pirenzepine | - | Radioligand Binding | 910 | - | [4] |
| 5-HT4 Receptor | - | - | Radioligand Binding | 960 | - | [4] |
| Dopamine (B1211576) D2 Receptor | [3H]spiperone | Rat | Radioligand Binding | >10,000 | >1,000 | [5] |
| Dopamine D1 Receptor | [3H]dopamine | Rat | Radioligand Binding | >10,000 | - | [5] |
| Alpha-2 Adrenergic Receptor | [3H]clonidine | Rat | Radioligand Binding | >10,000 | - | [5] |
| Histamine H1 Receptor | [3H]mepyramine | Rat | Radioligand Binding | >10,000 | - | [5] |
| Mu-Opioid Receptor | [3H]naloxone | Rat | Radioligand Binding | >10,000 | - | [5] |
| hERG K+ Channel | - | Human | Patch Clamp | - | 810 |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity (Ki) of Ondansetron for a suspected off-target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Ondansetron at a range of concentrations.
-
A known non-labeled ligand for the target receptor (for determining non-specific binding).
-
Assay buffer.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of Ondansetron and the known non-labeled ligand.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of the non-labeled ligand (for non-specific binding), or varying concentrations of Ondansetron.
-
Equilibration: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of Ondansetron concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis
Objective: To measure the effect of Ondansetron on the function of hERG potassium channels.
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK-293).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular and intracellular recording solutions.
-
Ondansetron stock solution.
Methodology:
-
Cell Preparation: Plate the hERG-expressing cells onto coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Current Recording: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Drug Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing Ondansetron at the desired concentration.
-
Data Acquisition: Record the hERG currents in the presence of Ondansetron until a steady-state effect is observed.
-
Data Analysis: Measure the amplitude of the hERG tail current before and after drug application. Calculate the percentage of current inhibition at each Ondansetron concentration and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Ondansetron's on- and off-target signaling pathways.
Caption: Workflow for identifying Ondansetron off-target effects.
Caption: Logic for distinguishing on- and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target effects of Ondansetron?
A1: Ondansetron's primary on-target effect is the selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[6] Known off-target effects include the blockade of other receptors and ion channels, most notably the hERG potassium channel, albeit at higher concentrations than required for 5-HT3 receptor antagonism. It has also been shown to inhibit the MAPK and NF-κB signaling pathways.[1][2][3]
Q2: I'm observing an unexpected phenotype in my cell line after treatment with Ondansetron. How can I determine if this is an off-target effect?
A2: A systematic approach is recommended. First, perform a dose-response experiment to see if the unexpected phenotype occurs at concentrations significantly higher than those needed to block 5-HT3 receptors. Second, use a structurally unrelated 5-HT3 antagonist to see if the same phenotype is observed. If the effect is unique to Ondansetron, it is likely an off-target effect. Finally, if possible, use a cell line with a knockout or knockdown of the 5-HT3 receptor; if the phenotype persists, it is definitively an off-target effect.
Q3: At what concentration should I be concerned about hERG channel blockade by Ondansetron?
A3: The IC50 for Ondansetron-induced hERG blockade is in the sub-micromolar to low micromolar range. While this is higher than the Ki for the 5-HT3 receptor, it is a concentration that can be reached in in vitro experiments. If your experimental concentrations of Ondansetron approach this range and your cell type expresses hERG channels, you should consider the potential for off-target cardiac ion channel effects.
Q4: How can I minimize off-target effects in my experiments?
Q5: Does Ondansetron have any known off-target effects on dopamine receptors?
A5: Studies have shown that Ondansetron has a very low affinity for dopamine D2 receptors, with Ki and IC50 values greater than 10,000 nM and 1,000 nM, respectively.[5][7] Therefore, at concentrations typically used to target the 5-HT3 receptor, direct off-target effects on dopamine D2 receptors are unlikely to be significant. Chronic administration of Ondansetron did not affect D2-receptor binding characteristics in the caudate-putamen.[8]
References
- 1. The anti-aggregation effects of ondansetron on platelets involve IP3 signaling and MAP kinase pathway, but not 5-HT3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic targets and signaling mechanisms of ondansetron in the treatment of critical illness in the ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ondansetron attenuates hepatic injury via p38 MAPK-dependent pathway in a rat haemorrhagic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. ondansetron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacology of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic administration of ondansetron (GR38032F), a selective 5-HT3 receptor antagonist, on monoamine metabolism in mesolimbic and nigrostriatal dopaminergic neurons and on striatal D2-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Ondansetron Hydrochloride HPLC Method Development: A Technical Support Center
Welcome to the Technical Support Center for Ondansetron (B39145) Hydrochloride HPLC method development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of Ondansetron Hydrochloride.
Issue 1: Poor Peak Shape - Tailing Peak
Q1: My ondansetron peak is showing significant tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing for ondansetron, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.[1][2][3][4][5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For a basic compound like ondansetron, a pH of around 2.5 to 4.5 is often effective at protonating the molecule and minimizing interactions with silanols. Conversely, a pH above 7 will ensure the silanols are deprotonated, but this can be harsh on silica (B1680970) columns. Using a buffer is crucial to maintain a stable pH.[4]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing the tailing of the ondansetron peak.
-
Column Selection:
-
End-capped Columns: Utilize a well-end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.
-
Alternate Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a porous graphitic carbon (PGC) column, which are more inert and less prone to secondary interactions.[6]
-
-
Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try diluting your sample to see if the peak shape improves.[4][5]
-
Guard Column: A guard column can help by adsorbing any strongly retained impurities from the sample that might contribute to peak shape distortion.[1]
Issue 2: Poor Peak Shape - Fronting Peak
Q2: I am observing a fronting peak for ondansetron. What could be the cause and what is the solution?
A2: Peak fronting is less common than tailing but can occur due to several factors.
Troubleshooting Steps:
-
Sample Overload: Injecting too much sample volume or a sample that is too concentrated can lead to peak fronting.[7][8][9] Reduce the injection volume or dilute the sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7][8] Whenever possible, dissolve the sample in the mobile phase.
-
Column Collapse: A physical collapse of the column bed at the inlet can cause peak fronting. This is often accompanied by a sudden decrease in retention time.[7][10] If you suspect this, replacing the column is the best solution.
-
Low Temperature: In some cases, especially in gas chromatography, low column temperature can cause fronting. While less common in HPLC, ensure your column oven is set to a stable and appropriate temperature (e.g., 30-40°C).[9]
Issue 3: Inconsistent Retention Times
Q3: The retention time for my ondansetron peak is shifting between injections. How can I stabilize it?
A3: Drifting retention times can be caused by several factors related to the HPLC system and the mobile phase.[1]
Troubleshooting Steps:
-
Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A slow drift in retention time can indicate that the column chemistry is still equilibrating with the mobile phase.
-
Mobile Phase Preparation:
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Ensure your mobile phase is properly degassed.
-
Composition: If using a multi-component mobile phase, ensure it is accurately prepared and well-mixed. For gradient elution, check the pump's proportioning valves.
-
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can deliver an inconsistent flow rate.
-
Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
pH Instability: If the mobile phase pH is not stable, the ionization state of ondansetron can change, leading to shifts in retention time. Use a suitable buffer at an appropriate concentration.[4]
Experimental Protocols & Data
Example HPLC Method Parameters for this compound
The following table summarizes typical experimental conditions found in validated HPLC methods for this compound analysis. These can serve as a starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[11] | C18 (150 x 4.6 mm, 3.5 µm)[12] | Porous Graphitic Carbon (100 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid in Water (25:75 v/v)[11] | Methanol: 10 mM Ammonium Formate pH 3.0 (Gradient)[12] | Acetonitrile: Water with 0.1% TFA (90:10 v/v)[6] |
| Flow Rate | 1.0 mL/min[11] | 0.6 mL/min[12] | 1.5 mL/min[6] |
| Detection (UV) | 314 nm[11] | Not Specified[12] | 216 nm[6] |
| Column Temp. | Ambient | Not Specified | 50°C[6] |
Forced Degradation Study Protocol
A stability-indicating method must be able to resolve ondansetron from its degradation products. A forced degradation study is essential for this purpose.
-
Acid Hydrolysis: Reflux 1 mg/mL of ondansetron in 0.1 M HCl at 80°C for 20 minutes. Cool and neutralize with NaOH.[13]
-
Base Hydrolysis: Reflux 1 mg/mL of ondansetron in 0.1 M NaOH at 80°C for a specified time. Cool and neutralize with HCl.
-
Oxidative Degradation: Treat 1 mg/mL of ondansetron with 3-10% hydrogen peroxide at room temperature for a specified time.[14]
-
Thermal Degradation: Expose solid ondansetron powder to dry heat (e.g., 60-80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of ondansetron to UV light (e.g., 254 nm) or sunlight for a specified duration.
After each stress condition, dilute the sample appropriately with the mobile phase and inject it into the HPLC system to check for the formation of degradation peaks and their resolution from the parent drug peak.
Visualizations
General HPLC Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common HPLC issues.
Caption: A logical workflow for systematic HPLC troubleshooting.
Decision Tree for Ondansetron Peak Tailing
This diagram provides a decision-making process for addressing peak tailing issues with ondansetron.
Caption: A decision tree for troubleshooting ondansetron peak tailing.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nano-ntp.com [nano-ntp.com]
- 12. Selective separation and characterization of the stress degradation products of this compound by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchps.com [jchps.com]
- 14. mdpi.com [mdpi.com]
Ondansetron Hydrochloride Solutions: A Technical Support Guide to pH-Dependent Stability
Welcome to the Technical Support Center for Ondansetron (B39145) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on managing the pH-dependent stability of Ondansetron Hydrochloride (HCl) solutions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing Ondansetron HCl solutions?
Ondansetron HCl exhibits its greatest stability in acidic to neutral solutions. While specific ranges can vary slightly based on the buffer and solvent system, a pH range of 3.0 to 7.0 is generally recommended for short-term storage and experimental use. The commercial injection formulation often has a pH between 3.3 and 4.0.
Q2: What happens to Ondansetron HCl solutions at high pH?
Ondansetron HCl is known to undergo significant degradation in alkaline (basic) conditions.[1][2] This degradation can lead to a loss of potency and the formation of various degradation products. It is critical to avoid exposing Ondansetron HCl solutions to basic environments.
Q3: Is Ondansetron HCl sensitive to light?
Yes, Ondansetron HCl is susceptible to photolytic degradation.[1][2] It is recommended to protect solutions from light during storage and experimentation to prevent the formation of photodegradation products. Studies have shown that while the drug may change color from white to light brown upon exposure to fluorescent light, significant degradation may not always be detected by HPLC, though it is still a critical factor to control.
Q4: How does temperature affect the stability of Ondansetron HCl solutions?
Ondansetron HCl is relatively stable under thermal stress.[1][2][3] Forced degradation studies where solutions were heated to 80°C showed minimal thermal degradation.[3] However, for long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize any potential degradation.[4][5][6][7][8] Solutions have been shown to be stable for up to three months at -20°C, followed by 14 days at 5°C and 48 hours at 25°C.[4][5]
Q5: What are the common degradation products of Ondansetron HCl?
Under stress conditions such as basic hydrolysis and photolysis, several degradation products can be formed.[1][2] Characterization studies have identified multiple degradation products, with "Impurity D" being a notable degradant formed under alkaline hydrolysis.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of potency in my Ondansetron HCl solution. | 1. Incorrect pH: The pH of the solution may have shifted to the alkaline range. 2. Light Exposure: The solution may have been exposed to light for an extended period. 3. Incompatible Excipients: Components in your formulation may be reacting with the Ondansetron HCl. | 1. Verify the pH of your solution and adjust to the optimal range (pH 3.0-7.0) using appropriate buffers. 2. Always store and handle solutions in light-protected containers (e.g., amber vials). 3. Review the compatibility of all excipients. Consider performing a compatibility study. |
| Visible precipitation or color change in the solution. | 1. pH Incompatibility with other drugs: Mixing Ondansetron HCl with drugs that require a high pH for stability can cause precipitation.[7][8][10] 2. Solubility Issues: The concentration of Ondansetron HCl may exceed its solubility at a given pH. Ondansetron HCl has pH-dependent solubility, with higher solubility at lower pH.[11] 3. Degradation: Color change (e.g., to light brown) can indicate photodegradation. | 1. Check the pH requirements of all drugs in an admixture. Avoid mixing with alkaline drugs. 2. Ensure the drug concentration is within the solubility limits for your solution's pH. The solubility is significantly lower at pH 6.8 compared to pH 1.2.[11] 3. If a color change is observed, the solution should be discarded and prepared fresh, ensuring light protection. |
| Inconsistent results in my stability-indicating HPLC assay. | 1. Inadequate Chromatographic Separation: The HPLC method may not be effectively separating Ondansetron from its degradation products. 2. Improper Sample Preparation: Neutralization of samples after acidic or basic stress may be incomplete. | 1. Optimize the HPLC method. A validated stability-indicating method is crucial. Refer to the experimental protocols below for a starting point. 2. Ensure complete neutralization of the sample before injection to avoid peak distortion and column damage. |
Data on Ondansetron HCl Forced Degradation
The following table summarizes the degradation of Ondansetron HCl under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 20 min | ~4.16% | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C | ~3.07% | [3] |
| Alkaline Hydrolysis | 1 M NaOH at 80°C for 30 hours | Significant, yielding Impurity D at 33.9% area | [9] |
| Oxidative | 30% H₂O₂ at 80°C | ~2.18% | [3] |
| Thermal | 80°C for 3 hours | ~3.82% | [3] |
| Photolytic | UV/Fluorescent Light | ~3.29% | [3] |
Note: The extent of degradation can vary based on the exact experimental conditions (duration, temperature, reagent concentration).
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a stability-indicating RP-HPLC method for the analysis of Ondansetron HCl.
-
Instrumentation: Shimadzu HPLC system with a PDA detector or equivalent.[3]
-
Column: Agilent extended C18 column (or equivalent).[3]
-
Mobile Phase: A mixture of methanol (B129727) and Tetra Butyl Ammonium (B1175870) Hydrogen Sulphate (TBAHS) buffer (e.g., 35:65% v/v).[3] Another option is 10 mM ammonium formate (B1220265) (pH 3.0) and methanol in a gradient elution.[1][2]
-
Detection Wavelength: 305 nm.[3]
-
Standard Solution Preparation: Prepare a stock solution of Ondansetron HCl in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentration for creating a calibration curve.
-
Sample Preparation for Forced Degradation:
-
Acidic: Reflux 1 mg/mL of Ondansetron HCl with 0.1 M HCl at 80°C for 20 minutes. Cool and neutralize with NaOH.[3]
-
Alkaline: Use 0.1 N NaOH at 80°C. Cool and neutralize with HCl.[3]
-
Oxidative: Use 30% H₂O₂ at 80°C.[3]
-
Thermal: Heat the solution at 80°C for 3 hours.[3]
-
Photolytic: Expose the solution to UV light.
-
Protocol 2: Visual Inspection and pH Measurement
A simple yet crucial part of stability testing involves visual inspection and pH measurement.
-
Visual Inspection: At each time point, visually inspect the solutions for any signs of color change, cloudiness, or precipitation against a black and white background.[4][5]
-
pH Measurement: Use a calibrated pH meter to measure the pH of the solution at each test interval to monitor for any significant changes.[4][5]
Visualizations
Caption: Ondansetron HCl Degradation Pathways under Stress.
Caption: Experimental Workflow for Ondansetron HCl Stability Testing.
Caption: Troubleshooting Logic for Ondansetron HCl Degradation.
References
- 1. Selective separation and characterization of the stress degradation products of this compound by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. Stability of this compound in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of ondansetron stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stability of this compound with other drugs in admixtures via parenteral; a review [redalyc.org]
- 8. Chemical stability of this compound with other drugs in admixtures via parenteral; a review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sefh.es [sefh.es]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Ondansetron Hydrochloride Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential interference of Ondansetron (B39145) Hydrochloride in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Ondansetron Hydrochloride and its primary mechanism of action?
Ondansetron is a selective serotonin (B10506) 5-HT3 receptor antagonist.[1] Its primary function is to block the action of serotonin (5-HT) at 5-HT3 receptors, which are located on vagal nerve terminals and in the chemoreceptor trigger zone of the brain.[1] This action makes it a potent antiemetic, commonly used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.
Q2: Can Ondansetron interfere with enzymatic assays?
Yes, there is documented evidence of Ondansetron interfering with specific enzymatic assays. A notable example is its inhibitory effect on cholinesterases.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: In vitro studies have demonstrated that Ondansetron can act as an inhibitor of both AChE and BChE.[2] This inhibition is non-competitive for AChE and of a mixed type for BChE.[2] Researchers using these enzymes in their experiments should be aware of this potential confounding factor.
Q3: How might Ondansetron affect immunoassay results, such as ELISA?
While direct analytical interference (e.g., cross-reactivity leading to false positives or negatives) has not been widely reported for Ondansetron in common immunoassays, its biological activity can lead to misinterpretation of results.
-
Modulation of Inflammatory Markers: Studies have shown that Ondansetron can reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in stimulated neutrophils.[3][4] It can also decrease the levels of neutrophil elastase (NE) and myeloperoxidase (MPO).[3][4] If the experimental design involves measuring these markers after treatment with Ondansetron, a decrease in their levels is likely a true biological effect of the drug and not an artifact of assay interference.
Q4: Is there known interference of Ondansetron with common protein or DNA/RNA quantification assays?
Currently, there is no specific, widely-cited evidence of Ondansetron directly interfering with standard protein quantification methods like the Bradford or Bicinchoninic Acid (BCA) assays, nor with common DNA/RNA quantification assays. However, as with any small molecule, it is prudent to run appropriate controls to rule out potential interference.
Q5: Could Ondansetron impact the results of cell-based assays?
Yes, given its biological activity, Ondansetron could potentially influence the outcomes of cell-based assays.
-
Signaling Pathway Modulation: Ondansetron has been shown to affect signaling pathways, including those involving inositol (B14025) trisphosphate (IP3) and mitogen-activated protein (MAP) kinases.[4] Therefore, in cell-based assays designed to measure endpoints related to these pathways, Ondansetron may produce a genuine biological response.
-
Cell Viability and Proliferation: While not a primary cytotoxic agent, any compound that interacts with cellular signaling pathways could potentially have downstream effects on cell viability and proliferation. It is crucial to include appropriate vehicle controls in such experiments to distinguish a true biological effect from assay interference.
Troubleshooting Guides
Issue 1: Unexpected Inhibition in an Enzymatic Assay
Symptoms:
-
Reduced enzyme activity in the presence of Ondansetron.
-
Non-linear reaction kinetics.
Possible Cause:
-
Direct inhibition of the enzyme by Ondansetron, as demonstrated with acetylcholinesterase and butyrylcholinesterase.[2]
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected enzyme inhibition.
-
Confirm Ondansetron Concentration: Verify the final concentration of Ondansetron in your assay.
-
Run a Dose-Response Experiment: Test a range of Ondansetron concentrations to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Perform Kinetic Analysis: Conduct kinetic studies by varying the substrate concentration in the presence of a fixed concentration of Ondansetron. Plotting the data using methods like the Lineweaver-Burk plot can help determine the mechanism of inhibition.[2]
-
Consult Literature: Check for published data on Ondansetron's effect on your specific enzyme or similar enzymes.
-
Alternative Assays: If the interference is significant and cannot be accounted for, consider using an alternative assay with a different detection method or a different enzyme from another source.
Issue 2: Altered Cytokine Levels in an Immunoassay
Symptoms:
-
Lower than expected levels of inflammatory cytokines (e.g., IL-6, TNF-α) in samples treated with Ondansetron.
Possible Cause:
-
A true biological effect of Ondansetron, which has anti-inflammatory properties and can suppress the production of these cytokines.[3][4]
Troubleshooting Steps:
Caption: Troubleshooting logic for altered immunoassay results.
-
Review Experimental Context: Determine if the purpose of the experiment was to measure the effect of Ondansetron on cytokine production. If so, the observed change is likely the result you are looking for.
-
Spike and Recovery Control: To rule out analytical interference, spike a known amount of the cytokine into a sample matrix containing Ondansetron at the concentration used in your experiment. If you can recover the spiked amount, direct assay interference is unlikely.
-
Sample Dilution: If analytical interference is suspected, serially diluting the sample may help mitigate the effect. However, ensure the analyte concentration remains within the detection range of the assay.
-
Alternative Assay: If interference persists and is problematic, consider using an ELISA kit from a different manufacturer that utilizes different antibodies, or an alternative quantification method such as a multiplex bead-based assay.
Quantitative Data Summary
The following table summarizes the known inhibitory effects of Ondansetron on cholinesterase activity.
| Enzyme | Inhibition Type | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Non-competitive | 33 µM | [2] |
| Butyrylcholinesterase (BChE) | Mixed | 2.5 µM | [2] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized version based on the method used to demonstrate Ondansetron's inhibitory activity.
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylcholinesterase (AChE) enzyme
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a working solution of AChE in the phosphate buffer. The optimal concentration should be determined empirically.
-
Prepare a series of dilutions of Ondansetron in the appropriate solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to each well.
-
Add the Ondansetron solution (or vehicle control) to the appropriate wells.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Incubate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Plot the percentage of inhibition versus the logarithm of the Ondansetron concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for AChE inhibition assay.
Signaling Pathway Diagram
Ondansetron has been shown to have effects on inflammatory signaling pathways. The diagram below illustrates a simplified representation of a potential mechanism of action related to its anti-inflammatory effects observed in neutrophils.
Caption: Potential anti-inflammatory signaling pathway of Ondansetron.
References
- 1. ClinPGx [clinpgx.org]
- 2. In silico and in vitro studies confirm Ondansetron as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic targets and signaling mechanisms of ondansetron in the treatment of critical illness in the ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic targets and signaling mechanisms of ondansetron in the treatment of critical illness in the ICU - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve Ondansetron Hydrochloride bioavailability in animal models
Welcome to the technical support center for researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding strategies to improve the bioavailability of Ondansetron (B39145) Hydrochloride in animal models.
General FAQs
Q1: What is the typical oral bioavailability of Ondansetron Hydrochloride, and why is it limited?
This compound is generally well-absorbed from the gastrointestinal tract after oral administration. However, it is subject to significant first-pass metabolism in the liver, which reduces its systemic bioavailability to approximately 60% in humans.[1][2] This pre-systemic elimination is the primary reason for its incomplete bioavailability. In animal models like rats, the oral bioavailability can be even lower, with studies indicating extensive hepatic and intestinal first-pass effects.[3]
Q2: Which metabolic pathways are responsible for the first-pass metabolism of Ondansetron?
Ondansetron is predominantly cleared from circulation through hepatic metabolism involving multiple enzymatic pathways.[4] The primary process is hydroxylation on the indole (B1671886) ring, followed by glucuronide or sulfate (B86663) conjugation.[5] Cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2D6, are involved in its metabolism.[1][5] Genetic variations in these enzymes, especially CYP2D6, can lead to inter-individual differences in pharmacokinetics.[1]
Q3: What are the main strategies to improve the systemic exposure of Ondansetron in animal experiments?
There are two primary approaches to enhance the bioavailability of Ondansetron:
-
Advanced Formulation Strategies: Developing novel oral drug delivery systems that can enhance solubility, dissolution, and potentially bypass first-pass metabolism by promoting lymphatic absorption. Examples include microemulsions, nanoparticles, and self-nanoemulsifying drug delivery systems (SNEDDS).[6][7][8]
-
Alternative Routes of Administration: Utilizing administration routes that avoid the gastrointestinal tract and the liver's first-pass effect. Promising routes include intranasal, transdermal, and sublingual delivery.[9][10][11]
Formulation Strategies & Troubleshooting
Q4: We are developing a nano-formulation for oral delivery but see no significant improvement in bioavailability in our rat model. What could be the issue?
Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Physicochemical Stability: Have you confirmed the particle size, zeta potential, and drug entrapment efficiency of the nanoparticles post-administration? The harsh environment of the GI tract can lead to aggregation or premature drug release.
-
Release Kinetics: Ensure the in vitro release profile shows a sustained and complete release. A burst release in the stomach followed by precipitation in the higher pH of the intestine is a known issue for Ondansetron, which has pH-dependent solubility.[12]
-
Mucoadhesion: Is your formulation designed to interact with the intestinal mucosa? Enhancing residence time in the absorptive regions of the intestine can improve uptake.
-
Lymphatic Uptake: Formulations with lipids like solid self-nanoemulsifying granules (SSNEGs) are designed to enhance lymphatic absorption, thus avoiding the portal circulation to the liver.[8] Verify that your formulation's components facilitate this pathway.
Alternative Administration Routes
Q5: Which alternative administration route shows the most promise for bypassing first-pass metabolism in animal models?
Both intranasal and transdermal routes have demonstrated significant potential in animal models for enhancing Ondansetron bioavailability by avoiding the GI tract and first-pass metabolism.
-
Intranasal Delivery: Studies in rats have shown that Ondansetron is rapidly and completely absorbed through the nasal mucosa, with plasma concentration profiles comparable to intravenous administration.[9][13][14] In rabbits, mucoadhesive microspheres for nasal delivery significantly enhanced bioavailability compared to the oral route.[10][15]
-
Transdermal Delivery: A study using an invasomes gel formulation in rats demonstrated that the relative bioavailability was 2.9 times higher than that of an oral solution.[11][16] Nanoparticle-based transdermal systems have also been developed to provide controlled release and bypass first-pass effects.[7][17]
Q6: We are attempting an intranasal study in rats but are getting highly variable results. What should we check?
High variability in intranasal administration studies can often be traced to experimental technique and formulation properties.
-
Administration Technique: Ensure a consistent and precise delivery of the formulation to the nasal cavity. A specialized surgical procedure to seal the esophagus can prevent the solution from being swallowed, which would lead to oral absorption and confound the results.[9][13]
-
Formulation Properties: The formulation must be suitable for nasal delivery. Mucoadhesive formulations, such as those using natural polymers or gellan gum, can increase residence time in the nasal cavity, allowing for more complete absorption.[10][18]
-
Nasal Irritation: Conduct histopathological studies to ensure the formulation is not causing damage to the nasal mucosa, which could affect absorption and animal welfare.[10]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from various studies in animal models, comparing standard oral administration with enhanced delivery strategies.
Table 1: Pharmacokinetics of Ondansetron in Rats Following Oral vs. Novel Formulations
| Formulation/Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference(s) |
| Oral Solution | 0.28 mg | 58 ± 3.4 | 2 ± 0.2 | 246.25 ± 47.6 | 100% (Reference) | [11] |
| Transdermal Invasomes Gel | 0.1652 mg | 36 ± 2.9 | 5 ± 0.5 | 390.5 ± 5.2 | ~290% | [11][16] |
| Oral SSNEGs | 8 mg/kg | 215.3 ± 23.4 | 1.5 ± 0.3 | 1145.2 ± 132.7 | 534% (vs. pure drug) | [8] |
| Intranasal Solution | 1 mg/kg | ~150 | ~0.17 | Comparable to IV | ~100% (Absolute) | [9][13][14] |
Table 2: Pharmacokinetics of Ondansetron in Rabbits (Oral vs. Intranasal)
| Formulation/Route | Dose | AUC₀₋₃₀₀ (ng·h/mL) | Relative Bioavailability (%) | Reference(s) |
| Oral Solution | 2 mg/kg | 22.46 ± 3.46 | 34.24 ± 2.89% | [15] |
| Intranasal Mucoadhesive Microspheres | 2 mg/kg | 40.08 ± 2.48 | 58.65 ± 4.54% | [15] |
Experimental Protocols & Visualizations
Experimental Workflow: Bioavailability Assessment
The following diagram outlines a typical experimental workflow for assessing a novel Ondansetron formulation in an animal model.
Caption: Workflow for development and evaluation of novel Ondansetron formulations.
Protocol: Nanoparticle Formulation by Nanoprecipitation
This protocol describes a common method for preparing this compound-loaded nanoparticles using Eudragit® polymers.[7][19]
-
Organic Phase Preparation: Dissolve a specific amount of Ondansetron HCl and the chosen polymer (e.g., Eudragit® RS100) in a suitable organic solvent like ethanol (B145695) or acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer or surfactant (e.g., Poloxamer 188) to prevent particle aggregation.
-
Nanoprecipitation: Inject the organic phase slowly into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification & Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove un-entrapped drug and excess surfactant, followed by washing and resuspension. The final product can be lyophilized for long-term storage.
Mechanism: Bypassing First-Pass Metabolism
This diagram illustrates how alternative delivery routes circumvent the extensive first-pass hepatic metabolism that limits the bioavailability of orally administered Ondansetron.
Caption: Comparison of metabolic pathways for oral vs. alternative drug delivery routes.
Protocol: Intranasal Administration in a Rat Model
This protocol is adapted from studies demonstrating high bioavailability of Ondansetron via the nasal route.[9][13]
-
Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats. Perform a surgical procedure to expose the trachea and insert a polyethylene (B3416737) tube into the esophagus, ligating it to prevent the drug solution from being swallowed. This step is critical for accurate results.
-
Drug Administration: Using a micropipette or a microsyringe, instill a precise volume of the Ondansetron formulation (e.g., 1 mg/kg) into the rat's nasal cavity.
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 120 minutes) from a cannulated femoral or jugular vein.
-
Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of Ondansetron in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the plasma concentration versus time and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Compare the AUC from the intranasal route to the AUC from an intravenous administration to determine the absolute bioavailability.
Troubleshooting Logic
If you encounter unexpectedly low bioavailability, use the following decision tree to diagnose potential issues in your experimental setup.
Caption: A troubleshooting decision tree for low bioavailability experimental results.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijddr.in [ijddr.in]
- 5. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Development of solid self-nanoemulsifying granules (SSNEGs) of this compound with enhanced bioavailability potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nasal absorption of ondansetron in rats: an alternative route of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability enhancement of ondansetron after nasal administration of Caesalpinia pulcherrima-based microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Formulation and Evaluation of Ondansetron HCl Nanoparticles for Transdermal Delivery | Semantic Scholar [semanticscholar.org]
- 18. Nasal administration of ondansetron using a novel microspheres delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Ondansetron Hydrochloride Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Ondansetron (B39145) Hydrochloride stock solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ondansetron Hydrochloride stock solutions?
A1: For high concentration stock solutions, it is recommended to use organic solvents such as DMSO, ethanol, or dimethylformamide (DMF).[1] this compound has significantly higher solubility in these solvents compared to aqueous buffers.[1] For subsequent dilution into aqueous experimental media, a stock solution in DMSO is often preferred.
Q2: Why is my this compound precipitating when I dilute it in my aqueous buffer?
A2: Precipitation upon dilution in aqueous buffers is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, especially at neutral to alkaline pH.[1][2]
-
pH-Dependent Solubility: As a weak base with a pKa of 7.4, the solubility of this compound decreases as the pH of the solution increases.[3][4] In alkaline solutions, the un-ionized form of the drug is less soluble and may precipitate.
-
Insufficient Initial Dissolution: If the compound is not fully dissolved in the initial organic solvent, it will readily precipitate upon the addition of a non-solvent like an aqueous buffer.
-
Concentration Exceeding Solubility Limit: The final concentration in the aqueous buffer may exceed its solubility limit, leading to precipitation.
Q3: What is the optimal pH for maintaining this compound in solution?
A3: Acidic to slightly acidic conditions are optimal for maintaining this compound in an aqueous solution. The commercial injectable formulations are typically buffered to a pH between 3.3 and 4.0. It is stable in buffered aqueous solutions at pH 5.0.[5] Its solubility is significantly higher at lower pH values.[1][3]
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, solid this compound should be stored at -20°C.[1] Stock solutions in organic solvents like DMSO can be stored at -20°C for extended periods, though it is best practice to aliquot them to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
Problem: Precipitation observed immediately upon adding the stock solution to the aqueous buffer.
| Possible Cause | Suggested Solution |
| High Final Concentration | Decrease the final concentration of this compound in your working solution. |
| pH of the Aqueous Buffer | Ensure the pH of your final aqueous solution is acidic to neutral (ideally below 7.0). Consider using a buffer system that maintains a slightly acidic pH. |
| Inadequate Mixing | When diluting the stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Temperature Effects | Ensure both the stock solution and the aqueous buffer are at room temperature before mixing. |
Problem: The stock solution appears cloudy or contains visible particles.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | Ensure the this compound is completely dissolved in the organic solvent before any dilution. Gentle warming (to no more than 40°C) and vortexing can aid dissolution in the initial solvent. |
| Contamination | Use high-purity solvents and sterile techniques to prevent contamination that could act as nucleation sites for precipitation. |
| Degradation | Protect stock solutions from light and store them at the recommended temperature to prevent degradation, which can lead to the formation of less soluble byproducts. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 | [1] |
| Dimethylformamide (DMF) | ~10 | [1] |
| Ethanol | ~0.5 | [1] |
| Water | ~36.1 (at 32°C) | [5] |
| Propylene Glycol | ~283 (at 32°C) | [5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 | [1] |
Table 2: Aqueous Solubility of this compound at Different pH Values
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 23.3 | [3] |
| 2.0 | 28.57 | [1] |
| 3.0 | 23.53 | [1] |
| 6.0 | 20.00 | [1] |
| 6.8 | 0.036 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 329.8 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.3 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH < 7.0)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, HEPES), pH adjusted to < 7.0
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Bring the 10 mM this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the appropriate volume of the 10 mM stock solution dropwise. For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of the buffer.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous dilutions for more than a day.[1]
Visualizations
Caption: Troubleshooting workflow for Ondansetron HCl precipitation.
Caption: Mechanism of action of Ondansetron at the 5-HT3 receptor.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Effect of pH on in vitro permeation of this compound across porcine buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Physicochemical Stability of this compound in Various Vehicles -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
Ondansetron Hydrochloride Degradation Product Analysis by HPLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Ondansetron Hydrochloride and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and basic), oxidation, and photolysis.[1][2] Under basic hydrolytic and photolytic stress conditions, significant degradation has been observed.[2] It is relatively stable under neutral, acidic, thermal, and oxidative stress conditions.[2]
Q2: What are the known impurities and degradation products of Ondansetron?
A2: Several related compounds, impurities, and degradation products of Ondansetron have been identified. Some of the key impurities mentioned in pharmacopeias and literature include:
-
Impurity A: (3RS)-3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[3]
-
Impurity C: 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[3]
-
Impurity D: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one[4]
-
Process-related impurities: Imidazole (B134444) and 2-methyl imidazole are potential mutagenic impurities that can be introduced during the synthesis process.
Forced degradation studies have led to the characterization of several degradation products, with five major products identified under stress conditions such as base hydrolysis and photolysis.[2]
Q3: Which type of HPLC column is most suitable for Ondansetron and its degradation products analysis?
A3: Reversed-phase (RP) HPLC columns are predominantly used for the analysis of Ondansetron and its impurities. The most frequently cited stationary phase is C18.[2][5][6] Other stationary phases like Cyano (CN) have also been successfully employed for the separation of Ondansetron and its related compounds.[3][4][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Ondansetron and degradation peaks | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all compounds effectively.[2] |
| Incorrect pH of the mobile phase buffer. | Adjust the pH of the buffer. For Ondansetron, which is a basic compound, a slightly acidic pH (e.g., pH 3.0-5.4) can improve peak shape and resolution.[2][8] | |
| Inadequate column efficiency. | Ensure the column is properly conditioned. If the column is old or has been used extensively, consider replacing it. | |
| Peak tailing for the Ondansetron peak | Secondary interactions with residual silanols on the silica-based column. | Use a mobile phase with an appropriate ionic strength and pH to minimize silanol (B1196071) interactions. Adding a competing base, like triethylamine, to the mobile phase can also help. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump that delivers a consistent flow. |
| Temperature variations. | Use a column oven to maintain a constant temperature throughout the analysis.[7] | |
| Ghost peaks appearing in the chromatogram | Contamination in the mobile phase, diluent, or sample. | Use high-purity solvents and freshly prepared solutions. Filter all solutions before use. |
| Carryover from previous injections. | Implement a robust needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Low sensitivity or poor peak response | Incorrect detection wavelength. | The maximum UV absorbance for Ondansetron is typically around 216 nm, 246 nm, or 314 nm. Verify the optimal wavelength for your specific analysis.[3][5][9] |
| The sample concentration is too low. | Increase the concentration of the sample, if possible, or increase the injection volume. | |
| Detector lamp issue. | Check the detector lamp's energy output and replace it if necessary. |
Experimental Protocols
Example 1: Stability-Indicating RP-HPLC Method
This method is designed for the estimation of Ondansetron in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: Waters Xterra C18 (150 x 4.6 mm id, 3.5 μm).[2]
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) (pH 3.0)
-
B: Methanol
-
-
Elution Mode: Gradient[2]
-
Flow Rate: 0.6 mL/min[2]
-
Detection Wavelength: 216 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Example 2: Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Reflux 1 mg/mL of Ondansetron in 0.1 M HCl at 80°C for 20 minutes. Cool and neutralize with 0.1 M NaOH.[1]
-
Alkaline Hydrolysis: Reflux 1 mg/mL of Ondansetron in 0.1 M NaOH at 80°C for 20 minutes. Cool and neutralize with 0.1 M HCl.[1]
-
Oxidative Degradation: Treat 1 mg/mL of Ondansetron with 30% H2O2 at 80°C.[1]
-
Thermal Degradation: Expose the solid drug to heat at 80°C for 3 hours.[1]
-
Photolytic Degradation: Expose a solution of the drug to sunlight for 24 hours.[5]
Visualizations
HPLC Analysis Workflow
Caption: A typical workflow for the analysis of Ondansetron and its degradation products using HPLC.
Simplified Ondansetron Degradation Pathway
Caption: A simplified representation of Ondansetron degradation under various stress conditions.
References
- 1. jchps.com [jchps.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Identification and Determination of Seven Impurities in this compound [journal11.magtechjournal.com]
- 8. revmedchir.ro [revmedchir.ro]
- 9. nano-ntp.com [nano-ntp.com]
Impact of different salt forms of Ondansetron on experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of different Ondansetron (B39145) salt forms on experimental outcomes. The following troubleshooting guides and FAQs address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of Ondansetron available for research?
Ondansetron is a weakly basic drug and is most commonly available as its free base or as a salt. The choice of form is critical as it dictates the compound's physicochemical properties. The primary forms encountered in research are:
-
Ondansetron Hydrochloride Dihydrate: The most common and commercially marketed form. It is a white crystalline solid.[1][2]
-
This compound: The anhydrous salt form.[3]
-
Other experimental salts: Researchers have also synthesized and studied other salt forms like hydrobromide (HBr) and hydroiodide (HI) to evaluate their properties.[5][6]
Distinct Chemical Abstracts Service (CAS) numbers are assigned to each form, and it is crucial to record the specific CAS number to ensure experimental reproducibility.[7]
Q2: How do the physicochemical properties of Ondansetron salt forms differ?
The salt form significantly alters properties like solubility, stability, and hygroscopicity, which can directly impact experimental outcomes.[8][9] The hydrochloride salt is generally used to improve the aqueous solubility of the weakly basic parent drug.[10]
Table 1: Comparison of Physicochemical Properties of Ondansetron Forms
| Property | Ondansetron (Base) | This compound Dihydrate | This compound (Anhydrous) | Notes |
|---|---|---|---|---|
| Appearance | Crystalline solid[4] | White to off-white crystalline powder[1][11] | Crystalline solid[12] | Visual identification is insufficient; always confirm by CAS number. |
| Molecular Weight | 293.4 g/mol [13] | 365.86 g/mol [13][14] | 329.8 g/mol [12] | The difference in molecular weight is critical for calculating molar concentrations. |
| Melting Point | 231-232 °C[1][4] | 178.5-179.5 °C[1][11] | Not consistently reported; may be unstable. | A significant difference can be used for material identification. |
| Aqueous Solubility | Sparingly soluble / Poorly soluble[4][15] | Sparingly soluble; ~25 mg/mL in water[11][13] | Sparingly soluble in aqueous buffers[12] | Solubility is pH-dependent. The hydrochloride salt is significantly more soluble at acidic pH.[13] |
| Solubility in Organic Solvents | Data not specified | Soluble in methanol; sparingly in alcohol[11][13] | Soluble in DMSO (~20 mg/mL) and DMF (~10 mg/mL); sparingly in ethanol (B145695) (~0.5 mg/mL)[12] | Important for preparing high-concentration stock solutions. |
| Stability | Data not specified | Stable under recommended storage conditions.[4] | Unstable at room environment; difficult to isolate.[5] | The dihydrate form offers superior handling and storage stability. |
| Hygroscopicity | Data not specified | Stable at ambient humidity. | Anhydrate forms are generally unstable and can convert to hydrates depending on relative humidity (RH).[5] | High hygroscopicity can lead to inaccurate weighing and degradation. |
Q3: Which Ondansetron form is best for in vitro vs. in vivo experiments?
The choice depends entirely on the experimental design, particularly the vehicle and required concentration.
-
In Vitro Studies: For aqueous-based cell culture media or buffer systems, This compound Dihydrate is almost always preferred due to its higher aqueous solubility.[13][14] Using the base form may lead to precipitation in the media, causing inaccurate concentration and confounding results.
-
In Vivo Studies:
-
Oral Administration: this compound Dihydrate is typically used for oral formulations due to its favorable dissolution and absorption characteristics. The absolute bioavailability after oral administration is approximately 60%.[16][17]
-
Parenteral (IV/IP) Administration: Sterile, buffered solutions made from This compound Dihydrate are standard. The formulation pH is critical and is typically adjusted to between 3.3 and 4.0 to ensure solubility and stability.[18] An increase in pH above 5.7 can cause the precipitation of the free base.[18]
-
Q4: How does Ondansetron work? What is the signaling pathway involved?
Ondansetron is a highly selective serotonin (B10506) 5-HT3 receptor antagonist.[3][11] Its antiemetic effect is mediated by blocking serotonin receptors on neurons both centrally and peripherally.[3][16]
Mechanism of Action:
-
Chemotherapeutic agents or radiation can damage enterochromaffin cells in the small intestine, causing a massive release of serotonin (5-HT).[11]
-
This released serotonin activates 5-HT3 receptors located on the terminals of vagal afferent nerves.[11]
-
Activation of these peripheral nerves initiates a signal to the central nervous system, specifically to the chemoreceptor trigger zone (CTZ) in the area postrema and the vomiting center in the medulla oblongata, which induces the vomiting reflex.[1][3]
-
Ondansetron competitively blocks these 5-HT3 receptors, both on the peripheral vagal nerve terminals and centrally in the CTZ, thereby inhibiting the emetic signal.[3][11]
Troubleshooting Guide
Problem: I am seeing inconsistent results or poor efficacy in my experiments.
This is a common issue that can often be traced back to the specific form of Ondansetron used.
Possible Causes & Solutions:
-
Incorrect Molar Mass Calculation: Are you using the molecular weight of the base (293.4 g/mol ) when you are weighing out the hydrochloride dihydrate salt (365.86 g/mol )? This is a frequent error that leads to a ~20% lower final concentration than intended.
-
Solution: Always verify the exact salt form and use its corresponding molecular weight for all calculations.
-
-
Poor Solubility/Precipitation: Is the compound fully dissolved in your vehicle or medium? The base form is poorly soluble in aqueous solutions. Even with the hydrochloride salt, precipitation can occur if the pH is too high.[4][18]
-
Solution: Use the hydrochloride dihydrate salt for aqueous preparations. Ensure the pH of the final solution is below 5.7. If using a high concentration, consider preparing a stock solution in DMSO and then diluting it into your aqueous medium, but be mindful of the final DMSO concentration's effect on your experimental system.[12]
-
-
Compound Degradation: Are you using an anhydrous form that is not stored correctly? Anhydrous Ondansetron HCl is unstable and can absorb water from the atmosphere, changing its weight and potentially its properties.[5]
-
Solution: Use the more stable this compound Dihydrate. Store all forms protected from light in a cool, dry place as recommended by the supplier.[18]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Dihydrate
This protocol outlines the standard procedure for preparing a stock solution for use in most biological experiments.
Materials:
-
This compound Dihydrate (MW: 365.86 g/mol )
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of Ondansetron HCl dihydrate needed. For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 365.86 g/mol x 1000 mg/g = 3.66 mg
-
-
Weighing: Carefully weigh out 3.66 mg of Ondansetron HCl dihydrate using an analytical balance and transfer it to a 15 mL sterile conical tube.
-
Dissolution:
-
Add approximately 8 mL of sterile water or PBS to the tube.
-
Vortex vigorously for 1-2 minutes. The hydrochloride salt should dissolve readily in water.[14]
-
If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be used.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add water or PBS to bring the final volume to exactly 10.0 mL.
-
Sterilization & Storage:
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage (-20°C), stability should be verified. Aqueous solutions are not recommended to be stored for more than one day without stability data.[12]
-
Protocol 2: General Guideline for Assessing Compound Stability
If you suspect compound stability is an issue, a simple HPLC-based analysis can provide confirmation.
Objective: To determine the stability of an Ondansetron salt form in a specific experimental medium over time.
Methodology:
-
Preparation: Prepare the Ondansetron solution in your exact experimental medium (e.g., cell culture media, vehicle for in vivo study) at the final desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, quench any potential reaction (e.g., by dilution in mobile phase or freezing). Analyze by a validated HPLC-UV method to determine the initial peak area, which represents 100% concentration.
-
Incubation: Store the remaining solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2 for cell culture; room temperature on the benchtop for IV infusion).
-
Time-Point Sampling: At various time points relevant to your experiment's duration (e.g., 1h, 4h, 24h, 48h), withdraw additional aliquots.
-
Analysis: Analyze all samples by HPLC-UV. Compare the peak area of Ondansetron at each time point to the T=0 sample.
-
Interpretation: A decrease in the peak area of more than 5-10% over the experimental duration indicates significant degradation. The appearance of new peaks may suggest the formation of degradation products. This method can be used to compare the stability of different salt forms directly.[19][20]
References
- 1. Ondansetron | 99614-02-5 [chemicalbook.com]
- 2. This compound dihydrate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C18H20ClN3O | CID 68647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. aapharma.ca [aapharma.ca]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. This compound Dihydrate - LKT Labs [lktlabs.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. publications.ashp.org [publications.ashp.org]
- 19. sefh.es [sefh.es]
- 20. Chemical stability of this compound with other drugs in admixtures via parenteral; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ondansetron Hydrochloride Delivery to Central Nervous System Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing the delivery of Ondansetron (B39145) Hydrochloride to central nervous system (CNS) targets.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, in vitro testing, and in vivo evaluation of Ondansetron delivery systems for CNS targeting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Brain-to-Plasma Concentration Ratio | P-glycoprotein (P-gp) Efflux: Ondansetron is a known substrate for the P-gp efflux transporter at the blood-brain barrier (BBB), which actively removes the drug from the CNS.[1] | 1. Co-administration with P-gp Inhibitors: Use known P-gp inhibitors (e.g., verapamil, cyclosporine A) in your experimental model. 2. Nanoparticle Encapsulation: Formulate Ondansetron within nanoparticles to mask it from P-gp recognition. 3. Intranasal Delivery: Utilize the nose-to-brain pathway to bypass the BBB.[2][3][4][5][6] |
| Poor Aqueous Solubility of Ondansetron Formulation | pH-dependent Solubility: Ondansetron Hydrochloride's solubility is pH-dependent, with lower solubility in neutral pH buffers compared to acidic conditions.[7] | 1. pH Adjustment: Prepare formulations in a suitable acidic buffer (e.g., pH 5.0-6.0) if compatible with the intended delivery route. 2. Use of Solubilizers: Incorporate solubilizing agents such as cyclodextrins, polyethylene (B3416737) glycols (PEGs), or other co-solvents.[8][9][10] |
| Inconsistent In Vitro Drug Release Profile | Formulation Instability: The nanoparticle or other delivery system may be unstable, leading to premature drug release or aggregation.[7] | 1. Optimize Formulation Parameters: Re-evaluate polymer/lipid concentration, surfactant choice, and manufacturing process. 2. Stability Studies: Conduct stability studies at different temperatures and time points to ensure formulation integrity.[11] 3. Characterization: Thoroughly characterize the formulation for particle size, polydispersity index (PDI), and zeta potential.[12][13] |
| High Variability in In Vivo Efficacy Studies | Inadequate CNS Exposure: The dose of Ondansetron may be insufficient to overcome the BBB efflux and achieve therapeutic concentrations at the CNS target.[1][14] | 1. Dose-Escalation Studies: Perform dose-ranging studies to determine the optimal dose for CNS target engagement. Higher doses may be required to saturate the P-gp efflux.[1][14] 2. Alternative Delivery Routes: Explore intranasal or direct CNS administration routes.[2][13] |
| Nasal Formulation Irritation or Low Permeation | Excipient-related Toxicity: Certain permeation enhancers or excipients can cause nasal ciliotoxicity. | 1. Histological Evaluation: Assess the effect of the formulation on excised nasal mucosa.[13] 2. Optimize Enhancer Concentration: Use the minimum effective concentration of permeation enhancers. 3. Mucoadhesive Formulations: Incorporate mucoadhesive polymers like chitosan (B1678972) to increase residence time and improve absorption.[2][12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle for delivering Ondansetron to the CNS?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[15] While Ondansetron is permeable to the BBB, it is actively transported out of the brain by the P-glycoprotein (P-gp) efflux pump.[1] This results in significantly lower concentrations of Ondansetron in the cerebrospinal fluid (CSF) and brain tissue compared to plasma.[16][17][18][19]
Q2: How can I increase the concentration of Ondansetron in the brain?
A2: Several strategies can be employed to increase CNS concentrations of Ondansetron:
-
Higher Dosing: Using higher systemic doses of Ondansetron may help saturate the P-gp efflux pumps, allowing more drug to remain in the CNS.[1][14]
-
Nanoparticle-Based Delivery: Encapsulating Ondansetron in nanoparticles (e.g., chitosan nanoparticles, solid lipid nanoparticles) can help the drug evade P-gp recognition and cross the BBB.[2][12][13]
-
Intranasal Delivery: The intranasal route offers a non-invasive way to bypass the BBB and deliver drugs directly to the brain via the olfactory and trigeminal nerves.[3][4][5][6]
Q3: What are the key parameters to consider when formulating Ondansetron nanoparticles for CNS delivery?
A3: Key parameters for Ondansetron nanoparticle formulation include:
-
Particle Size: Generally, smaller nanoparticles (e.g., < 200 nm) are preferred for better tissue penetration.[12][20]
-
Zeta Potential: A positive zeta potential can enhance interaction with the negatively charged mucosal surfaces, which is beneficial for intranasal delivery.[12]
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of Ondansetron carried by the nanoparticles and should be maximized.[12][13]
-
In Vitro Release Profile: A biphasic release pattern with an initial burst followed by sustained release is often desirable.[12]
Q4: What in vitro models are suitable for assessing the BBB permeability of my Ondansetron formulation?
A4: Commonly used in vitro models include:
-
Cell-Based Models: Co-cultures of brain endothelial cells with astrocytes and pericytes (e.g., Caco-2, MDCK-MDR1) can simulate the BBB.
-
Excised Tissue Models: Using excised nasal mucosa from animals (e.g., goat, sheep) can be useful for evaluating permeation of intranasal formulations.[13]
Q5: Are there any stability concerns with this compound in solution?
A5: this compound in standard injectable solutions (5% dextrose or 0.9% sodium chloride) is generally stable for extended periods when stored at -20°C, 5°C, and 25°C.[11] However, the stability of your specific formulation should always be evaluated under your experimental conditions.
Experimental Protocols
Protocol 1: Formulation of Ondansetron-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (STPP)
-
Acetic Acid
-
Deionized water
Procedure:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.
-
Dissolve this compound in deionized water.
-
Add the Ondansetron solution to the chitosan solution and stir.
-
Prepare an STPP solution in deionized water.
-
Add the STPP solution dropwise to the chitosan-drug mixture under constant magnetic stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles with deionized water and re-disperse them for characterization.
Protocol 2: In Vitro Drug Release Study
Materials:
-
Ondansetron-loaded nanoparticle formulation
-
Phosphate buffer (pH 6.6 for intranasal simulation or pH 7.4 for physiological simulation)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the Ondansetron nanoparticle formulation in a specific volume of the release medium.
-
Place the dispersion in a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker.
-
Place the beaker in a shaking incubator maintained at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the withdrawn samples for Ondansetron concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. High-dose ondansetron reduces activation of interoceptive and sensorimotor brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Frontiers | Editorial: Intranasal Delivery of Central Nervous System Active Drugs: Opportunities and Challenges [frontiersin.org]
- 4. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions [mdpi.com]
- 5. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and characterization of polymeric nanoparticles containing this compound as a hydrophilic drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Formulation and evaluation of ondansetron nasal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of this compound in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid lipid nanoparticles of ondansetron HCl for intranasal delivery: development, optimization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-dose ondansetron reduces activation of interoceptive and sensorimotor brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. proventainternational.com [proventainternational.com]
- 16. Concentration of ondansetron in cerebrospinal fluid following oral dosing in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing a therapy for opiate use disorders: Characterizing ondansetron pharmacokinetics in blood and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma and cerebrospinal fluid pharmacokinetics of ondansetron in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma and cerebrospinal fluid pharmacokinetics of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Light sensitivity and proper handling of Ondansetron Hydrochloride in the lab
This technical support center provides guidance on the light sensitivity and proper handling of Ondansetron (B39145) Hydrochloride in a laboratory setting for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is Ondansetron Hydrochloride light-sensitive?
A1: Yes, this compound is sensitive to light.[1][2][3] Exposure, particularly to UV and direct sunlight, can lead to photodegradation.[4][5] It is recommended to always protect the compound from light during storage and handling.[2][3]
Q2: How should I store this compound powder and solutions?
A2: this compound powder should be stored in a well-closed container, protected from light, in a cool, dry, and well-ventilated area.[3] For solutions, it is crucial to store them in light-resistant containers (e.g., amber vials or foil-wrapped containers) and protect them from light to prevent degradation.[2][6] While some studies have shown stability for a limited time in daylight, it is best practice to minimize light exposure at all times.
Q3: What are the visible signs of degradation due to light exposure?
A3: A noticeable sign of degradation of this compound powder upon exposure to light is a color change from white to light brown.[4] For solutions, degradation may not always be visible to the naked eye, necessitating analytical methods like HPLC for confirmation.
Q4: Can I work with this compound under normal laboratory lighting?
A4: It is recommended to minimize exposure to ambient laboratory light.[7] For handling photosensitive compounds like this compound, it is advisable to work in a dimly lit area or use a fume hood with the sash lowered and the main room lights dimmed.[7] Using amber-colored labware or wrapping glassware in aluminum foil can provide additional protection.[6][7] Studies suggest that LED lighting may be more suitable for handling photosensitive compounds compared to fluorescent or incandescent lighting due to lower heat generation and potentially different spectral output.[8]
Q5: What are the consequences of using photodegraded this compound in my experiments?
A5: Using photodegraded this compound can lead to inaccurate and unreliable experimental results. The active concentration of the compound will be lower than expected, and the presence of degradation products could introduce confounding variables or even cytotoxic effects in cell-based assays.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to light exposure during the experiment. | 1. Review your experimental workflow to identify all potential points of light exposure. 2. Implement stricter light-protective measures, such as using amber tubes, wrapping plates in foil, and working in a darkened environment.[6][7] 3. Prepare fresh solutions of this compound, ensuring minimal light exposure during preparation. |
| The color of the this compound powder has changed to a brownish tint. | The powder has been exposed to light and has likely degraded.[4] | Discard the powder as its purity and potency are compromised. Obtain a fresh, unexposed batch of the compound. |
| A precipitate is observed in the this compound solution. | While precipitation can be due to solubility issues, it could also be a result of degradation product formation. | 1. Ensure the solvent and concentration are appropriate for this compound. 2. If the solution has been exposed to light, it is best to discard it and prepare a fresh solution under light-protected conditions. |
| HPLC analysis shows unexpected peaks in the sample. | These peaks could correspond to photodegradation products of this compound.[1] | 1. Compare the chromatogram to a freshly prepared, light-protected standard of this compound. 2. If new peaks are present, it confirms degradation. Implement the proper handling procedures to prevent future degradation. |
Quantitative Data on Photodegradation
The following table summarizes the degradation of this compound under different light conditions based on available studies.
| Sample Type | Light Source | Exposure Duration | Degradation (%) | Reference |
| Solution (in Pyrex flask) | UV Light | 5 days | 30% | [5] |
| Solution (in Pyrex flask) | Visible Light | 5 days | No significant degradation | [5] |
| Bulk Powder | UV Light | NLT 200 watt hr/m² | No significant degradation (but color change observed) | [4] |
| Bulk Powder | Cool White Fluorescence | NLT 1.2 million Lux-Hr | No significant degradation (but color change observed) | [4] |
Experimental Protocols
Protocol 1: General Handling of Light-Sensitive this compound
This protocol outlines the best practices for handling this compound to minimize photodegradation.
Materials:
-
This compound powder
-
Appropriate solvent
-
Amber-colored volumetric flasks and vials, or clear glassware wrapped in aluminum foil
-
Pipettes and tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of Workspace: Dim the lights in the laboratory or work in a designated low-light area. If available, use a fume hood with the light turned off and the sash lowered.
-
Weighing: Weigh the this compound powder quickly and efficiently. Avoid prolonged exposure of the stock container to light.
-
Dissolution: Dissolve the powder in the chosen solvent using an amber volumetric flask or a foil-wrapped flask.
-
Aliquoting and Storage: Aliquot the solution into amber vials or foil-wrapped tubes for single-use to avoid repeated exposure of the stock solution to light. Store these aliquots protected from light at the recommended temperature.
-
Experimental Use: When using the solution in experiments, keep the container covered as much as possible. For cell culture applications, cover the plates with an opaque lid or aluminum foil immediately after adding the compound.[7]
Protocol 2: Photostability Testing of this compound (Based on ICH Q1B Guidelines)
This protocol provides a framework for assessing the photostability of this compound. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9][10]
Materials:
-
This compound (powder or solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., Xenon or metal halide lamp) or Option II (cool white fluorescent and near UV lamps).[10][11]
-
Chemically inert, transparent containers (e.g., quartz cells)
-
Dark control samples (containers wrapped in aluminum foil)
-
HPLC system for analysis
Procedure:
-
Sample Preparation:
-
For the drug substance, spread a thin layer of the powder in a suitable dish.
-
For the drug product (solution), place the solution in chemically inert, transparent containers.
-
Prepare dark control samples by wrapping identical sample containers in aluminum foil.
-
-
Exposure:
-
Place the samples and the dark controls in the photostability chamber.
-
Expose the samples to the specified light conditions until the recommended exposure levels are reached.
-
-
Analysis:
-
At appropriate time points, withdraw samples and their corresponding dark controls.
-
Analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of this compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
-
Evaluation:
-
Compare the results from the light-exposed samples with those from the dark control samples to determine the extent of photodegradation.
-
Visualizations
Caption: Experimental workflow for handling this compound.
References
- 1. Selective separation and characterization of the stress degradation products of this compound by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascience.com [pharmascience.com]
- 4. iajps.com [iajps.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Different Light Conditions in the Working Environment for Handling Photosensitive and Thermolabile Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ikev.org [ikev.org]
Ensuring consistent Ondansetron Hydrochloride dosing in long-term animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring consistent and reliable dosing of Ondansetron (B39145) Hydrochloride in long-term animal studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Ondansetron?
Ondansetron is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] Enterochromaffin cells in the small intestine release serotonin in response to stimuli like chemotherapy, which then activates 5-HT3 receptors on vagal afferent nerves, triggering the vomiting reflex.[2][3] Ondansetron blocks these receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain, thereby preventing nausea and vomiting.[1][3][4]
2. What are the key pharmacokinetic differences of Ondansetron across common laboratory animal species?
The pharmacokinetics of Ondansetron, particularly its bioavailability, can vary significantly between species. Oral bioavailability is generally low due to high first-pass metabolism.[5][6]
| Species | Oral Bioavailability | Elimination Half-Life (IV) | Key Considerations |
| Rat | ~4%[6][7] | Very short[5] | Extensive hepatic and intestinal first-pass metabolism significantly reduces oral bioavailability.[6] Dose-independent pharmacokinetics have been observed.[6] |
| Dog | <10% to 5.2%[8] | ~1.3-1.9 hours[9][10] | High inter-individual variability in plasma concentrations after oral administration.[11][12] Subcutaneous administration may offer more consistent plasma levels. |
| Cat | ~32%[13][14] | ~1.84 hours[13][14] | Subcutaneous administration has higher bioavailability (~75%) and a longer half-life (~3.17 hours) compared to oral administration, suggesting it may be a more suitable route for maintaining steady plasma concentrations.[13][14] |
| Mouse | Data not readily available, but expected to be low similar to rats. | Data not readily available. | Consider alternative routes to oral administration for consistent exposure. |
3. How stable is Ondansetron Hydrochloride in solution for administration?
This compound solutions for injection (0.03 and 0.3 mg/mL) in 5% dextrose or 0.9% sodium chloride are stable for up to 14 days when refrigerated (5°C) and for 48 hours at room temperature (25°C).[15] Solutions can also be stored frozen (-20°C) for up to three months, followed by refrigeration for 14 days and 48 hours at room temperature.[15] When preparing solutions for administration in drinking water, it is recommended to prepare fresh solutions frequently (e.g., every 2-3 days) and protect them from light to minimize degradation.[16]
4. Can Ondansetron be administered in the drinking water or feed for long-term studies?
Yes, administration in drinking water or feed can be a viable, non-invasive method for long-term dosing in rodents. However, several factors must be considered:
-
Taste Aversion: While some studies suggest ondansetron does not induce conditioned taste aversion in rats, it's crucial to monitor water and food consumption to ensure the presence of the drug does not deter intake.[2][17] Palatability can be a concern, and flavoring agents may be necessary.[18]
-
Stability: The stability of ondansetron in water or feed over time and under specific housing conditions (e.g., temperature, light exposure) should be validated.
-
Achieving Consistent Dosing: Dosing accuracy depends on the animal's consumption rate, which can vary. Regular monitoring of intake is essential.
5. What are the potential side effects of long-term Ondansetron administration in animals?
Commonly observed side effects are generally mild and may include constipation and sedation.[19] In some cases, head shaking has been reported.[19] More serious, though rare, adverse effects can include abnormal heart rhythms due to QT prolongation.[19] Preclinical studies in rats and dogs at doses 30 to 100 times those used in humans showed no end-organ toxicity, though very high doses resulted in subdued activity, ataxia, and convulsions.[20]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Ondansetron.
-
Possible Cause: Low and variable oral bioavailability due to first-pass metabolism.[5][7][12]
-
Troubleshooting Steps:
-
Switch Administration Route: Consider subcutaneous or intraperitoneal injections for more consistent plasma levels. For continuous administration, consider the use of subcutaneous osmotic pumps.[13]
-
Validate Formulation: Ensure the formulation is appropriate for the chosen route and that the drug is fully solubilized.
-
Monitor Food and Water Intake: For oral dosing, fluctuations in food and water consumption will directly impact drug intake.
-
Consider Animal Health Status: Underlying health issues, particularly liver disease, can affect drug metabolism and clearance.[19]
-
Issue 2: Reduced food or water intake after introducing Ondansetron.
-
Possible Cause: Potential taste aversion or palatability issues.
-
Troubleshooting Steps:
-
Conduct a Palatability Study: Offer a choice between medicated and non-medicated water/feed to determine if there is a preference.
-
Add a Sweetener: For administration in drinking water, the addition of sucrose (B13894) or saccharin (B28170) may improve palatability.
-
Alternative Dosing Method: If taste aversion is confirmed, switch to a method that bypasses taste, such as oral gavage or parenteral administration.
-
Flavoring for Oral Formulations: For custom-made oral formulations, consider adding flavors that are appealing to the specific animal species.[18]
-
Issue 3: Lack of expected therapeutic effect.
-
Possible Cause: Insufficient dosing, poor absorption, or rapid metabolism.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for the desired effect in your specific animal model.
-
Pharmacokinetic Analysis: Measure plasma concentrations of ondansetron to confirm that therapeutic levels are being achieved.
-
Review Dosing Frequency: The half-life of ondansetron is relatively short in some species, so increasing the dosing frequency may be necessary to maintain therapeutic concentrations.[20]
-
Evaluate Administration Technique: Ensure proper administration technique to avoid incomplete dosing (e.g., leakage during oral gavage or injection).
-
Experimental Protocols
Protocol 1: Preparation of this compound for Administration in Drinking Water
-
Calculate the required concentration: Determine the target daily dose in mg/kg. Based on the average daily water consumption of the animals, calculate the amount of Ondansetron HCl needed per liter of drinking water.
-
Dissolution: Weigh the required amount of Ondansetron HCl powder. In a calibrated container, dissolve the powder in a small amount of sterile water. Once fully dissolved, bring the solution to the final desired volume with sterile water.
-
Mixing: Stir the solution thoroughly to ensure homogeneity.
-
Storage and Administration: Transfer the medicated water to light-protected drinking bottles. Prepare fresh solutions every 2-3 days to ensure stability.
-
Monitoring: Measure daily water consumption to monitor drug intake and adjust the concentration if necessary.
Protocol 2: Administration of this compound via Subcutaneous Osmotic Pump
-
Pump Selection: Choose an osmotic pump with the appropriate reservoir volume and release rate for the desired dose and duration of the study.[13]
-
Formulation Preparation: Prepare a sterile solution of Ondansetron HCl at a concentration suitable for the pump's reservoir volume and release rate. The vehicle should be sterile and compatible with subcutaneous administration (e.g., sterile saline).
-
Pump Filling: Following the manufacturer's instructions, aseptically fill the osmotic pump with the prepared ondansetron solution.
-
Surgical Implantation: Anesthetize the animal. Make a small incision in the skin, typically on the back between the scapulae. Using a hemostat, create a subcutaneous pocket. Insert the filled osmotic pump into the pocket.[13]
-
Closure: Close the incision with sutures or surgical staples.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and for any signs of discomfort or inflammation at the implantation site.
Visualizations
Caption: Mechanism of action of Ondansetron as a 5-HT3 receptor antagonist.
Caption: Troubleshooting workflow for Ondansetron dosing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Ondansetron blocks LiCl-induced conditioned place avoidance but not conditioned taste/flavor avoidance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of nausea in taste avoidance learning in rats and shrews [ouci.dntb.gov.ua]
- 4. Sustained release formulation of Ondansetron HCl using osmotic drug delivery approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-dose and long-term use of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and other dose-ranging studies of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zofran® for Dogs and Cats | PetPlace.com [petplace.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the effects of osmotic pump implantation with subcutaneous injection for administration of drugs after total body irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. askavet.com [askavet.com]
- 15. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. A randomized study of ondansetron syrup in children: evaluation of taste acceptability and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ondansetron | VCA Animal Hospitals [vcahospitals.com]
- 19. Oral, subcutaneous, and intravenous pharmacokinetics of ondansetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ondansetron ameliorates depression associated with obesity in high-fat diet fed experimental mice: An investigation-based on the behavioral, biochemical, and molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of 5-HT3 Receptor Antagonists: Ondansetron Hydrochloride vs. Granisetron
In the landscape of preclinical research for antiemetic therapies, both ondansetron (B39145) hydrochloride and granisetron (B54018) have emerged as potent and selective antagonists of the serotonin (B10506) type 3 (5-HT3) receptor. Their primary mechanism of action involves blocking the action of serotonin, a key neurotransmitter involved in the emetic reflex, at 5-HT3 receptors located in the central and peripheral nervous systems.[1][2] This guide provides an objective comparison of the preclinical performance of ondansetron and granisetron, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a drug to its target receptor is a critical determinant of its potency. In the case of ondansetron and granisetron, their affinity for the 5-HT3 receptor has been extensively studied using radioligand binding assays. The inhibition constant (pKi) is a common measure of binding affinity, with a higher pKi value indicating a stronger binding affinity.[3]
| Compound | Preparation | pKi Value | Reference |
| Granisetron | Rat Cortical Membranes | 9.15 (9.02-9.28) | [4] |
| Ondansetron | Rat Cortical Membranes | 8.70 (8.64-8.77) | [4] |
| Ondansetron | 5-HT3 Receptor | 8.07 | [5] |
As the data indicates, granisetron generally exhibits a higher binding affinity for the 5-HT3 receptor compared to ondansetron.[4][5]
In Vivo Efficacy: Cisplatin-Induced Emesis Models
Preclinical evaluation of antiemetic drugs often employs in vivo models that mimic chemotherapy-induced nausea and vomiting. The administration of cisplatin (B142131), a highly emetogenic chemotherapeutic agent, in animal models such as dogs, is a standard method to assess the efficacy of 5-HT3 receptor antagonists.
A study investigating the prophylactic effects of ondansetron and granisetron on cisplatin-induced nausea and emesis in dogs demonstrated the potent antiemetic properties of both compounds.[6]
| Treatment Group | Dosage | Outcome | Reference |
| Ondansetron | 1 mg/kg, IV | Reduced the number of vomiting episodes induced by cisplatin by 91% in dogs. | [6] |
| Granisetron | 60 µg/kg, IV | Completely inhibited vomiting episodes after cisplatin administration. | [6] |
| Control (Cisplatin only) | 3 mg/kg, IV | Induced emesis. | [6] |
In this particular preclinical model, granisetron demonstrated complete inhibition of vomiting episodes, suggesting a high level of efficacy.[6]
Selectivity and Pharmacokinetics
Both ondansetron and granisetron are highly selective for the 5-HT3 receptor. Studies have shown that they have low affinity for other receptors such as 5-HT1A, 5-HT2, adrenergic alpha 1 and alpha 2, dopamine (B1211576) D2, and muscarinic M2 receptors.[4] However, some research suggests that granisetron may be more selective than ondansetron, which has been shown to also bind to 5-HT1B and 5-HT1C receptors.[2][7]
The pharmacokinetic profiles of these drugs also show differences. Granisetron is reported to have a longer plasma half-life (approximately 10 hours) compared to ondansetron (approximately 3.8 hours).[8][9] This longer half-life may contribute to a more sustained duration of action.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (pKi) of ondansetron and granisetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cerebral cortex from rats is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the 5-HT3 receptors.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand specific for the 5-HT3 receptor (e.g., [3H]GR65630) and varying concentrations of the test compounds (ondansetron or granisetron).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Cisplatin-Induced Emesis in Dogs
Objective: To evaluate the in vivo antiemetic efficacy of ondansetron and granisetron.
Methodology:
-
Animal Model: Healthy adult dogs are used for the study.
-
Acclimatization: The animals are acclimatized to the laboratory conditions before the experiment.
-
Treatment Administration:
-
The control group receives only cisplatin (e.g., 3 mg/kg, IV).
-
The treatment groups receive either ondansetron (e.g., 1 mg/kg, IV) or granisetron (e.g., 60 µg/kg, IV) 30 minutes before the administration of cisplatin.[6]
-
-
Observation: The animals are observed for a set period (e.g., 8 hours) after cisplatin administration.
-
Data Collection: The number of vomiting and retching episodes for each animal is recorded.
-
Efficacy Assessment: The percentage reduction in emetic episodes in the treatment groups is calculated and compared to the control group.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT3 receptor antagonism signaling pathway and a typical experimental workflow for evaluating antiemetic drugs.
Caption: 5-HT3 Receptor Antagonism Pathway in Chemotherapy-Induced Emesis.
Caption: A typical experimental workflow for evaluating antiemetic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Granisetronum | 5-HT3 Antagonist | For Research Use [benchchem.com]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between ondansetron and granisetron in preventing nausea and vomiting after laparoscopic cholecystectomy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Granisetron vs ondansetron: is it a question of duration of 5-HT3 receptor blockade? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects of 5-HT3 Antagonists
A comprehensive guide for researchers and drug development professionals on the off-target profiles of commonly used 5-HT3 receptor antagonists. This guide provides a comparative analysis of ondansetron (B39145), granisetron (B54018), palonosetron (B1662849), dolasetron, and tropisetron (B1223216), with a focus on their interactions with other receptors and ion channels, supported by quantitative binding data and detailed experimental methodologies.
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, commonly known as "setrons," are a class of drugs highly effective in preventing and treating nausea and vomiting, particularly those induced by chemotherapy and radiotherapy, as well as postoperative nausea and vomiting.[1] Their primary mechanism of action involves the selective blockade of 5-HT3 receptors, which are ligand-gated ion channels located on peripheral and central neurons.[1] While highly effective, the different generations and chemical structures of these antagonists lead to variations in their pharmacological profiles, including their propensity to interact with unintended biological targets. These "off-target" effects can contribute to both the therapeutic efficacy and the adverse event profile of these drugs. This guide provides a detailed comparative analysis of the off-target effects of five commonly used 5-HT3 antagonists: ondansetron, granisetron, palonosetron, dolasetron, and tropisetron.
Comparative Off-Target Binding Affinity
While generally selective for the 5-HT3 receptor, the "setrons" exhibit varying degrees of affinity for other receptors and ion channels. This can have significant clinical implications. For instance, interactions with cardiac ion channels can lead to cardiovascular adverse events, while binding to other neurotransmitter receptors may result in central nervous system side effects.
The following table summarizes the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in µM) of the five 5-HT3 antagonists at various off-target sites. Lower values indicate higher affinity or potency.
| Target | Ondansetron | Granisetron | Palonosetron | Dolasetron | Tropisetron |
| 5-HT Receptors | |||||
| 5-HT1A | >10,000 | >10,000 | >10,000 | - | >10,000 |
| 5-HT1B | Binds | Low Affinity | Low Affinity | - | - |
| 5-HT1C | Binds | Low Affinity | Low Affinity | - | - |
| 5-HT2A | >10,000 | >10,000 | >10,000 | - | >10,000 |
| 5-HT4 | - | Low Affinity | Low Affinity | - | 960[2] |
| Adrenergic Receptors | |||||
| α1-adrenergic | Binds | >10,000 | Low Affinity | - | >10,000 |
| α2-adrenergic | >10,000 | >10,000 | - | - | >10,000 |
| Dopamine (B1211576) Receptors | |||||
| D2 | >10,000[3] | >10,000 | >10,000 | - | >10,000[3] |
| Muscarinic Receptors | |||||
| M1 | - | 6,500[4] | - | - | 910[2] |
| M2 | - | 6,500[4] | - | - | - |
| M3 | - | 6,500[4] | - | - | - |
| Opioid Receptors | |||||
| µ-opioid | Binds | >10,000 | - | - | - |
| Other Receptors | |||||
| α7-nicotinic | Low Affinity[5] | - | - | - | 6.9[6] |
| Sigma | - | - | - | - | 340[2] |
| Ion Channels (IC50 in µM) | |||||
| hERG (IKr) | 0.81 | 3.73 | - | 5.95 | - |
| Sodium (NaV1.5) | 88.5 | 2.6 | - | 38.0 | - |
Key Observations:
-
Palonosetron , a second-generation antagonist, generally demonstrates a higher selectivity for the 5-HT3 receptor with little to no affinity for the other receptors listed.[7][8]
-
Granisetron also shows high selectivity for the 5-HT3 receptor.[2]
-
Ondansetron , a first-generation antagonist, appears to have a broader off-target profile, with reported binding to other 5-HT receptor subtypes, as well as α1-adrenergic and µ-opioid receptors.[9]
-
Tropisetron is unique in its significant affinity for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), where it acts as a partial agonist.[5][6]
-
Several of the first-generation antagonists, including ondansetron, granisetron, and dolasetron , have been shown to block cardiac ion channels, most notably the hERG potassium channel, which can lead to QT interval prolongation.[10]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is the gold standard for determining the binding affinity of a drug to a receptor.[11] It involves the use of a radioactively labeled ligand (radioligand) that is known to bind with high affinity to the target receptor. The assay measures the ability of a test compound (in this case, the 5-HT3 antagonist) to displace the radioligand from the receptor.
Detailed Methodology (Competitive Displacement Assay):
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. This is achieved by cell lysis followed by centrifugation to isolate the membrane fraction.[12] The protein concentration of the membrane preparation is determined using a standard protein assay.[12]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[12]
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[12]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[12]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]
References
- 1. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H1 antagonists: receptor affinity versus selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Ondansetron Hydrochloride in a Novel Emesis Model: The Musk Shrew vs. the Traditional Canine Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ondansetron (B39145) Hydrochloride's anti-emetic efficacy, validated in the traditional canine (dog) model against the more novel small animal model, the musk shrew (Suncus murinus). The emergence of the musk shrew as a viable model for emesis research addresses some of the limitations associated with larger animals, such as cost and housing, while crucially, unlike rodents, possessing a functional vomiting reflex.[1][2] This document details the experimental protocols, presents comparative efficacy data, and illustrates the underlying physiological and experimental frameworks.
Ondansetron: Mechanism of Action in Emesis
Ondansetron is a highly selective 5-HT₃ receptor antagonist.[3] Its anti-emetic effect is primarily mediated by blocking serotonin (B10506) (5-hydroxytryptamine) at two key locations: peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[4] Emetogenic stimuli, such as the chemotherapeutic agent cisplatin (B142131), cause the release of serotonin from enterochromaffin cells in the gut. This released serotonin activates 5-HT₃ receptors, initiating afferent signals to the vomiting center in the medulla oblongata, which triggers the emetic reflex.[5] Ondansetron effectively interrupts these signaling pathways.
Comparative Efficacy of Ondansetron
Ondansetron has demonstrated potent anti-emetic properties in both the established canine model and the novel musk shrew model against cisplatin-induced emesis. The following table summarizes the quantitative outcomes from key validation studies.
| Performance Metric | Traditional Model: Dog (Canis lupus familiaris) | Novel Model: Musk Shrew (Suncus murinus) |
| Emetic Stimulus | Low-Dose Cisplatin | High-Dose Cisplatin (20-30 mg/kg, i.p.)[3][6] |
| Control Group (Placebo) | Average of 7 emetic episodes observed.[7] | Robust and reliable emetic response induced.[6][8] |
| Ondansetron Efficacy | 100% reduction in emetic episodes (0 vomits).[7] | 98% reduction in cisplatin-induced emesis.[6][9] |
| Effect on Nausea | 90% reduction in nausea-associated behavior scores.[7] | N/A (Behavioral correlates for nausea are less established). |
| Effective Dose Example | Not specified in the comparative study. | 3 mg/kg, s.c.[6] |
Experimental Protocols
Detailed and reproducible protocols are critical for the validation of anti-emetic agents. Below are representative methodologies for inducing emesis and testing Ondansetron in both models.
Cisplatin-Induced Emesis Model: Dog
This model is considered a gold standard for its high predictive value for clinical efficacy in humans.[10]
-
Animals : Beagle dogs, specific-pathogen-free, are typically used. Animals are acclimated for at least one week prior to the experiment.[10]
-
Emesis Induction : Cisplatin is administered intravenously. A low-dose protocol can be used to model both acute and delayed emesis and to assess nausea without the confounding factor of frequent vomiting.[7]
-
Drug Administration : Ondansetron Hydrochloride or a vehicle control is administered intravenously prior to the cisplatin challenge.
-
Data Collection : The primary endpoints are the number of retches and vomits, and the latency to the first emetic event over an observation period (e.g., 8 hours for acute emesis).[7] Nausea is assessed using a validated visual analog scale (VAS) that scores behaviors like lip-licking, restlessness, and salivation.[7]
-
Analysis : The total number of emetic episodes and nausea scores are compared between the Ondansetron-treated group and the placebo group.
Cisplatin-Induced Emesis Model: Musk Shrew (Suncus murinus)
This model provides a valuable smaller-animal alternative that, unlike rodents, exhibits a true emetic reflex.
-
Animals : Adult musk shrews (e.g., 60-80 g) are used. Animals are housed individually and allowed to acclimate.
-
Emesis Induction : Cisplatin is administered via an intraperitoneal (i.p.) injection at a dose of 30 mg/kg to reliably induce both acute and delayed emesis.[6][8]
-
Drug Administration : this compound (e.g., 3 mg/kg) or a vehicle control is administered, typically via subcutaneous (s.c.) injection, prior to the cisplatin challenge.[6]
-
Data Collection : Animals are placed in observation chambers and video-recorded. The number of retches and vomits (emetic episodes) and the latency to the first episode are recorded for a period of several hours (e.g., 2-4 hours) for acute effects, and can be extended up to 72 hours for delayed effects.[8][10]
-
Analysis : The total number of emetic episodes is quantified and compared between drug-treated and vehicle-treated groups. A significant reduction in the number of episodes indicates anti-emetic efficacy.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel dynamic measures of emetic behavior in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative analysis of the potential of cannabinoids and ondansetron to suppress cisplatin-induced emesis in the Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of ondansetron and CP-99,994 on cisplatin-induced emesis and locomotor activity in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Action of 5-HT3 receptor antagonists and dexamethasone to modify cisplatin-induced emesis in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suncus murinus: a new experimental model in emesis research. | Semantic Scholar [semanticscholar.org]
- 10. simul-europe.com [simul-europe.com]
Ondansetron Hydrochloride: A Guide to Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Ondansetron (B39145), a cornerstone in the management of nausea and vomiting, particularly in oncology and post-operative settings, presents a potential challenge in clinical and forensic toxicology: cross-reactivity in immunoassays. This guide provides a comprehensive comparison of ondansetron hydrochloride's cross-reactivity profile in various immunoassays, supported by available experimental data and detailed methodologies to aid in the accurate interpretation of screening results.
Understanding the Challenge: Structural Similarities and Immunoassay Interference
Immunoassays, the workhorses of initial drug screening, rely on the principle of antibody-antigen recognition. However, the specificity of these assays is not absolute. Molecules with structural similarities to the target analyte can sometimes bind to the assay's antibodies, leading to a false-positive result. This phenomenon, known as cross-reactivity, can have significant clinical and research implications, potentially leading to misinterpretation of a patient's drug use status or confounding data in clinical trials.
Ondansetron's core chemical structure, while distinct, shares some moieties with other drug classes, raising the possibility of interference in immunoassays designed to detect those substances. Understanding the extent of this cross-reactivity is crucial for laboratories to select appropriate testing methods and for clinicians and researchers to correctly interpret screening results.
Quantitative Analysis of Ondansetron Cross-Reactivity
Currently, publicly available, peer-reviewed studies providing specific quantitative data on the cross-reactivity of ondansetron in a wide range of commercially available immunoassays are limited. Manufacturers of immunoassay kits typically provide cross-reactivity data in their package inserts for a panel of structurally related and commonly co-administered drugs. However, ondansetron is not consistently included in these panels.
The following table summarizes the available information on ondansetron's cross-reactivity. It is important to note that the absence of data does not imply a lack of cross-reactivity but rather a gap in the published literature.
| Immunoassay Target | Assay Manufacturer/Type | Ondansetron Concentration Tested | Observed Cross-Reactivity (%) | Source |
| Benzodiazepines | Siemens Healthcare Diagnostics (Emit® II Plus) | Not specified in publicly available documents | Data not available | [1] |
| Tricyclic Antidepressants (TCAs) | Various | Not specified in publicly available documents | Data not available | |
| Methadone | Various | Not specified in publicly available documents | Data not available | |
| Amphetamines | Various | Not specified in publicly available documents | Data not available | |
| Opiates | Various | Not specified in publicly available documents | Data not available |
Note: The lack of specific percentage cross-reactivity data highlights a critical need for further research in this area. Researchers are encouraged to perform validation studies with their specific immunoassay platforms.
Experimental Protocols for Assessing Cross-Reactivity
To address the gap in available data, researchers can employ established experimental protocols to determine the cross-reactivity of ondansetron in their specific laboratory settings. A commonly used method is the competitive enzyme-linked immunosorbent assay (ELISA).
Protocol: Determination of Ondansetron Cross-Reactivity by Competitive ELISA
Objective: To determine the concentration of ondansetron that produces a signal equivalent to the cutoff calibrator of a specific drug immunoassay.
Materials:
-
Microtiter plates pre-coated with antibodies specific to the target drug (e.g., benzodiazepines, TCAs).
-
This compound standard solutions of known concentrations.
-
The target drug calibrator at the assay's cutoff concentration.
-
Drug-free urine or serum matrix.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of ondansetron standard solutions in the drug-free matrix, bracketing a clinically relevant concentration range.
-
Prepare the target drug calibrator at the designated cutoff concentration.
-
Include a negative control (drug-free matrix).
-
-
Assay Procedure:
-
Add the prepared standards, calibrator, and controls to the respective wells of the antibody-coated microtiter plate.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate according to the manufacturer's instructions for the specific immunoassay kit.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance values of the target drug calibrator.
-
Determine the concentration of ondansetron that produces an absorbance value equivalent to the cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Drug at Cutoff / Concentration of Ondansetron Producing the Same Response) x 100
-
This protocol provides a framework for the systematic evaluation of ondansetron's potential to interfere with specific immunoassays.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical competitive immunoassay used to assess cross-reactivity.
Caption: Workflow for determining ondansetron cross-reactivity using a competitive immunoassay.
Signaling Pathways and Mechanisms of Action
Ondansetron primarily exerts its antiemetic effects through the selective antagonism of serotonin (B10506) 5-HT3 receptors. These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.
The following diagram illustrates the simplified signaling pathway of ondansetron's mechanism of action.
References
A Comparative Analysis of the Binding Kinetics of Ondansetron and Other 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of Ondansetron, a first-generation 5-HT3 receptor antagonist, with other prominent members of this class, including Granisetron, Palonosetron, Dolasetron, Tropisetron (B1223216), and Ramosetron. Serotonin (B10506) 5-HT3 receptor antagonists are a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery. Their therapeutic efficacy is intrinsically linked to their interaction with the 5-HT3 receptor, a ligand-gated ion channel. Understanding the nuances of their binding kinetics—the rates of association and dissociation—is paramount for the development of more effective and longer-acting antiemetic agents.
Quantitative Comparison of Binding Kinetics
The affinity of a drug for its receptor is a critical determinant of its potency and duration of action. This is quantitatively described by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The binding process is also defined by the association rate constant (kon) and the dissociation rate constant (koff). A slow koff, for instance, often correlates with a prolonged duration of action. The following table summarizes the available binding kinetics data for key 5-HT3 receptor antagonists.
| Compound | Receptor Subtype(s) | Ki (nM) | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Cell Line/Tissue | Reference(s) |
| Ondansetron | 5-HT3 | 6.16 | - | - | 0.00965 | - | [1][2] |
| 5-HT3 | 8.70 | - | - | - | Rat cerebral cortex | [3] | |
| Granisetron | 5-HT3 | 1.44 | - | - | 0.00217 | - | [2][4] |
| 5-HT3 | 9.15 | - | - | - | Rat cerebral cortex | [3] | |
| Palonosetron | 5-HT3A | 0.3 | 0.34 ± 0.04 | 5.0 x 10⁷ | 1.0 x 10⁻³ | HEK293 cells | [5][6][7] |
| 5-HT3AB | 0.35 | 0.15 ± 0.04 | - | - | HEK293 cells | [5][6] | |
| Dolasetron | 5-HT3 | - | - | - | - | - | - |
| Tropisetron | 5-HT3 | 11 | - | - | - | Human | [4] |
| 5-HT3 | 5.3 | - | - | - | - | [8] | |
| Ramosetron | 5-HT3 | 0.091 | - | - | - | - | [1] |
Palonosetron, a second-generation antagonist, exhibits a significantly higher binding affinity (lower Ki and Kd values) compared to the first-generation antagonists like Ondansetron and Granisetron.[9][10] This is attributed to its unique allosteric binding and positive cooperativity with the 5-HT3 receptor.[11][12] While specific kon and koff values for most first-generation antagonists are not consistently reported, the slower dissociation rate of Palonosetron is a key feature contributing to its prolonged clinical efficacy.[13] Ramosetron is also reported to have a higher binding affinity and a slower dissociation rate compared to first-generation antagonists.[14]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, which distinguishes it from other serotonin receptors that are G-protein coupled.[15] Upon binding of serotonin, the channel undergoes a conformational change, opening a pore that allows for the rapid influx of cations, primarily Na+ and Ca2+.[16] This influx leads to depolarization of the neuron and the initiation of a downstream signaling cascade, ultimately resulting in the physiological response. 5-HT3 receptor antagonists competitively block the binding of serotonin, thereby preventing channel opening and inhibiting the signaling pathway.[7]
Caption: 5-HT3 receptor signaling and antagonist inhibition.
Experimental Protocols
The binding kinetics of 5-HT3 receptor antagonists are primarily determined using radioligand binding assays. These assays are fundamental in pharmacological research for characterizing drug-receptor interactions.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound.
1. Materials and Reagents:
-
Membrane Preparation: Crude cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells).[15]
-
Radioligand: A tritiated high-affinity 5-HT3 receptor antagonist, such as [3H]Granisetron or [3H]-GR65630.[15]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron).[15]
-
Test Compound: Serial dilutions of the antagonist being tested.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd) and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).[5]
-
Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound radioligand from the free radioligand. This is typically done using a cell harvester.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[17]
Experimental Workflow for Binding Kinetics Analysis
The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding kinetics of 5-HT3 receptor antagonists.
Caption: Workflow for a radioligand binding assay.
Conclusion
The binding kinetics of 5-HT3 receptor antagonists are a key factor in their clinical profiles. While first-generation antagonists like Ondansetron and Granisetron are effective, the second-generation antagonist Palonosetron demonstrates superior binding affinity and a slower dissociation rate, which likely contributes to its extended duration of action. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and development of novel 5-HT3 receptor antagonists with optimized kinetic profiles for improved therapeutic outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of granisetron, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. Effect of ramosetron, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Comparison of Ondansetron and Palonosetron
A definitive guide for researchers and drug development professionals on the pharmacological distinctions between first and second-generation 5-HT3 receptor antagonists.
In the landscape of 5-HT3 receptor antagonists, Ondansetron and Palonosetron represent first and second-generation standards, respectively. While both are clinically effective in preventing nausea and vomiting, their in vitro pharmacological profiles reveal significant differences in receptor interaction, potency, and duration of action. This guide provides a detailed comparative analysis based on experimental data, offering insights into their distinct mechanisms.
Quantitative Comparison of In Vitro Performance
The following table summarizes the key in vitro pharmacological parameters for Ondansetron and Palonosetron, highlighting the superior binding affinity and functional potency of the second-generation antagonist.
| Parameter | Ondansetron | Palonosetron | Key Insights |
| Receptor Binding Affinity (Ki) | 0.47 - 6.16 nM[1][2] | 0.04 - 0.22 nM[1][2] | Palonosetron exhibits a significantly higher binding affinity for the 5-HT3 receptor, suggesting a more potent interaction at the molecular level. |
| Functional Inhibitory Potency (IC50) | ~4.9 nM (electrophysiology) | 0.18 - 0.24 nM (membrane potential/Ca2+ influx) | Palonosetron demonstrates substantially greater potency in inhibiting 5-HT3 receptor function in cell-based assays. |
| Mechanism of Action | Competitive Antagonist[2] | Allosteric Antagonist with Positive Cooperativity[2] | Unlike Ondansetron's direct competition with serotonin, Palonosetron binds to an allosteric site, uniquely modulating receptor conformation and function.[2] |
| Receptor Dissociation | Reversible, with relatively faster dissociation | Slow dissociation kinetics | Palonosetron's slow dissociation from the receptor contributes to its prolonged duration of action. |
| Effect on Receptor Internalization | Does not induce receptor internalization | Prolonged inhibition is not due to receptor internalization | Studies indicate that the long-term inhibition by Palonosetron is a result of its sustained presence at the receptor rather than causing the receptor to be removed from the cell surface.[1] |
| Chronic Receptor Down-regulation | Causes down-regulation at high concentrations (IC50 ~907 nM)[1] | Potent inducer of chronic receptor down-regulation (IC50 ~0.38 nM)[1] | Palonosetron is significantly more potent in causing a long-term reduction in the number of available 5-HT3 receptors.[1] |
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the differences between Ondansetron and Palonosetron, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for assessing antagonist potency.
Detailed Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for Ki Determination)
This assay is employed to determine the binding affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Ondansetron and Palonosetron for the 5-HT3 receptor.
-
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor ligand, such as [3H]granisetron.
-
Test Compounds: Ondansetron and Palonosetron.
-
Assay Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Instrumentation: Scintillation counter.
-
-
Procedure:
-
Cell membranes expressing the 5-HT3 receptor are prepared and incubated with a fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (Ondansetron or Palonosetron) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
Bound and free radioligand are separated using rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assay (for IC50 Determination)
This type of assay measures the ability of a compound to inhibit the biological response induced by receptor activation. For the 5-HT3 receptor, a ligand-gated ion channel, this is often a measurement of ion flux.
-
Objective: To determine the functional potency (IC50) of Ondansetron and Palonosetron in inhibiting serotonin-induced receptor activation.
-
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Serotonin (5-HT).
-
Test Compounds: Ondansetron and Palonosetron.
-
Detection Method: A method to measure intracellular calcium concentration (e.g., a calcium-sensitive fluorescent dye like Fluo-4 AM) or changes in membrane potential.
-
Instrumentation: A fluorescence plate reader or an electrophysiology setup.
-
-
Procedure:
-
Cells expressing the 5-HT3 receptor are cultured, typically in a multi-well plate format.
-
If using a fluorescent dye, the cells are loaded with the dye.
-
The cells are then incubated with varying concentrations of the antagonist (Ondansetron or Palonosetron).
-
A fixed concentration of the agonist (serotonin) is added to stimulate the 5-HT3 receptors.
-
The resulting change in fluorescence (indicating calcium influx) or membrane potential is measured immediately.
-
-
Data Analysis:
-
The percentage of inhibition of the serotonin-induced response is plotted against the log concentration of the antagonist.
-
The IC50 value is the concentration of the antagonist that produces 50% inhibition of the maximum response to serotonin.
-
References
A Comparative Guide to Validated HPLC-MS Methods for the Analysis of Ondansetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantitative analysis of Ondansetron (B39145) Hydrochloride. Ondansetron is a potent antiemetic agent, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document presents a compilation of performance data from various published methods, details experimental protocols, and offers visual representations of the analytical workflow to aid researchers in selecting and implementing the most suitable method for their needs.
Performance Comparison of Validated HPLC-MS Methods
The following tables summarize the key performance characteristics of different HPLC-MS methods for the determination of Ondansetron. These methods vary in terms of sample matrix, sample preparation technique, and chromatographic and mass spectrometric conditions, leading to differences in sensitivity, linearity, and precision.
Table 1: Comparison of HPLC-MS Method Performance for Ondansetron in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Linearity Range (ng/mL) | 0.25 - 350[1] | 0.2 - 60 | 5 - 1000[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25[1] | 0.2 | 5[2] |
| Limit of Detection (LOD) (ng/mL) | Not Reported | Not Reported | Not Reported |
| Accuracy (%) | Within ±15% of nominal values | Not Reported | 94.7 - 113.5[2] |
| Precision (%RSD) | <15% | <15% | <14[2] |
| Internal Standard (IS) | Ondansetron-D3[1] | Ramosetron | Midazolam[2] |
Table 2: Comparison of HPLC-MS Method Performance for Ondansetron in Other Biological Matrices
| Parameter | Method 4 (Human CSF) | Method 5 (Rat Plasma) |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1] | Protein Precipitation (PPT)[2] |
| Linearity Range (ng/mL) | 0.025 - 100[1] | 5 - 1000[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.025[1] | 5[2] |
| Limit of Detection (LOD) (ng/mL) | Not Reported | Not Reported |
| Accuracy (%) | Within ±15% of nominal values | 94.7 - 113.5[2] |
| Precision (%RSD) | <15% | <14[2] |
| Internal Standard (IS) | Ondansetron-D3[1] | Midazolam[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables. These protocols are intended to serve as a guide for researchers looking to replicate or adapt these methods.
Method 1: LC-ESI-MS/MS for Ondansetron in Human Plasma (Liquid-Liquid Extraction)[1]
-
Sample Preparation:
-
To 25 µL of human plasma, add 25 µL of the internal standard working solution (Ondansetron-D3).
-
Alkalinize the sample by adding a suitable buffer.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ondansetron: Precursor ion (m/z) → Product ion (m/z) (e.g., 294.2 → 170.2)
-
Ondansetron-D3 (IS): Precursor ion (m/z) → Product ion (m/z)
-
-
Method 3: LC-MS/MS for Ondansetron in Rat Plasma (Protein Precipitation)[2]
-
Sample Preparation:
-
To a small volume of rat plasma, add the internal standard (Midazolam).
-
Add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 1:3, plasma:acetonitrile).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection or further processing (e.g., evaporation and reconstitution).
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical HPLC-MS method for the analysis of Ondansetron Hydrochloride, from sample preparation to data acquisition.
Caption: A typical experimental workflow for Ondansetron analysis.
Caption: Key parameters for validating a new HPLC-MS method.
References
Comparative Efficacy of Ondansetron and Tropisetron in Rodent Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two commonly used 5-HT3 receptor antagonists, Ondansetron (B39145) and Tropisetron (B1223216), based on data from various rodent models. The information presented herein is intended to assist researchers in selecting the appropriate agent for their preclinical studies and to provide a comprehensive overview of their comparative pharmacology.
Antiemetic Efficacy
The antiemetic properties of Ondansetron and Tropisetron have been evaluated in several animal models, most notably the cisplatin-induced emesis model in Suncus murinus (a shrew species often used in emesis research due to its vomiting reflex) and the kaolin (B608303) pica model in rats, which is an index of nausea and vomiting.
Cisplatin-Induced Emesis in Suncus murinus
A direct comparative study investigated the potency of orally administered Ondansetron and Tropisetron in inhibiting cisplatin-induced emesis in Suncus murinus. The results indicate that Tropisetron is significantly more potent than Ondansetron in this model.
Experimental Protocol: Cisplatin-Induced Emesis in Suncus murinus
-
Animal Model: Male Suncus murinus are used.
-
Emetogen: Cisplatin (B142131) is administered intraperitoneally (i.p.) at a dose of 50 mg/kg to induce emesis.[1]
-
Drug Administration: Ondansetron (2-20 mg/kg) or Tropisetron (0.3-2 mg/kg) is administered orally (p.o.) prior to cisplatin injection.[1]
-
Observation: The animals are observed for a period of 4 hours after cisplatin administration. The number of retches and vomits (emetic episodes) and the latency to the first emetic episode are recorded.[1]
-
Data Analysis: The dose required to inhibit the emetic response by 50% (ID50) is calculated.
Table 1: Comparative Antiemetic Efficacy in Cisplatin-Induced Emesis in Suncus murinus
| Drug | Route of Administration | ID50 (mg/kg) | Reference |
| Ondansetron | p.o. | 6.75 | [1] |
| Tropisetron | p.o. | 0.52 | [1] |
Chemotherapy-Induced Kaolin Pica in Rats
The consumption of non-nutritive substances, such as kaolin, is used as a surrogate marker for nausea and emesis in rats, which lack a vomiting reflex.
Experimental Protocol: Kaolin Pica Model in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Pica: Chemotherapeutic agents such as cisplatin (e.g., 10 mg/kg, i.v.) are administered to induce kaolin consumption.[2]
-
Drug Administration: Ondansetron or Tropisetron is administered via various routes (e.g., intraperitoneal, intravenous, or transdermal patch) before or after the chemotherapeutic agent.
-
Measurement: The amount of kaolin consumed by the rats is measured daily for a set period (e.g., 3 days).[2]
-
Data Analysis: The reduction in kaolin intake in drug-treated groups is compared to a vehicle-treated control group.
While no direct head-to-head studies comparing Ondansetron and Tropisetron in the kaolin pica model were identified, separate studies provide insights into their individual efficacies. A study on a novel Tropisetron transdermal patch showed a significant attenuation of cisplatin-induced kaolin consumption, reducing it to about half of the control levels.[2] This effect was comparable to daily intravenous injections of Tropisetron (2 mg/kg).[2] In another study, Ondansetron (2 mg/kg, i.p., every 12 hours) was found to potentiate cisplatin-induced kaolin consumption in the acute phase (0-24 hours) but had no effect on the delayed response.[3][4] However, a different study reported that Ondansetron could ameliorate cisplatin-induced pica.[5][6] These conflicting results for Ondansetron may be due to differences in experimental protocols, including the dose and timing of administration.
Efficacy in Models of Visceral Hypersensitivity
Visceral hypersensitivity, a hallmark of irritable bowel syndrome (IBS), is often studied in rodent models involving colorectal distension (CRD).
Experimental Protocol: Acetic Acid-Induced Visceral Hypersensitivity in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Hypersensitivity: A solution of 0.6% acetic acid is instilled into the colon to induce irritation and subsequent visceral hypersensitivity.[7]
-
Measurement of Visceral Pain: Abdominal muscle contractions in response to colorectal distension (CRD) with a balloon at a constant pressure (e.g., 30 mmHg for 10 minutes) are measured.[7]
-
Drug Administration: Ondansetron or Tropisetron is administered subcutaneously at various doses.
-
Data Analysis: The inhibition of abdominal contractions is quantified.
A study directly comparing the two drugs in this model found that both Ondansetron and Tropisetron were inactive in reducing the abdominal contractions induced by colorectal distension in conscious rats with an irritated colon.[7] Another study using a similar model of 5-HTP-evoked visceral hypersensitivity reported that Tropisetron caused a small, non-significant increase in the visceromotor threshold at high doses (1 mg/kg), while Ondansetron had no significant effects at doses up to 10 mg/kg.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Ondansetron and Tropisetron are primarily mediated through the blockade of 5-HT3 receptors. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The antiemetic effect of a novel tropisetron patch in anticancer agents-induced kaolin pica model using rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visceral Hypersensitivity and Altered Colonic Motility in Type 2 Diabetic Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ondansetron and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Response heterogeneity of 5-HT3 receptor antagonists in a rat visceral hypersensitivity model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of First vs. Second Generation 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of first and second-generation 5-HT3 receptor antagonists, a class of drugs pivotal in managing nausea and vomiting, particularly those induced by chemotherapy. The comparison focuses on key potency metrics, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
Serotonin (B10506) 5-HT3 receptor antagonists, or "setrons," are classified into two generations. The first generation includes drugs like ondansetron, granisetron, dolasetron, and tropisetron.[1][2][3][4] The second generation is primarily represented by palonosetron.[1][5][3][6] While both generations effectively block the 5-HT3 receptor, a ligand-gated ion channel, the second-generation agent, palonosetron, is distinguished by a significantly higher binding affinity and a longer duration of action.[1][2][5] This enhanced potency is a key differentiator in its clinical efficacy, particularly in delayed chemotherapy-induced nausea and vomiting (CINV).[5][6]
Data Presentation: In Vitro Potency Comparison
The in vitro potency of 5-HT3 antagonists is primarily assessed by their binding affinity (Ki) to the receptor and their functional inhibitory potency (IC50). A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the receptor's function.[7]
| Antagonist Generation | Compound | Receptor Binding Affinity (Ki) (nM) | Functional Inhibitory Potency (IC50) (nM) | Species/Cell Line |
| First-Generation | Ondansetron | 0.47 - 6.16[7] | ~1.8[8] | Human / HEK293 cells[7][8] |
| Granisetron | 0.26 - 1.44[1][9] | ~0.44[9] | Human / HEK293 cells[1][9] | |
| Dolasetron | ~20.03[1] | Not widely reported | NG108-15 cells[1] | |
| Tropisetron | ~11[1] | Not widely reported | Human[1] | |
| Second-Generation | Palonosetron | 0.04 - 0.35[7][10] | ~0.60 - 0.71[10] | Human / HEK293 cells[7][10] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used, cell type, and assay buffer composition.[7]
Signaling Pathway and Experimental Workflow Visualization
To elucidate the mechanism of action and the methods used for potency determination, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: 5-HT3 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a drug for a receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor.[7]
Objective: To determine the equilibrium dissociation constant (Ki) of first and second-generation 5-HT3 antagonists.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).[7][11]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]granisetron.[7]
-
Test Compounds: First and second-generation 5-HT3 antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[12]
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.[11]
-
Quantification: Scintillation counter and scintillation cocktail.[11]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT3 receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.[12]
-
-
Binding Assay:
-
In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of the test compound).[11]
-
Incubate the plate to allow the binding to reach equilibrium.[12]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[11]
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[13]
-
Cell-Based Calcium Flux Assay (for IC50 Determination)
This functional assay measures the ability of an antagonist to inhibit the influx of calcium into a cell, which is triggered by the activation of the 5-HT3 receptor by an agonist.
Objective: To determine the functional potency (IC50) of 5-HT3 antagonists by measuring their ability to inhibit serotonin-induced calcium influx.[8]
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., CHO-K1 or HEK293).[7][8]
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.[8]
-
Agonist: Serotonin (5-HT).[7]
-
Test Compounds: First and second-generation 5-HT3 antagonists.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) containing calcium.[7]
-
Apparatus: A fluorescence plate reader.[8]
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of the test antagonist to the wells and pre-incubate.[14]
-
-
Agonist Stimulation:
-
Add a fixed concentration of serotonin to all wells to stimulate the 5-HT3 receptors.[7]
-
-
Fluorescence Measurement:
-
Immediately measure the change in fluorescence, which corresponds to the influx of calcium into the cells.[7]
-
-
Data Analysis:
-
Plot the percentage of inhibition of the serotonin-induced calcium response against the logarithm of the antagonist concentration.
-
The concentration of the antagonist that produces 50% inhibition of the maximum calcium response is the IC50 value.[7]
-
Conclusion
The in vitro data consistently demonstrates that the second-generation 5-HT3 antagonist, palonosetron, possesses a significantly higher binding affinity and functional potency compared to the first-generation agents. This superior in vitro profile is a key contributing factor to its enhanced clinical performance. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and development of novel 5-HT3 receptor antagonists.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 6. List of serotonin antagonists: Uses, common brands, and safety information [singlecare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cross-validation of Ondansetron Hydrochloride's effects across different species
Ondansetron (B39145) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, widely utilized for its antiemetic properties in preventing nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures[1][2][3]. Its mechanism involves blocking serotonin, a key neurotransmitter in the emetic reflex, at 5-HT3 receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ)[2][4][5][6]. While its primary mechanism is conserved, the pharmacokinetic profile and metabolic disposition of Ondansetron exhibit significant variations across different species. This guide provides a comparative analysis of Ondansetron's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: 5-HT3 Receptor Antagonism
The antiemetic effect of Ondansetron is initiated by the blockage of 5-HT3 receptors. Noxious stimuli, such as chemotherapeutic agents, trigger the release of serotonin from enterochromaffin cells in the small intestine[4][6]. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius and the CTZ in the brainstem, ultimately inducing the vomiting reflex[1][4][5]. Ondansetron competitively binds to these 5-HT3 receptors, preventing serotonin-mediated activation and thereby inhibiting the emetic signal cascade[5][7][8].
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion of Ondansetron vary considerably among species, with oral bioavailability being a key point of divergence. These differences are largely attributed to the extent of first-pass metabolism in the liver and intestines[9][10].
| Parameter | Human | Dog | Rat | Cat |
| Oral Bioavailability | ~60% (50-70%)[1] | <10%[10][11]; 5.2% ± 2.1%[12] | ~4%[10][11] | ~32%[10][11] |
| Time to Peak Plasma (Tmax) | ~1.5 hours (oral)[1] | Variable, often low detection | ~5 hours (transdermal)[13] | N/A |
| Peak Plasma Conc. (Cmax) | N/A | 22 ± 11.3 ng/mL (1 mg/kg, oral)[12] | 15 ng/mL (1 mg/kg, oral)[11] | 92.7 ng/mL (0.43 mg/kg, oral)[11] |
| Half-life (t½) | ~5.7 hours[2] | ~1.3 hours[11] | Very short[9] | N/A |
| Primary Metabolism | Hepatic (CYP3A4, CYP1A2, CYP2D6)[2] | High first-pass metabolism[9] | Hepatic & Intestinal (CYP2D, CYP3A1/2)[10][14] | High first-pass metabolism[10] |
| Primary Excretion Route | Urine[9] | Bile[9] | Bile[9] | N/A |
Data compiled from multiple sources. Note that values can vary based on study design, dosage, and individual subject differences.
As the table illustrates, oral administration of Ondansetron in dogs and rats results in substantially lower systemic availability compared to humans and cats, primarily due to extensive first-pass metabolism[9][10][11]. This has significant implications for dosing strategies in veterinary medicine, where intravenous administration is often preferred to ensure efficacy[12][15].
Species-Specific Metabolism
The metabolic pathways of Ondansetron are qualitatively similar across species, involving N-dealkylation and hydroxylation[9][16]. However, the primary enzymes and excretion routes differ. In humans, metabolism is mediated by hepatic enzymes CYP3A4, CYP1A2, and CYP2D6, with the majority of metabolites excreted renally[2][9]. In contrast, rats and dogs rely more heavily on biliary excretion[9]. Studies in rats have identified that metabolism occurs via hepatic CYP2D and CYP3A1/2, with gender differences observed in pharmacokinetics[14].
Experimental Protocols
Pharmacokinetic Crossover Study in Dogs
This protocol is based on studies evaluating the oral bioavailability of Ondansetron in healthy dogs[12].
-
Subjects: A cohort of healthy, client-owned dogs (e.g., eight dogs) are used in the study.
-
Design: A randomized crossover design is implemented. Dogs are assigned to one of two groups.
-
Group 1: Receives intravenous (IV) Ondansetron (1 mg/kg) on Day 0, followed by a washout period (e.g., 7 days), and then receives oral (PO) Ondansetron (1 mg/kg) on Day 7.
-
Group 2: Receives the treatments in the reverse order (PO first, then IV).
-
-
Administration: The IV dose is administered as an injection. The PO dose is given as a tablet, ensuring the dog swallows it.
-
Sample Collection: Plasma samples are collected at baseline (pre-dose) and at specified time points post-administration (e.g., 1, 2, 4, and 8 hours)[12].
-
Analysis: Ondansetron concentrations in the plasma are quantified using a validated method like liquid chromatography with mass spectrometry (LC/MS)[12].
-
Data Evaluation: Pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC), are calculated. Oral bioavailability (F) is determined using the formula: F(%) = (AUC_PO / AUC_IV) * 100.
Efficacy Study in Dogs with Vestibular Syndrome
This protocol is adapted from studies assessing the anti-nausea effects of Ondansetron in a clinical setting[15][17].
-
Subjects: Client-owned dogs presenting with acute vestibular syndrome and exhibiting clinical signs of nausea (e.g., salivation, lip licking, restlessness, lethargy) are enrolled[15][17].
-
Design: A double-blinded, placebo-controlled, crossover study is employed[15].
-
Procedure:
-
Baseline Assessment (T0): The intensity of nausea-like behaviors is scored using a validated numerical rating scale[17].
-
First Treatment: Dogs are randomly administered either Ondansetron (0.5 mg/kg IV) or a saline placebo[15][17].
-
Post-Dose Assessment: Nausea scores are reassessed at regular intervals (e.g., hourly for 2-4 hours)[15].
-
Crossover: After the initial assessment period (e.g., 2 hours), the treatments are switched. Dogs that received the placebo are given Ondansetron, and vice-versa.
-
Final Assessment: Nausea scores are recorded again following the second treatment.
-
-
Outcome Measures: The primary outcome is the change in the total nausea score. The frequency of specific behaviors (salivation, lip licking) and the occurrence of vomiting are also recorded as secondary outcomes[17].
-
Statistical Analysis: Statistical tests are used to compare the reduction in nausea scores between the Ondansetron and placebo treatment phases. Studies have shown a significant reduction in nausea scores and clinical signs like salivation and lip licking after Ondansetron administration[17].
Conclusion
Ondansetron Hydrochloride is an effective antiemetic across multiple species, acting via a conserved mechanism of 5-HT3 receptor antagonism. However, significant species-specific differences in its pharmacokinetic profile, particularly its low oral bioavailability in rats and dogs, are critical considerations for drug development and clinical application[10][11][12]. These variations, driven by differences in first-pass metabolism and excretion pathways, underscore the importance of species-specific studies to establish appropriate dosing regimens that ensure both safety and efficacy[9]. The data presented highlight the necessity of intravenous administration in species like dogs to overcome the limitations of poor oral absorption observed in preclinical and clinical studies[12][15].
References
- 1. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ondansetron - Wikipedia [en.wikipedia.org]
- 3. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bioavailability of Oral Ondansetron in Dogs: A Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gender differences in ondansetron pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ondansetron in dogs with nausea associated with vestibular disease: A double-blinded, randomized placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The use of ondansetron for the treatment of nausea in dogs with vestibular syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Ondansetron Hydrochloride vs. Novel 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation 5-HT3 receptor antagonist, Ondansetron Hydrochloride, against newer generation antagonists, primarily Palonosetron, with additional comparative data for Granisetron. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of these antiemetic agents.
Executive Summary
Ondansetron, a carbazole (B46965) derivative, was a foundational agent in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). However, the development of second-generation antagonists, such as Palonosetron, has marked a significant advancement in the field. Palonosetron, an isoquinoline (B145761) derivative, exhibits a distinct pharmacological profile characterized by a significantly higher binding affinity for the 5-HT3 receptor and a markedly longer plasma half-life.[1][2] This translates to superior efficacy, particularly in the prevention of delayed CINV. While first-generation agents like Ondansetron and Granisetron remain effective, particularly for acute emesis, Palonosetron's unique properties, including allosteric binding and positive cooperativity, may contribute to its prolonged clinical effect.[3]
Comparative Pharmacodynamics and Efficacy
The following tables summarize the key pharmacodynamic properties and clinical efficacy of Ondansetron, Granisetron, and Palonosetron.
Table 1: Pharmacodynamic Properties of 5-HT3 Receptor Antagonists
| Parameter | Ondansetron | Granisetron | Palonosetron |
| Receptor Binding Affinity (pKi) | 8.70[4] | 9.15 - 9.44[4] | ~10.48 (YM060, a potent analog)[4] |
| Receptor Binding Affinity (Ki, nM) | 6.16[5] | - | 0.17[5] |
| Receptor Specificity | Binds to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors[2] | Highly specific for 5-HT3 receptors[2] | Highly selective for the 5-HT3A receptor[2] |
| Plasma Half-life (hours) | 3 - 5[2] | 5 - 8[2] | ~40[1][2] |
| Binding Mechanism | Competitive | Competitive | Allosteric binding with positive cooperativity[3] |
Table 2: Comparative Clinical Efficacy in Preventing Nausea and Vomiting
| Indication | Comparison | Key Efficacy Findings |
| Postoperative Nausea and Vomiting (PONV) | Palonosetron vs. Ondansetron | Palonosetron demonstrated a significantly lower incidence of PONV within 24 hours (10.7% vs. 24.0%).[6] In another study, Palonosetron was clinically superior in preventing early (6 hours) and delayed (72 hours) PONV in renal transplant recipients.[7] |
| PONV | Granisetron vs. Ondansetron | Granisetron was associated with a lower overall incidence of nausea and vomiting, particularly in the 9-24 hour postoperative period, and a significantly reduced need for rescue antiemetics.[8] However, a meta-analysis concluded that Ondansetron is equivalent to Granisetron for preventing early and total PONV after laparoscopic cholecystectomy.[9] |
| Chemotherapy-Induced Nausea and Vomiting (CINV) - Delayed Emesis | Granisetron vs. Ondansetron | A complete response to delayed emesis (day 2-4) was significantly better with Granisetron compared to Ondansetron.[10] |
| CINV in High-Risk Patients | Palonosetron vs. Ondansetron | In patients receiving intravenous patient-controlled analgesia, the incidence of PONV was similar between Palonosetron and Ondansetron groups over 72 hours, though the incidence of vomiting was lower in the Palonosetron group.[11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for comparative analysis.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a known high-affinity radioligand for the 5-HT3 receptor.[6][12]
1. Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.
-
Test Compounds: Ondansetron, Palonosetron, Granisetron.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., Granisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In-Vitro Functional Assay: Calcium Flux
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.[13]
1. Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
5-HT3 Agonist: Serotonin (5-HT).
-
Test Compounds: Ondansetron, Palonosetron, Granisetron.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
2. Procedure:
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove culture medium and load cells with the calcium indicator dye solution for 1 hour at 37°C.
-
Compound Addition: Wash cells and add serial dilutions of the test compounds. Incubate for 15-30 minutes.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence microplate reader (e.g., FLIPR). Add the 5-HT3 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and measure the change in fluorescence intensity over time.
3. Data Analysis:
-
The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Conclusion
The benchmarking of Ondansetron against novel 5-HT3 receptor antagonists, particularly Palonosetron, reveals a clear evolution in the therapeutic class. Palonosetron's distinct pharmacological profile, including its higher binding affinity, longer half-life, and unique allosteric binding mechanism, underpins its enhanced clinical efficacy, especially in the challenging context of delayed CINV. While Ondansetron and Granisetron remain valuable therapeutic options, this comparative analysis provides a data-driven basis for the continued investigation and development of next-generation 5-HT3 receptor antagonists with improved patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva). | Sigma-Aldrich [merckmillipore.com]
- 9. L-type calcium channels contribute to 5-HT3-receptor-evoked CaMKIIα and ERK activation and induction of emesis in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating Ondansetron's Anti-Emetic Mechanism: A Comparative Guide Using a Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ondansetron Hydrochloride's performance with alternative anti-emetic drugs, supported by experimental data. A key focus is the validation of its mechanism of action through the use of a 5-HT3 receptor knockout mouse model, a critical tool in modern pharmacology for confirming drug targets.
Ondansetron's Mechanism of Action: The Role of the 5-HT3 Receptor
Ondansetron is a highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] Chemotherapy and radiation can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1][2] This surge in serotonin activates 5-HT3 receptors on vagal afferent nerves, which in turn signal to the chemoreceptor trigger zone (CTZ) in the brainstem, inducing nausea and vomiting.[1][2] Ondansetron exerts its anti-emetic effect by blocking these 5-HT3 receptors, thereby preventing the initiation of this emetic reflex.[1][2]
To definitively validate that the 5-HT3 receptor is the primary target of Ondansetron for its anti-emetic effects, studies utilizing 5-HT3 receptor knockout mouse models are paramount. These models allow researchers to observe the drug's efficacy, or lack thereof, in the absence of its intended target.
Performance Comparison in a Knockout Mouse Model
For the validation of its anti-emetic properties, a key experimental model is the cisplatin-induced pica model in mice. Pica, the consumption of non-nutritive substances like kaolin (B608303), is a well-established surrogate for emesis in rodents, which lack the ability to vomit.
Quantitative Data from Wild-Type Mouse Studies
The following table summarizes the typical quantitative results observed in studies with wild-type mice, demonstrating the efficacy of Ondansetron in a cisplatin-induced pica model.
| Animal Model | Treatment Group | Kaolin Consumption (grams) | Percentage Reduction in Pica |
| Wild-Type Mice | Vehicle + Cisplatin (B142131) (5 mg/kg) | 0.45 ± 0.16 | - |
| Wild-Type Mice | Ondansetron (2 mg/kg) + Cisplatin (5 mg/kg) | 0.13 ± 0.04 | ~71% |
Data is illustrative and based on findings from available research. Absolute values can vary between studies.
In a hypothetical study with 5-HT3 knockout mice, the expected outcome would be that cisplatin would still induce some level of pica (as other pathways may be involved in nausea), but Ondansetron would show no significant reduction in kaolin consumption compared to the vehicle-treated knockout group. This would provide conclusive evidence that the 5-HT3 receptor is the molecular target for Ondansetron's anti-emetic action.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of Ondansetron's mechanism.
Cisplatin-Induced Pica Assay in Mice
Objective: To assess the anti-emetic efficacy of a compound by measuring the inhibition of cisplatin-induced kaolin consumption (pica) in mice.
Materials:
-
Male ICR mice (or other appropriate strain)
-
Cisplatin
-
This compound
-
Kaolin (hydrated aluminum silicate)
-
Standard mouse chow
-
Metabolic cages for individual housing and measurement of food and kaolin intake
Procedure:
-
Acclimation: Mice are individually housed in metabolic cages for at least 3 days to acclimate to the environment and the presence of both standard chow and a separate container of kaolin.
-
Baseline Measurement: For 24 hours prior to drug administration, baseline food and kaolin consumption are measured for each mouse.
-
Drug Administration:
-
The test group receives Ondansetron (e.g., 2 mg/kg) administered intraperitoneally (i.p.) or via oral gavage.
-
The control group receives a vehicle solution via the same route of administration.
-
-
Induction of Pica: 30 minutes after the administration of Ondansetron or vehicle, all mice receive an i.p. injection of cisplatin (e.g., 5 mg/kg).
-
Measurement of Pica: Over the subsequent 24-48 hours, the amount of kaolin and food consumed is carefully measured.
-
Data Analysis: The consumption of kaolin is calculated for each group. A significant reduction in kaolin intake in the Ondansetron-treated group compared to the vehicle-treated group indicates an anti-emetic effect.
Signaling Pathways and Visualizations
The interaction of Ondansetron with the 5-HT3 receptor and the subsequent signaling cascade can be visualized to better understand its mechanism.
Caption: Ondansetron's mechanism of action in preventing chemotherapy-induced emesis.
The following diagram illustrates the downstream signaling cascade following the activation of the 5-HT3 receptor.
Caption: Downstream signaling pathway of the 5-HT3 receptor.
Comparison with Alternatives
While Ondansetron is a first-line treatment for chemotherapy-induced nausea and vomiting, several alternatives with different mechanisms of action are available.
| Drug Class | Example(s) | Mechanism of Action | Key Considerations |
| 5-HT3 Receptor Antagonists | Ondansetron, Granisetron, Palonosetron | Block serotonin 5-HT3 receptors in the gut and brain. | Generally well-tolerated; potential for headache and constipation. |
| NK1 Receptor Antagonists | Aprepitant, Fosaprepitant | Block the action of substance P at neurokinin-1 (NK1) receptors in the brain. | Often used in combination with 5-HT3 antagonists and corticosteroids for highly emetogenic chemotherapy. |
| Dopamine (B1211576) D2 Receptor Antagonists | Metoclopramide, Prochlorperazine | Block dopamine D2 receptors in the chemoreceptor trigger zone. | Can cause extrapyramidal side effects (e.g., tardive dyskinesia). |
| Antihistamines (H1 Receptor Antagonists) | Diphenhydramine, Meclizine | Block H1 histamine (B1213489) receptors in the brain. | Often cause drowsiness; effective for motion sickness. |
| Anticholinergics (Muscarinic Receptor Antagonists) | Scopolamine | Block muscarinic acetylcholine (B1216132) receptors. | Effective for motion sickness; can cause dry mouth and blurred vision. |
| Corticosteroids | Dexamethasone | Mechanism not fully understood but thought to involve prostaglandin (B15479496) inhibition and reduced serotonin turnover. | Often used as an adjunct to other anti-emetics. |
The choice of an anti-emetic agent depends on the cause and severity of the nausea and vomiting, as well as patient-specific factors. The validation of Ondansetron's mechanism through knockout mouse models provides a strong rationale for its use in serotonin-mediated emesis.
References
Reproducibility of Ondansetron Hydrochloride Effects: A Comparative Guide
Ondansetron (B39145), a selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist, is a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[1][2][3] Its efficacy has been documented in numerous clinical trials, establishing it as a primary medication for prophylaxis and treatment of emesis.[4][5][6] This guide provides a comparative analysis of the reproducibility of Ondansetron's effects based on published data, detailing its mechanism of action, experimental protocols used in key studies, and quantitative outcomes.
Mechanism of Action
Ondansetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[2][3][7] Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin (B10506) from enterochromaffin cells in the small intestine.[2][7] This serotonin then activates 5-HT3 receptors on vagal afferents, initiating a signaling cascade that leads to the vomiting reflex.[7][8] Ondansetron competitively blocks these receptors, thereby preventing the emetic signal from reaching the brainstem's vomiting centers.[1][2][7]
Comparative Efficacy Data
The reproducibility of Ondansetron's antiemetic effects has been evaluated across various dosages, administration routes, and patient populations. The following tables summarize quantitative data from key studies.
Table 1: Efficacy of Oral Ondansetron in Postoperative Nausea and Vomiting (PONV) Source: A placebo-controlled, double-blind study in patients undergoing major gynecological surgery.[9]
| Treatment Group (Administered 8-hourly) | Frequency of Nausea | Frequency of Vomiting |
| Placebo | 75% | 60% |
| Ondansetron 1 mg | 70% | 55% |
| Ondansetron 8 mg | 56% | 37% |
| Ondansetron 16 mg | 55% | 37% |
Table 2: Comparison of Oral vs. Intravenous Ondansetron for PONV in Women Undergoing Gynecological Laparoscopic Procedures Source: A double-blind, randomized controlled trial.[10][11]
| Treatment Group | Incidence of Nausea (0-6h) | Incidence of Nausea (7-24h) | Incidence of Vomiting (0-6h) | Incidence of Vomiting (7-24h) | Overall PONV (0-24h) |
| Oral Disintegrating Film (ODF) 4 mg | 23.3% | 25.6% | 16.3% | Not specified | 51.2% |
| Oral Disintegrating Film (ODF) 8 mg | 18.6% | 18.6% | 4.7%* | Not specified | 34.9% |
| Intravenous (IV) 4 mg | 23.3% | 16.3% | 18.6% | Not specified | 46.5% |
*Statistically significant difference in favor of ODF 8 mg compared with IV 4 mg (P = 0.045) for vomiting in the first 6 hours.[10] Conclusion: No statistically significant difference was found in the overall incidence of PONV between the oral and IV groups over 24 hours.[10]
Table 3: Efficacy of Ondansetron Oral Soluble Film for Chemotherapy-Induced Nausea and Vomiting (CINV) within 24 hours Source: A multi-center, real-world study involving 988 patients.[12]
| Symptom Severity | Percentage of Patients |
| Nausea | |
| No Nausea | 62.2% |
| Mild Nausea | 28.1% |
| Moderate Nausea | 6.9% |
| Severe Nausea | 0.7% |
| Vomiting | |
| No Episodes | 80.4% |
| 1-2 Episodes | 13.1% |
| 3-5 Episodes | 3.2% |
| ≥6 Episodes | 0.3% |
Experimental Protocols
The methodologies employed in clinical trials are crucial for assessing the reproducibility of Ondansetron's effects. The general workflow of these studies often follows a structured, multi-phase approach.
Key Methodological Components:
-
Study Design: The majority of rigorous studies are randomized, double-blind, and placebo-controlled trials.[9][13] This design minimizes bias and provides a high level of evidence.
-
Participant Population: Studies typically include adult patients undergoing moderately or highly emetogenic chemotherapy, radiotherapy, or surgery.[4][5][14] Key stratification factors can include the type of cancer, chemotherapy regimen, and patient demographics.[13]
-
Interventions: Ondansetron is administered through various routes, including oral tablets, orally disintegrating tablets (ODT), oral soluble film, and intravenous injections.[7][15] Dosages vary, but common regimens for adults range from 4 mg to 16 mg.[16] The comparator is often a placebo or another antiemetic agent like metoclopramide (B1676508) or other 5-HT3 receptor antagonists such as granisetron (B54018) and palonosetron.[7][17][18]
-
Outcome Measures: The primary outcomes are typically the incidence and severity of nausea and vomiting.[12] These are assessed at specific time points, often categorized as acute (within 24 hours) and delayed (after 24 hours) phases.[16] Patient-reported outcomes and the need for rescue antiemetics are also common endpoints.
Discussion on Reproducibility and Variability
The collective findings from numerous clinical trials demonstrate a consistent and reproducible antiemetic effect of Ondansetron.[4][5] The drug has proven to be highly effective in managing CINV and PONV.[5][14]
However, some variability in efficacy can be observed. Factors contributing to this include:
-
Dosage and Route of Administration: Dose-ranging studies have shown that higher doses (e.g., 8 mg and 16 mg) are generally more effective than lower doses (e.g., 1 mg) for PONV.[9] While oral and IV formulations have shown similar overall efficacy, some studies suggest faster or better control of certain symptoms with specific formulations at early time points.[10][11]
-
Patient-Specific Factors: The bioavailability of Ondansetron can be higher in cancer patients compared to healthy individuals, potentially due to altered metabolism.[15]
-
Type of Emetogenic Challenge: The effectiveness can differ based on the emetogenicity of the chemotherapy regimen.
-
Comparison with Other Antiemetics: While Ondansetron is highly effective, some studies indicate that newer 5-HT3 receptor antagonists like palonosetron, which has a longer half-life, may offer superior efficacy in preventing delayed emesis.[7][17]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. wwws.echevarne.com [wwws.echevarne.com]
- 9. Efficacy of orally administered ondansetron in the prevention of postoperative nausea and vomiting: a dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ondansetron in Patients Requiring Anti-Emetics: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. ascopubs.org [ascopubs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Variation in the use of ondansetron as an antiemetic drug in children treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Efficacy, dose-response, and safety of ondansetron in prevention of postoperative nausea and vomiting: a quantitative systematic review of randomized placebo-controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Efficacy, safety and effectiveness of ondansetron compared to other serotonin-3 receptor antagonists (5-HT3RAs) used to control chemotherapy-induced nausea and vomiting: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical studies with ondansetron in the control of radiation-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ondansetron Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Ondansetron Hydrochloride in a research environment, ensuring the safety of personnel and the protection of the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a selective 5-HT3 receptor antagonist, requires careful handling and disposal to mitigate risks to human health and prevent environmental contamination. This guide provides a comprehensive overview of the recommended disposal procedures, including options for chemical degradation and professional waste management services.
Environmental and Safety Considerations
This compound is classified as toxic if swallowed and has been shown to be toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound is not disposed of down the drain or in regular solid waste. All personnel handling this compound waste should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Aquatic Toxicity Data
To underscore the importance of preventing environmental release, the following table summarizes the aquatic toxicity of this compound.
| Organism | Test Type | Endpoint | Concentration | Exposure Time |
| Oncorhynchus mykiss (rainbow trout) | Static Test | NOEC | 2.6 mg/l | 96 hours |
| Daphnia (water flea) | Static Test | EC50 | 28 mg/l | 48 hours |
| Daphnia (water flea) | Static Test | NOEC | 16 mg/l | 48 hours |
| Algae | - | IC50 | 0.87 mg/l | 72 hours |
| Algae | - | NOEC | 0.31 mg/l | 72 hours |
| Other Microorganisms | - | IC50 | > 1000 mg/l | 3 hours |
EC50: The concentration of a substance that causes a specific effect in 50% of the test population. IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%. NOEC: No Observed Effect Concentration.
Disposal Procedures
Laboratories have two primary options for the disposal of this compound waste: chemical degradation for small quantities or disposal via a licensed professional waste management service. The choice between these methods will depend on the volume of waste, laboratory capabilities, and institutional policies.
Option 1: Chemical Degradation in the Laboratory (for small quantities)
For small amounts of this compound waste, chemical degradation can be an effective method of disposal. The following protocols are based on forced degradation studies and should be performed by trained personnel in a chemical fume hood.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a suitable reaction vessel, dissolve the this compound waste in a minimal amount of a compatible solvent.
-
Reagent Addition: Slowly add a solution of 1 M Sodium Hydroxide (NaOH).
-
Reaction: Heat the mixture to 80°C and maintain for 30 hours.
-
Neutralization: After cooling to room temperature, neutralize the solution with an appropriate acid (e.g., Hydrochloric Acid) to a pH of approximately 7.
-
Disposal: The neutralized solution should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Protocol: Acid and Base Treatment
-
Preparation: Transfer the this compound waste to a suitable container.
-
Acid Degradation: Add a 5% solution of Hydrochloric Acid (HCl). Heat the mixture to 80°C for 20 minutes.
-
Neutralization and Base Addition: Cool the solution and neutralize it with a 5% solution of Sodium Hydroxide (NaOH).
-
Alkali Degradation: Add an excess of 5% NaOH solution and heat again to 80°C for 20 minutes.
-
Final Neutralization: Cool the solution and neutralize it with 5% HCl.
-
Disposal: Dispose of the final neutralized solution as hazardous waste in accordance with institutional and local regulations.
Option 2: Professional Waste Disposal Service
For larger quantities of this compound waste or if laboratory degradation is not feasible, a licensed professional waste disposal service must be used.[1]
Step-by-Step Procedure for Professional Disposal:
-
Segregation: Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed waste management contractor.
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Personal protective equipment for handling Ondansetron Hydrochloride
This document provides immediate safety, handling, and disposal protocols for Ondansetron Hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
This compound is classified as a hazardous substance that is toxic if swallowed and can cause serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Some data also suggests it may cause skin and respiratory irritation, and is suspected of damaging fertility or the unborn child.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] | Protects against splashes and dust, preventing serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile).[3] A complete protective suit or lab coat should be worn.[2] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after.[2] |
| Respiratory Protection | For procedures that may generate dust or aerosols, a full-face particle respirator (type N99/P2 or higher) is recommended.[2] Use in conjunction with engineering controls like a fume hood.[2][4] | Protects against inhalation of the toxic compound.[1] |
Handling and Storage Protocols
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[4]
-
Ensure adequate ventilation in the work area.[5]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Some sources recommend storage in a freezer.[4]
-
Keep away from strong oxidizing agents.[4]
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
In case of a spill:
-
Evacuate non-essential personnel from the area.[6]
-
Ensure adequate ventilation.
-
Contain the spill and prevent it from entering drains or waterways.[6]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[5]
-
Clean the spill area thoroughly.[6]
Disposal Plan
Dispose of this compound as hazardous waste in accordance with all local, state, and federal regulations. Do not allow the substance to enter the environment.[4][6]
Disposal Options:
-
Approved Waste Disposal Plant: The primary method of disposal is through a licensed professional waste disposal service.[4]
-
Drug Take-Back Programs: Where available, utilize official drug take-back programs for disposal.[7][8]
-
At-Home Disposal (if no other options are available):
-
Do not flush down the toilet unless specifically instructed by local authorities, as it is harmful to aquatic life.[7]
-
Remove the substance from its original packaging.
-
Mix it with an undesirable substance such as used coffee grounds or cat litter.[7][9]
-
Place the mixture in a sealed container, such as a plastic bag or can with a lid.[7][9]
-
Dispose of the sealed container in the household trash.[7]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. oncolink.org [oncolink.org]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
